Product packaging for Acrophylline(Cat. No.:CAS No. 18904-40-0)

Acrophylline

Cat. No.: B108304
CAS No.: 18904-40-0
M. Wt: 283.32 g/mol
InChI Key: GARIOWCJZYSSOE-UHFFFAOYSA-N
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Description

Acrophylline is a quinoline alkaloid that is furo[2,3-b]quinolin-4-one bearing additional 3,3-dimethylallyl and methoxy substituents at positions 9 and 7 respectively. It has a role as a plant metabolite. It is a furoquinoline, a quinoline alkaloid, an aromatic ether and an olefinic compound.
This compound has been reported in Pitaviaster haplophyllus with data available.
a furo(2,3-b)quinolin-4-one alkaloid;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B108304 Acrophylline CAS No. 18904-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18904-40-0

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one

InChI

InChI=1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3

InChI Key

GARIOWCJZYSSOE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)C

Other CAS No.

18904-40-0

Synonyms

acrophylline

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Anti-inflammatory Pathways of Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Acebrophylline is a multifaceted pharmaceutical agent utilized in the management of obstructive respiratory diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic efficacy stems from a unique combination of bronchodilatory, mucoregulatory, and potent anti-inflammatory actions.[3][4][5] This technical guide provides a detailed examination of the core molecular pathways through which acebrophylline exerts its anti-inflammatory effects. As a chemical entity comprising ambroxol and theophylline-7-acetic acid, its mechanism is a composite of its constituents' actions.[6][7] Key pathways include the inhibition of phospholipase A2, leading to a reduction in leukotriene synthesis; the inhibition of phosphodiesterase, which modulates intracellular signaling; the epigenetic regulation of inflammatory genes via histone deacetylase activation; and the downregulation of the critical pro-inflammatory transcription factor, NF-κB. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of acebrophylline's anti-inflammatory pharmacology.

Core Anti-inflammatory Signaling Pathways

Acebrophylline's anti-inflammatory activity is not mediated by a single mechanism but rather through the modulation of several interconnected signaling cascades. This multi-target approach contributes to its robust clinical effects.

Inhibition of the Arachidonic Acid Cascade via Phospholipase A2 (PLA2)

A primary anti-inflammatory mechanism of acebrophylline involves its intervention in the arachidonic acid pathway. It selectively inhibits the enzyme phospholipase A2 (PLA2) and the substrate phosphatidylcholine.[6][7]

  • Mechanism: In inflammatory states, PLA2 hydrolyzes membrane phospholipids, such as phosphatidylcholine, to release arachidonic acid.[8] Arachidonic acid is a precursor for the synthesis of potent pro-inflammatory lipid mediators, including leukotrienes.[8][9] Acebrophylline inhibits PLA2 activity.[6][7] Furthermore, it diverts phosphatidylcholine away from the arachidonic acid cascade and towards the synthesis of pulmonary surfactant.[3][10]

  • Downstream Effect: This dual action—enzyme inhibition and substrate deviation—leads to a significant reduction in the availability of arachidonic acid for downstream processing. Consequently, the production of powerful pro-inflammatory mediators like leukotrienes and Tumor Necrosis Factor-alpha (TNF-α) is diminished, reducing airway inflammation and hyper-responsiveness.[6][7][11]

cluster_0 Cell Membrane cluster_1 Inflammatory Mediators PC Phosphatidylcholine PLA2 Phospholipase A2 (PLA2) PC->PLA2 Substrate Surfactant Pulmonary Surfactant Synthesis PC->Surfactant Diverts AA Arachidonic Acid LTs Leukotrienes AA->LTs TNF TNF-α AA->TNF PLA2->AA ABP Acebrophylline ABP->PC ABP->PLA2 Inhibits

Caption: Acebrophylline's inhibition of the PLA2 pathway.
Modulation of Intracellular Signaling via Phosphodiesterase (PDE) Inhibition

Consistent with its xanthine backbone, acebrophylline functions as a phosphodiesterase (PDE) inhibitor.[1][4] This action is a cornerstone of both its bronchodilatory and anti-inflammatory effects.

  • Mechanism: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger.[12] By inhibiting PDEs, acebrophylline leads to an accumulation of intracellular cAMP.[1][7]

  • Downstream Effect: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. In inflammatory cells, this cascade generally exerts an inhibitory effect, reducing the release of cytokines and other inflammatory mediators and suppressing the activation and migration of immune cells.[1][13]

ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) Activation cAMP->PKA AC->cAMP AMP AMP PDE->AMP Inflam Reduced Inflammatory Cell Activity & Mediator Release PKA->Inflam ABP Acebrophylline ABP->PDE Inhibits

Caption: Anti-inflammatory effect via PDE inhibition.
Epigenetic Regulation via Histone Deacetylase (HDAC) Activation

The theophylline component of acebrophylline confers an important mechanism of anti-inflammatory action through epigenetic modification.[12] Low-dose theophylline is known to activate histone deacetylase-2 (HDAC2).[14][15]

  • Mechanism: Inflammation is associated with the acetylation of histones by histone acetyltransferases (HATs). This process remodels chromatin into a relaxed state, allowing for the transcription of pro-inflammatory genes.[14] HDACs reverse this process. Theophylline activates HDAC2, enhancing the deacetylation of core histones.[12][13]

  • Downstream Effect: Increased HDAC2 activity leads to the condensation of chromatin at the site of inflammatory genes, effectively "switching off" their transcription.[15] This mechanism may explain the synergistic anti-inflammatory effects observed when theophylline is used with corticosteroids, which recruit HDAC2 to sites of active gene transcription.[14]

cluster_0 Chromatin State & Gene Expression HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation (Relaxed Chromatin) HAT->Acetylation HDAC Histone Deacetylase (HDAC2) Deacetylation Histone Deacetylation (Condensed Chromatin) HDAC->Deacetylation Theophylline Theophylline Moiety Theophylline->HDAC Activates Acetylation->HDAC Transcription Inflammatory Gene Transcription Acetylation->Transcription Repression Transcriptional Repression Deacetylation->Repression

Caption: Epigenetic regulation by the theophylline moiety.
Downregulation of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The theophylline component of acebrophylline has been shown to inhibit this critical pathway.[13][15]

  • Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus.[15] Theophylline prevents the degradation of IκBα.[15]

  • Downstream Effect: By stabilizing IκBα, theophylline effectively traps NF-κB in the cytoplasm, preventing it from moving to the nucleus and initiating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK NFkB_complex NF-κB / IκBα Complex IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_complex->IkB Degradation NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Theophylline Theophylline Moiety Theophylline->IkB Inhibits Degradation Genes Inflammatory Gene Expression NFkB_nuc->Genes

Caption: Inhibition of the NF-κB signaling pathway.

Summary of Anti-inflammatory Effects

While specific quantitative data such as IC50 values for acebrophylline are not detailed in the reviewed literature, a qualitative summary of its effects on key inflammatory components can be compiled.

Target/MediatorAcebrophylline's EffectComponent ResponsibleReference(s)
Phospholipase A2 (PLA2) InhibitionAcebrophylline[6][7]
Phosphodiesterase (PDE) InhibitionTheophylline Moiety[1][4][7]
Leukotrienes Decreased SynthesisAcebrophylline[3][6][7][10]
TNF-α Decreased SynthesisAcebrophylline[6][7]
Cytokines (general) Modulates ReleaseAcebrophylline[1][4]
NF-κB Inhibits Nuclear TranslocationTheophylline Moiety[13][15]
Histone Deacetylase (HDAC) ActivationTheophylline Moiety[12][13][14]
Inflammatory Cells Inhibits Activation & MigrationAcebrophylline[1]
Oxidative Stress Reduction / ScavengingAmbroxol Moiety[1][16][17]

Experimental Protocols & Methodologies

The evaluation of acebrophylline's anti-inflammatory properties employs standard preclinical and clinical research methodologies. The following protocols are representative of the experimental designs used to investigate such compounds.

In Vitro Assays
  • Cell Culture: Primary human bronchial epithelial cells, alveolar macrophages (e.g., AMJ2-C11), or cell lines like A549 are cultured. Cells are pre-treated with varying concentrations of acebrophylline followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α.

  • Mediator Quantification (ELISA): Supernatants from cell cultures are collected. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and lipid mediators like Leukotriene B4.

  • Western Blot Analysis: Cell lysates are prepared to analyze protein expression and signaling pathway activation. Antibodies specific for total and phosphorylated forms of proteins like IκBα and NF-κB p65 are used to determine the effect of acebrophylline on pathway activation.

  • HDAC Activity Assay: Nuclear extracts from treated cells are used in commercially available colorimetric or fluorometric assays to measure HDAC activity, comparing acebrophylline-treated cells to controls.

In Vivo Animal Models

Standard animal models are crucial for assessing the physiological anti-inflammatory effects of acebrophylline.[18]

  • Carrageenan-Induced Paw Edema:

    • Animal Selection: Wistar or Sprague-Dawley rats are used.[18]

    • Grouping: Animals are divided into control, vehicle, standard drug (e.g., indomethacin), and acebrophylline-treated groups.

    • Administration: Acebrophylline is administered orally or intraperitoneally one hour before the inflammatory insult.

    • Induction: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw.[18]

    • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.

    • Endpoint: The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle control group.

  • LPS-Induced Acute Lung Injury:

    • Animal Selection: C57BL/6 or BALB/c mice are commonly used.

    • Administration: Acebrophylline is administered (e.g., orally) prior to LPS challenge.

    • Induction: Animals are challenged with LPS via intratracheal instillation or nebulization to induce lung inflammation.

    • Sample Collection: At a specified time point (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential inflammatory cell counts (neutrophils, macrophages) and total protein concentration (as a marker of permeability). Lung tissue is collected for histopathological analysis (H&E staining) and cytokine measurement (homogenate ELISA).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Model Selection (e.g., Wistar Rat) A2 Acclimatization (1 week) A1->A2 A3 Random Group Allocation (n=6 per group) A2->A3 B1 Baseline Measurement (e.g., Paw Volume) A3->B1 B2 Drug Administration (Vehicle, Acebrophylline, etc.) B1->B2 B3 Induction of Inflammation (e.g., Carrageenan Injection) B2->B3 B4 Post-Induction Measurements (Hourly for 4h) B3->B4 C1 Data Compilation (% Edema Inhibition) B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation & Conclusion C2->C3

Caption: General workflow for an in vivo anti-inflammatory study.

Conclusion and Future Directions

Acebrophylline exerts its significant anti-inflammatory effects through a sophisticated, multi-pronged approach targeting key nodes in the inflammatory cascade. Its ability to inhibit PLA2 and PDE, activate HDAC, and suppress the NF-κB pathway underscores its value as a therapeutic agent in chronic inflammatory airway diseases.[1][6][13][14] The dual-component nature of the molecule, combining the distinct properties of ambroxol and theophylline-7-acetic acid, provides a synergistic profile that addresses both inflammation and its downstream consequences, such as mucus hypersecretion.

Future research should focus on elucidating the quantitative potency of acebrophylline and its metabolites on these specific pathways, establishing precise IC50 values for enzyme inhibition and dose-response relationships in cellular models. Furthermore, head-to-head studies within sophisticated disease models (e.g., steroid-resistant inflammation) could help delineate its therapeutic niche compared to other anti-inflammatory agents and further solidify its role in the management of complex respiratory diseases.

References

The Crucial Role of Ambroxol in the Clinical Efficacy of Acebrophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a widely prescribed medication for the management of obstructive airway diseases, represents a strategic combination of two active moieties: ambroxol and theophylline-7-acetic acid. This technical guide delves into the pivotal role of the ambroxol component in defining the overall therapeutic efficacy of acebrophylline. While the theophylline derivative contributes to bronchodilation, it is the multifaceted action of ambroxol that provides the significant mucolytic, anti-inflammatory, and antioxidant properties integral to the drug's clinical success. This document will explore the synergistic mechanisms of action, present quantitative data from relevant studies, detail experimental protocols for assessing its efficacy, and provide visual representations of key signaling pathways.

Introduction: Unpacking Acebrophylline's Dual Functionality

Acebrophylline is chemically a salt formed from ambroxol and theophylline-7-acetic acid.[1] This molecular design is not merely for convenience but is a deliberate formulation to deliver a dual-pronged therapeutic attack on respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] Upon oral administration, acebrophylline dissociates into its two active components, ambroxol and theophylline-7-acetic acid, which are then absorbed.[4]

The theophylline-7-acetic acid component, a xanthine derivative, primarily functions as a bronchodilator by inhibiting the phosphodiesterase enzyme, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscles.[2][5]

The ambroxol component, however, is responsible for a broader spectrum of pharmacological activities that are critical to acebrophylline's efficacy. These include:

  • Mucoregulation and Mucokinesis: Ambroxol is a potent mucolytic and secretolytic agent.[6][7] It stimulates the production of pulmonary surfactant, a lipoprotein complex that reduces the surface tension within the alveoli and decreases the viscosity and adhesivity of mucus.[7][8] This action facilitates the clearance of mucus from the airways, a crucial factor in managing obstructive lung diseases.[9]

  • Anti-inflammatory Effects: Ambroxol exhibits significant anti-inflammatory properties by inhibiting the synthesis and release of pro-inflammatory mediators.[2][10] It interferes with the phospholipase A and phosphatidylcholine pathways, leading to a reduction in the production of leukotrienes and tumor necrosis factor (TNF-alpha).[5][11]

  • Antioxidant Properties: The ambroxol moiety contributes to the antioxidant capacity of acebrophylline, helping to neutralize free radicals and reduce oxidative stress in the respiratory tract, a key pathological feature of chronic respiratory diseases.[2][7]

  • Enhanced Antibiotic Penetration: Ambroxol has been shown to increase the concentration of certain antibiotics in lung tissue, which can be beneficial in treating bacterial exacerbations of chronic bronchitis.[12]

Quantitative Data on Efficacy

The following tables summarize quantitative data from comparative clinical studies, highlighting the contribution of the ambroxol component to the overall efficacy of acebrophylline.

Table 1: Comparative Efficacy of Acebrophylline vs. Theophylline in Mild Persistent Asthma [2]

ParameterAcebrophylline Group (n=50)Theophylline Group (n=50)p-value
Mean FEV1 (L) - Before 1.65 ± 0.731.73 ± 0.75>0.05
Mean FEV1 (L) - After 2.26 ± 0.731.88 ± 0.00<0.05
Mean PEFR (ml) - Before 183.3 ± 40.8202.6 ± 41.6>0.05
Mean PEFR (ml) - After 237.3 ± 47.5222.0 ± 45.1<0.05
Sputum Quantity Improvement Significant ReductionLess Significant Reduction<0.05
Cough Score Improvement Significant ImprovementLess Significant Improvement<0.05

FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate. Data presented as mean ± SD.

Table 2: Efficacy of Acebrophylline and N-acetylcysteine Combination in COPD and Asthma [13]

ParameterBaselineAfter 90 Daysp-value
Overall FEV1 (L) 1.2871.484<0.001
COPD Subgroup FEV1 (L) 1.2371.4140.001
Asthma Subgroup FEV1 (L) 1.4771.7470.004
COPD Assessment Test (CAT) Score 17.2 ± 1.010.6 ± 0.90.0001

Data from a single-arm study. FEV1 data presented as mean. CAT score presented as mean ± SEM.

Table 3: Comparative Efficacy of Acebrophylline vs. Sustained Release Theophylline in Moderate COPD [14]

ParameterAcebrophylline Group (n=20)SR Theophylline Group (n=20)
Reduction in Sputum Amount 40% of patients55% of patients
No Need for Reliever Medication 55% of patients45% of patients
Cardiovascular Side Effects Less frequentMore frequent

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of acebrophylline, with a focus on the effects attributed to ambroxol.

Measurement of Pulmonary Function (FEV1)

Objective: To assess the bronchodilator effect of acebrophylline.

Methodology:

  • Patient Selection: Patients diagnosed with stable COPD or asthma according to established guidelines (e.g., GOLD criteria for COPD).

  • Equipment: A calibrated spirometer compliant with American Thoracic Society/European Respiratory Society standards.

  • Procedure:

    • Baseline spirometry is performed to measure FEV1, Forced Vital Capacity (FVC), and FEV1/FVC ratio.

    • Patients are administered the study medication (e.g., acebrophylline 100 mg twice daily).

    • Spirometry is repeated at specified intervals (e.g., 2, 4, and 6 weeks) to assess changes from baseline.[14]

    • The highest FEV1 from at least three acceptable and reproducible maneuvers is recorded.[8]

Assessment of Sputum Viscoelasticity

Objective: To quantify the mucolytic effect of the ambroxol component.

Methodology:

  • Sputum Collection: Spontaneous or induced sputum samples are collected from patients.

  • Equipment: A rheometer (e.g., AR-2000G2) with a cone-plate geometry.[15]

  • Procedure:

    • Oscillatory rheological shear measurements are performed on the sputum samples.

    • Amplitude and frequency sweeps are conducted at physiological temperature (37°C) under a saturated atmosphere to prevent sample dehydration.[3][4]

    • The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties of the sputum, are measured.[3]

    • A decrease in G' and G'' indicates a reduction in sputum viscoelasticity, signifying a mucolytic effect.

Quantification of Inflammatory Markers

Objective: To evaluate the anti-inflammatory effects of ambroxol.

Methodology:

  • Sample Collection: Serum or sputum samples are collected from patients before and after treatment.

  • Analytes: Pro-inflammatory markers such as C-reactive protein (CRP) and serum amyloid A (SAA) are commonly measured.

  • Procedure (ELISA):

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target inflammatory markers are used.

    • Patient samples are added to antibody-coated microplates.

    • A series of incubations with detection antibodies and enzyme-linked conjugates are performed.

    • A substrate is added, and the resulting color change is measured using a microplate reader.

    • The concentration of the inflammatory marker is determined by comparison to a standard curve.

Measurement of Surfactant Proteins

Objective: To investigate the effect of ambroxol on pulmonary surfactant production.

Methodology:

  • Sample Collection: Bronchoalveolar lavage (BAL) fluid or lung tissue homogenates are collected (typically from animal models or in vitro cell cultures).[7]

  • Analytes: Surfactant-associated proteins (e.g., SP-A, SP-B, SP-C, SP-D).

  • Procedure (Western Blotting):

    • Proteins from the samples are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the surfactant proteins.

    • A secondary antibody conjugated to an enzyme is then added.

    • A substrate is applied, which reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • The intensity of the signal, corresponding to the amount of surfactant protein, is quantified.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental processes discussed.

cluster_0 Acebrophylline Administration cluster_1 Dissociation cluster_2 Ambroxol's Actions cluster_3 Theophylline Derivative's Action Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Theophylline_7_acetic_acid Theophylline_7_acetic_acid Acebrophylline->Theophylline_7_acetic_acid Mucolytic Mucolytic & Secretolytic Effects Ambroxol->Mucolytic Anti_inflammatory Anti-inflammatory Effects Ambroxol->Anti_inflammatory Antioxidant Antioxidant Effects Ambroxol->Antioxidant Bronchodilation Bronchodilation Theophylline_7_acetic_acid->Bronchodilation

Caption: Dissociation and primary actions of Acebrophylline components.

Ambroxol Ambroxol TypeII_Pneumocytes Type II Pneumocytes Ambroxol->TypeII_Pneumocytes Stimulates Surfactant_Production ↑ Surfactant Production TypeII_Pneumocytes->Surfactant_Production Mucus_Viscosity ↓ Mucus Viscosity & Adhesivity Surfactant_Production->Mucus_Viscosity Mucociliary_Clearance ↑ Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance

Caption: Ambroxol's mucoregulatory signaling pathway.

Ambroxol Ambroxol Phospholipase_A Phospholipase A Ambroxol->Phospholipase_A Inhibits Phosphatidylcholine Phosphatidylcholine Ambroxol->Phosphatidylcholine Inhibits Leukotrienes ↓ Leukotrienes Phospholipase_A->Leukotrienes TNF_alpha ↓ TNF-alpha Phosphatidylcholine->TNF_alpha Inflammation ↓ Airway Inflammation Leukotrienes->Inflammation TNF_alpha->Inflammation

Caption: Ambroxol's anti-inflammatory signaling pathway.

start Patient Recruitment (COPD/Asthma) baseline Baseline Assessment (Spirometry, Sputum Collection) start->baseline treatment Acebrophylline Treatment (e.g., 12 weeks) baseline->treatment followup Follow-up Assessments (Spirometry, Sputum Analysis) treatment->followup analysis Data Analysis (Changes from Baseline) followup->analysis end Efficacy Determination analysis->end

Caption: General experimental workflow for a clinical trial of Acebrophylline.

Conclusion

The clinical efficacy of acebrophylline in the management of obstructive airway diseases is profoundly influenced by the multifaceted pharmacological actions of its ambroxol component. While the theophylline-7-acetic acid moiety provides essential bronchodilation, ambroxol's potent mucoregulatory, anti-inflammatory, and antioxidant effects address other critical aspects of the pathophysiology of diseases like COPD and asthma. The stimulation of surfactant production, leading to reduced mucus viscosity and improved clearance, combined with the suppression of key inflammatory mediators, underscores the indispensable role of ambroxol. This synergistic combination within acebrophylline offers a comprehensive therapeutic approach, leading to improved lung function and better clinical outcomes for patients. Future research should continue to explore the nuanced cellular and molecular mechanisms of ambroxol to further optimize its therapeutic application in respiratory medicine.

References

The Multifaceted Role of Theophylline-7-Acetic Acid in the Pharmacological Profile of Acebrophylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a widely prescribed medication for the management of obstructive airway diseases, is a combination of ambroxol and theophylline-7-acetic acid. While the mucolytic properties of ambroxol are well-established, the precise functions of theophylline-7-acetic acid are multifaceted and crucial to the overall therapeutic efficacy of Acebrophylline. This technical guide provides a comprehensive analysis of the role of theophylline-7-acetic acid, delving into its synergistic interaction with ambroxol, its independent pharmacological activities, and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a thorough resource for researchers and drug development professionals in the field of respiratory medicine.

Introduction

Acebrophylline is a synthetic derivative that combines the mucolytic agent ambroxol with theophylline-7-acetic acid, a xanthine derivative.[1][2] This combination results in a molecule with a broad spectrum of activity, encompassing bronchodilation, mucoregulation, and anti-inflammatory effects, making it a valuable therapeutic option for chronic obstructive pulmonary disease (COPD) and asthma.[2][3] Theophylline-7-acetic acid is not merely a passive component; it actively contributes to the pharmacological profile of Acebrophylline through three primary mechanisms: a carrier function enhancing ambroxol's bioavailability, a direct bronchodilatory effect, and significant anti-inflammatory actions.

The Carrier Function of Theophylline-7-Acetic Acid

A key function of theophylline-7-acetic acid within the Acebrophylline molecule is to act as a carrier for ambroxol. This chemical conjugation leads to increased blood levels of ambroxol, thereby potentiating its therapeutic effects.[4][5] The enhanced bioavailability of ambroxol stimulates the synthesis and release of pulmonary surfactant, a critical factor in reducing mucus viscosity and improving mucociliary clearance.[4][5]

Bronchodilatory Effects of Theophylline-7-Acetic Acid

As a xanthine derivative, theophylline-7-acetic acid exhibits inherent bronchodilatory properties. This effect is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in bronchial smooth muscle cells.[6][7] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[7][8]

Signaling Pathway for Bronchodilation

cluster_membrane Cell Membrane cluster_cytosol Cytosol T7AA Theophylline-7-Acetic Acid PDE Phosphodiesterase (PDE) T7AA->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Theophylline-7-Acetic Acid's Bronchodilatory Pathway.

Anti-inflammatory Properties of Theophylline-7-Acetic Acid

Theophylline-7-acetic acid significantly contributes to the anti-inflammatory effects of Acebrophylline. This is achieved through a dual mechanism:

  • Inhibition of Inflammatory Mediators: Acebrophylline has been shown to inhibit the synthesis of pro-inflammatory mediators such as leukotrienes and tumor necrosis factor-alpha (TNF-α).[7] This action is attributed, in part, to the theophylline-7-acetic acid component.

  • Deviation of Phosphatidylcholine Synthesis: By promoting the synthesis of pulmonary surfactant, which utilizes phosphatidylcholine as a precursor, Acebrophylline effectively diverts this substrate away from the production of inflammatory mediators like leukotrienes.[4][5]

Signaling Pathway for Anti-inflammatory Action

cluster_cell Inflammatory Cell T7AA Theophylline-7-Acetic Acid PL Phospholipids T7AA->PL Inhibits release of AA TNF TNF-α T7AA->TNF Inhibits synthesis AA Arachidonic Acid PL->AA LT Leukotrienes AA->LT Synthesis

Caption: Theophylline-7-Acetic Acid's Anti-inflammatory Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on Acebrophylline, highlighting the contributions of theophylline-7-acetic acid.

ParameterFindingStudy PopulationReference
Sputum Viscosity 53% to 78% reduction from baselinePatients with chronic bronchitis[4]
Respiratory Function (FEV1) Statistically significant improvement (P < 0.01)Patients with COPD[9]
Arterial Oxygen Tension (PaO2) Statistically significant increase (P < 0.01)Patients with COPD[9]
Arterial Carbon Dioxide Tension (PaCO2) Statistically significant decrease (P < 0.01)Patients with COPD[9]

Table 1: Clinical Efficacy of Acebrophylline in Obstructive Airway Diseases.

PDE IsoenzymeTheophylline (THEO)Theophylline-7-Acetic Acid (TAA)Ambroxol (AMB)Acebrophylline (ATA)
Type I InhibitedLower effectLower effectNo significant inhibition
Type III InhibitedLower effectLower effectInhibited
Type IV InhibitedInhibitedLower effectInhibited

Table 2: Comparative Inhibition of Rat Lung cAMP Phosphodiesterase Isoenzymes.[6]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the function of theophylline-7-acetic acid in Acebrophylline.

Measurement of Sputum Viscosity
  • Objective: To quantify the effect of Acebrophylline on the rheological properties of sputum.

  • Methodology: Sputum samples are collected from patients before and after treatment with Acebrophylline. The viscosity is measured using a rotational viscometer or a cone-plate rheometer. The protocol involves controlling for temperature (typically 37°C) and shear rate to ensure accurate and reproducible measurements. An optimized protocol for sputum macrorheology involves oscillatory shear measurements using a cone-plate geometry under a saturated atmosphere to prevent evaporation.

  • Experimental Workflow:

cluster_workflow Sputum Viscosity Measurement Workflow Start Sputum Collection (Baseline) Treatment Acebrophylline Administration Start->Treatment End Sputum Collection (Post-treatment) Treatment->End Analysis Rheological Analysis (Viscometer/Rheometer) End->Analysis Result Comparison of Viscosity Data Analysis->Result

Caption: Workflow for Sputum Viscosity Measurement.

Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the inhibitory activity of theophylline-7-acetic acid and Acebrophylline on different PDE isoenzymes.

  • Methodology: A common method is a two-step radioassay. In the first step, the PDE enzyme is incubated with a radiolabeled cyclic nucleotide (e.g., [3H]cAMP). The reaction is terminated, and in the second step, the resulting radiolabeled mononucleotide (e.g., [3H]5'-AMP) is converted to its corresponding nucleoside (e.g., [3H]adenosine) by a nucleotidase. The mixture is then passed through an anion-exchange resin, which retains the charged, unhydrolyzed substrate, while the uncharged nucleoside passes through and is quantified by scintillation counting.

  • Experimental Workflow:

cluster_workflow PDE Inhibition Assay Workflow Start Incubate PDE with [3H]cAMP & Inhibitor Step2 Add Nucleotidase Start->Step2 Step3 Anion-Exchange Chromatography Step2->Step3 Step4 Scintillation Counting Step3->Step4 Result Calculate % Inhibition Step4->Result

Caption: Workflow for PDE Inhibition Assay.

Measurement of Intracellular cAMP Levels
  • Objective: To quantify the changes in intracellular cAMP concentration in response to theophylline-7-acetic acid.

  • Methodology: Various methods are available, including competitive enzyme-linked immunosorbent assays (ELISA) and Förster resonance energy transfer (FRET)-based biosensors for real-time measurements in living cells. A widely used method is the cAMP-Glo™ Max Assay, a bioluminescent assay. In this assay, cAMP stimulates protein kinase A (PKA), which then consumes ATP to phosphorylate a substrate. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.

  • Experimental Workflow:

cluster_workflow cAMP Measurement Workflow (cAMP-Glo™) Start Cell Culture & Treatment with T7AA Step2 Cell Lysis & Addition of PKA/Substrate Start->Step2 Step3 Addition of Luciferase Reagent Step2->Step3 Step4 Luminescence Measurement Step3->Step4 Result Calculate cAMP Concentration Step4->Result

Caption: Workflow for Intracellular cAMP Measurement.

Conclusion

Theophylline-7-acetic acid is an integral and active component of Acebrophylline, contributing significantly to its therapeutic efficacy in obstructive airway diseases. Its functions extend beyond simple bronchodilation to include a crucial carrier role that enhances the mucoregulatory effects of ambroxol and potent anti-inflammatory activities. A thorough understanding of the distinct and synergistic actions of theophylline-7-acetic acid is essential for the continued development and optimization of therapies for respiratory diseases. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge and providing a framework for future investigations into the nuanced pharmacology of this important molecule.

References

Acebrophylline's Impact on Pulmonary Surfactant Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a compound of ambroxol and theophylline-7-acetic acid, is a therapeutic agent utilized in the management of respiratory diseases. A significant aspect of its mechanism of action lies in its influence on the production of pulmonary surfactant, a critical lipoprotein complex that reduces surface tension in the alveoli, preventing their collapse. This technical guide provides an in-depth analysis of the core mechanisms by which acebrophylline stimulates the synthesis and release of pulmonary surfactant. It details the underlying signaling pathways, presents quantitative data from preclinical studies, and outlines the experimental protocols used to derive these findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of acebrophylline's effects on the pulmonary system.

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins, with phospholipids constituting the majority of its composition. The primary surface-active component is dipalmitoylphosphatidylcholine (DPPC). The synthesis and secretion of surfactant are tightly regulated processes carried out by alveolar type II (ATII) cells. Deficiencies or dysfunction in surfactant production can lead to severe respiratory distress, particularly in premature infants, and are implicated in various adult respiratory pathologies.

Acebrophylline is a drug with both bronchodilator and mucoregulatory properties. Its effect on pulmonary surfactant is primarily attributed to its ambroxol component. Ambroxol has been shown to stimulate the synthesis and secretion of surfactant, thereby enhancing the lung's ability to maintain alveolar stability and function.[1] This guide will explore the multifaceted effects of acebrophylline on the intricate process of surfactant production.

Mechanism of Action: Stimulation of Surfactant Synthesis

Acebrophylline enhances pulmonary surfactant production through a dual mechanism, primarily driven by its constituent components, ambroxol and theophylline-7-acetic acid. The core of this action is the stimulation of phosphatidylcholine synthesis within alveolar type II cells.

Acebrophylline deviates phosphatidylcholine towards the surfactant synthesis pathway, making it less available for the production of inflammatory mediators like leukotrienes.[1] This dual action of promoting surfactant production while concurrently exerting an anti-inflammatory effect is a key therapeutic benefit.

The ambroxol component of acebrophylline is understood to play a pivotal role in this process. It has been suggested that ambroxol's action involves the stimulation of key enzymes in the phosphatidylcholine synthesis pathway. Specifically, it is thought to act on phosphocholine-cytidyl-transferase.[1] The theophylline-7-acetic acid component is believed to enhance the action of ambroxol, possibly by increasing its bioavailability.[1]

Signaling Pathway of Phosphatidylcholine Synthesis

The de novo synthesis of phosphatidylcholine in alveolar type II cells, also known as the Kennedy pathway, is a critical process for surfactant production. Acebrophylline influences this pathway at key enzymatic steps.

Phosphatidylcholine Synthesis Pathway and Acebrophylline's Influence cluster_Cell Alveolar Type II Cell cluster_Enzymes Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Choline:e->Phosphocholine:w e1 Choline Kinase ATP ATP ADP ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Phosphocholine-Cytidyl-Transferase (Rate-Limiting Step) e2 Phosphocholine- Cytidyl-Transferase CTP CTP PPi PPi PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase e3 Cholinephospho- transferase DAG Diacylglycerol (DAG) DAG->PC CMP CMP Surfactant Pulmonary Surfactant PC->Surfactant Acebrophylline Acebrophylline (Ambroxol Component) Phosphocholine_CDP_Choline Phosphocholine_CDP_Choline Acebrophylline->Phosphocholine_CDP_Choline Stimulates Theophylline Theophylline-7-Acetic Acid Theophylline->Acebrophylline

Caption: Phosphatidylcholine Synthesis Pathway Influenced by Acebrophylline.

Quantitative Data on Surfactant Production

Preclinical studies have provided quantitative evidence of acebrophylline's ability to increase pulmonary surfactant levels. The following tables summarize the key findings from a study conducted on rats.

Table 1: Effect of Acebrophylline on Surfactant Phospholipid Matrix in Rat Bronchoalveolar Lavage (BAL) Fluid
Treatment GroupSurfactant Phospholipid Matrix (mcg/mL)
Control139 ± 3.6
Acebrophylline161 ± 11

Data from a study where rats were treated for five days. Measurements were taken approximately 18 hours after the last dose. The increase in the acebrophylline-treated group was statistically significant.[2]

Table 2: Effect of Acebrophylline and its Components on the Uptake of Radiolabeled Surfactant Precursors in Rat Lung Slices
Treatment Group¹⁴C-Choline Uptake in Phosphatidylcholine (Relative to Control)³²P-Phosphate Uptake in Phospholipids (Relative to Control)
Control1.001.00
AcebrophyllineSignificantly HigherSignificantly Higher
AmbroxolSignificantly HigherSignificantly Higher
Theophylline-7-Acetic AcidTendency to Increase (Not Significant)Tendency to Increase (Not Significant)

This study demonstrates that acebrophylline, primarily through its ambroxol component, significantly enhances the incorporation of key precursors into surfactant phospholipids.[1]

Table 3: Effect of Ambroxol (a component of Acebrophylline) on Surfactant Protein (SP) Expression in Rats
Surfactant ProteinEffect on Protein and mRNA Content in Isolated Type II PneumocytesEffect on Protein Content in Whole Lung TissueEffect on Protein Content in BAL Fluid
SP-AUnaffectedUnaffectedSignificantly Decreased
SP-BUnaffectedSignificantly IncreasedUnaffected
SP-CIncreasedNot ReportedNot Reported
SP-DUnaffectedDecreasedSignificantly Decreased

Data from a study where rats were treated with ambroxol (75 mg/kg body weight, i.p., twice daily).[3][4] These findings suggest a cell-specific modulation of surfactant protein expression by ambroxol.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.

Bronchoalveolar Lavage (BAL) and Phospholipid Analysis in Rats

This protocol is designed to collect alveolar lining fluid to quantify surfactant components.

Bronchoalveolar Lavage (BAL) Workflow cluster_workflow start Anesthetize Rat tracheotomy Perform Tracheotomy and Cannulate Trachea start->tracheotomy lavage Instill and Aspirate Saline Solution (e.g., 5 x 10 mL) tracheotomy->lavage collect Pool Aspirated Fluid (BAL Fluid) lavage->collect centrifuge Centrifuge BAL Fluid (e.g., 150g for 10 min) collect->centrifuge separate Separate Supernatant from Cell Pellet centrifuge->separate extract Lipid Extraction from Supernatant (e.g., Folch Method) separate->extract analyze Analyze Phospholipid Content (e.g., HPLC, Mass Spectrometry) extract->analyze end Data Interpretation analyze->end

Caption: Workflow for Bronchoalveolar Lavage and Phospholipid Analysis.

Detailed Steps:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with an intraperitoneal injection of ketamine and xylazine).[5]

  • Tracheotomy and Cannulation: A midline incision is made in the neck to expose the trachea. A small incision is made in the trachea, and a cannula is inserted and secured.[5]

  • Lavage Procedure: A syringe containing sterile, pre-warmed (37°C) saline solution is attached to the cannula. The saline is gently instilled into the lungs and then aspirated. This process is repeated multiple times (e.g., 5 times with 10 mL of saline for each instillation).[5] The first recovered aliquot is often processed separately, as it is considered to be more representative of the bronchial content.

  • Sample Processing: The collected BAL fluid is pooled and centrifuged (e.g., at 150 g for 10 minutes at 4°C) to separate the cellular components from the supernatant.[5]

  • Phospholipid Extraction and Analysis: The supernatant is subjected to lipid extraction, for example, using the Folch method (chloroform:methanol, 2:1 v/v).[6][7] The extracted phospholipids are then quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.[6][7]

Measurement of Radiolabeled Precursor Uptake in Lung Slices

This ex vivo method assesses the rate of synthesis of surfactant phospholipids by measuring the incorporation of radiolabeled precursors.

Detailed Steps:

  • Tissue Preparation: Lungs are excised from treated and control animals and immediately placed in ice-cold buffer. Thin slices of lung parenchyma (e.g., 0.5 mm thick) are prepared using a tissue slicer.

  • Incubation: The lung slices are incubated in a Krebs-Ringer bicarbonate buffer containing glucose and the radiolabeled precursor (e.g., ¹⁴C-choline or ³²P-phosphate) at 37°C in a shaking water bath, gassed with 95% O₂ and 5% CO₂.[8]

  • Termination of Reaction: After a defined incubation period, the reaction is stopped by adding a cold solution (e.g., trichloroacetic acid).

  • Lipid Extraction and Analysis: The lung slices are homogenized, and lipids are extracted. The amount of radioactivity incorporated into the phospholipid fraction (specifically phosphatidylcholine when using ¹⁴C-choline) is determined by liquid scintillation counting. The results are normalized to the total protein or DNA content of the tissue slices.

Primary Culture of Alveolar Type II Cells and Histochemical Analysis

This in vitro model allows for the direct study of acebrophylline's effects on the primary cells responsible for surfactant production.

Workflow for Primary Culture and Analysis of Alveolar Type II Cells cluster_workflow start Isolate Lungs from Rat perfuse Perfuse Lungs to Remove Blood start->perfuse digest Enzymatic Digestion (e.g., Elastase) perfuse->digest mince Mince Lung Tissue digest->mince filter Filter Cell Suspension mince->filter purify Purify Type II Cells (e.g., Density Gradient Centrifugation, Magnetic Bead Separation) filter->purify culture Culture Purified Cells on Coated Plates purify->culture treat Treat Cells with Acebrophylline culture->treat analyze Histochemical Analysis for Surfactant (e.g., Papanicolaou Stain, Immunofluorescence) treat->analyze end Quantify Surfactant Production analyze->end

Caption: Workflow for Primary Culture and Analysis of Alveolar Type II Cells.

Detailed Steps:

  • Isolation of Type II Cells: Lungs are perfused to remove blood, followed by enzymatic digestion (e.g., with elastase) to dissociate the cells. The lung tissue is then minced and filtered to obtain a single-cell suspension.[9][10]

  • Purification: Type II cells are purified from the mixed cell suspension using methods such as density gradient centrifugation or magnetic-activated cell sorting (MACS) using antibodies against type II cell surface markers.[11][12]

  • Cell Culture: Purified type II cells are cultured on plates coated with an extracellular matrix component (e.g., fibronectin or Matrigel) in a specialized culture medium.[9][10]

  • Treatment: The cultured cells are treated with various concentrations of acebrophylline or its components for a specified duration.

  • Histochemical Analysis: After treatment, the cells are fixed and stained to visualize surfactant components. Papanicolaou staining can be used to identify lamellar bodies, the storage organelles for surfactant. Immunofluorescence staining with antibodies against specific surfactant proteins (e.g., SP-A, SP-B, SP-C) can also be performed to assess changes in their expression and localization.[13]

Conclusion

Acebrophylline demonstrates a clear and significant effect on the production of pulmonary surfactant. Through the action of its ambroxol component, it stimulates the synthesis of phosphatidylcholine, the primary lipid component of surfactant, by influencing key enzymes in the Kennedy pathway. This is supported by both in vivo and ex vivo studies that show increased surfactant phospholipid levels and enhanced uptake of surfactant precursors. Furthermore, the ambroxol component of acebrophylline has been shown to modulate the expression of surfactant proteins in a cell-specific manner. This comprehensive understanding of acebrophylline's mechanism of action on surfactant production provides a strong rationale for its use in respiratory diseases where surfactant function is compromised and highlights its potential for further investigation and application in pulmonary medicine. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the therapeutic benefits of acebrophylline.

References

In-Depth Technical Guide: Phosphodiesterase Inhibition by Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a molecule combining ambroxol and theophylline-7-acetic acid, is a therapeutic agent utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is attributed to a multi-faceted mechanism of action that includes bronchodilatory, anti-inflammatory, and mucoregulatory effects.[1][2] A core component of its pharmacological activity is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a detailed technical overview of the phosphodiesterase inhibition by acebrophylline, summarizing available data, outlining experimental protocols, and visualizing the involved signaling pathways.

Introduction to Acebrophylline and Phosphodiesterase Inhibition

Acebrophylline is a salt of ambroxol and theophylline-7-acetic acid.[3] The theophylline moiety, a xanthine derivative, is primarily responsible for the phosphodiesterase inhibitory activity.[3][4] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling.[5] By inhibiting PDEs, acebrophylline prevents the degradation of cAMP, leading to its accumulation within the cell.[1][2]

Elevated cAMP levels in airway smooth muscle cells activate protein kinase A (PKA), which in turn phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.[6] In inflammatory cells, increased cAMP levels can suppress the release of pro-inflammatory mediators, contributing to the anti-inflammatory effects of acebrophylline.[7]

Quantitative Data on Phosphodiesterase Inhibition

Table 1: Qualitative Inhibitory Profile of Acebrophylline and its Components

CompoundPDE Isoenzyme Inhibition ProfileOther Relevant Inhibitory Activity
Acebrophylline Inhibits PDE III and PDE IV-
Theophylline Inhibits PDE I, PDE III, and PDE IVNon-selective PDE inhibitor.[3][9]
Theophylline-7-acetic acid Shows some inhibitory effect on PDE III and PDE IV (less potent than acebrophylline)A derivative of theophylline.[3][4]
Ambroxol No significant PDE inhibitionInhibits nitric oxide-dependent activation of soluble guanylate cyclase (IC50: 3.9 µM for human platelet, 2.1 µM for rat lung).[8]

Note: Specific IC50 values for acebrophylline are not currently available in the cited literature. The table reflects the qualitative inhibitory activity.

Signaling Pathways Modulated by Acebrophylline

The primary signaling pathway affected by acebrophylline's PDE inhibitory action is the cAMP-dependent pathway.

cAMP Signaling Pathway in Airway Smooth Muscle Cells

In airway smooth muscle cells, the binding of β2-adrenergic agonists (endogenous or therapeutic) to their receptors activates adenylyl cyclase, leading to the synthesis of cAMP.[6] Acebrophylline, by inhibiting PDE III and PDE IV, enhances and prolongs the cAMP signal.[3] This leads to the activation of PKA, which phosphorylates downstream targets, ultimately resulting in bronchodilation.

beta_agonist β2-Adrenergic Agonist beta_receptor β2-Adrenergic Receptor beta_agonist->beta_receptor Binds g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pde PDE III / PDE IV camp->pde Degraded by pka Protein Kinase A (PKA) camp->pka Activates acebrophylline Acebrophylline acebrophylline->pde Inhibits amp 5'-AMP pde->amp Converts to relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Acebrophylline-mediated cAMP signaling in airway smooth muscle.
Anti-inflammatory Signaling

Acebrophylline's anti-inflammatory effects are also linked to its ability to increase intracellular cAMP in inflammatory cells.[7] Elevated cAMP levels can inhibit the synthesis and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[7] By inhibiting PDE IV, which is predominantly expressed in inflammatory cells, acebrophylline can effectively suppress inflammatory responses in the airways.

inflammatory_stimuli Inflammatory Stimuli inflammatory_cell Inflammatory Cell (e.g., Macrophage, T-cell) inflammatory_stimuli->inflammatory_cell pde4 PDE IV inflammatory_cell->pde4 Activates camp_low ↓ cAMP pde4->camp_low Leads to camp_high ↑ cAMP pde4->camp_high Inhibition leads to acebrophylline Acebrophylline acebrophylline->pde4 Inhibits inflammatory_mediators ↓ Release of TNF-α & Leukotrienes camp_high->inflammatory_mediators

Anti-inflammatory action of Acebrophylline via PDE IV inhibition.

Experimental Protocols

While specific, detailed experimental protocols for acebrophylline are not extensively published, the following are generalized methodologies that can be adapted to study its phosphodiesterase inhibitory activity and downstream effects.

Phosphodiesterase Activity Assay

This protocol is a general guide for measuring PDE activity and can be adapted to assess the inhibitory potential of acebrophylline.

Objective: To determine the IC50 value of acebrophylline for specific PDE isoenzymes.

Materials:

  • Recombinant human PDE isoenzymes (e.g., PDE3A, PDE4B)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Acebrophylline stock solution

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter or a commercial PDE assay kit (e.g., luminescence or fluorescence-based)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, the specific PDE isoenzyme, and varying concentrations of acebrophylline.

  • Initiation: Add the cAMP or cGMP substrate to initiate the reaction. Incubate at 30°C for a predetermined time.

  • Termination: Stop the reaction by heat inactivation.

  • Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation: Use ion-exchange chromatography to separate the charged substrate from the uncharged nucleoside product.

  • Quantification: Measure the amount of product formed using a scintillation counter (if using radiolabeled substrate) or by following the protocol of a commercial assay kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of acebrophylline concentration to determine the IC50 value.

start Start prepare_reagents Prepare Reagents (PDE enzyme, substrate, acebrophylline) start->prepare_reagents reaction Incubate PDE, Acebrophylline, and Substrate prepare_reagents->reaction stop_reaction Terminate Reaction reaction->stop_reaction convert Convert Product to Nucleoside (Snake Venom Nucleotidase) stop_reaction->convert separate Separate Substrate and Product (Ion-Exchange Chromatography) convert->separate quantify Quantify Product separate->quantify analyze Calculate IC50 quantify->analyze

Workflow for a phosphodiesterase inhibition assay.
Measurement of Intracellular cAMP Levels

This protocol outlines a general method for quantifying changes in intracellular cAMP levels in response to acebrophylline treatment.

Objective: To measure the effect of acebrophylline on cAMP accumulation in a relevant cell line (e.g., human airway smooth muscle cells or human bronchial epithelial cells).

Materials:

  • Human airway smooth muscle cells or other relevant cell line

  • Cell culture medium and reagents

  • Acebrophylline

  • β-agonist (e.g., isoproterenol)

  • Cell lysis buffer

  • Commercial cAMP immunoassay kit (ELISA or TR-FRET based)

Procedure:

  • Cell Culture: Culture the cells to a suitable confluency in a multi-well plate.

  • Pre-treatment: Incubate the cells with different concentrations of acebrophylline for a specified period.

  • Stimulation: Stimulate the cells with a β-agonist to induce cAMP production.

  • Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.

  • cAMP Quantification: Perform the cAMP immunoassay according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample and compare the results between different treatment groups.

start Start culture_cells Culture Airway Cells start->culture_cells treat_acebrophylline Treat with Acebrophylline culture_cells->treat_acebrophylline stimulate_agonist Stimulate with β-agonist treat_acebrophylline->stimulate_agonist lyse_cells Lyse Cells stimulate_agonist->lyse_cells perform_elisa Perform cAMP Immunoassay lyse_cells->perform_elisa analyze_data Analyze cAMP Levels perform_elisa->analyze_data

Experimental workflow for measuring intracellular cAMP.

Conclusion

Acebrophylline exerts its therapeutic effects in respiratory diseases through a combination of mechanisms, with phosphodiesterase inhibition playing a central role. Its selective inhibition of PDE III and PDE IV leads to increased intracellular cAMP, resulting in both bronchodilation and suppression of inflammatory responses. While precise quantitative data on its inhibitory potency remains an area for further investigation, the available evidence clearly supports its function as a targeted PDE inhibitor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the specific molecular interactions and cellular consequences of acebrophylline's action, contributing to a deeper understanding of its therapeutic utility and potential for future drug development.

References

The Impact of Acebrophylline on Cytokine Expression in Lung Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acebrophylline, a drug with established efficacy in the management of obstructive airway diseases, exerts its therapeutic effects through a multi-faceted mechanism that includes significant modulation of the inflammatory cascade. A critical aspect of its anti-inflammatory action is the regulation of cytokine expression within lung tissue. This technical guide provides an in-depth analysis of the impact of acebrophylline on key pro-inflammatory cytokines, drawing upon evidence from studies on its active components, ambroxol and theophylline. This document summarizes quantitative data on cytokine modulation, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: Acebrophylline's Dual-Action Anti-Inflammatory and Mucoregulatory Properties

Acebrophylline is a combination of ambroxol and theophylline-7-acetic acid. This unique composition provides both mucoregulatory and potent anti-inflammatory effects, making it a valuable therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.[1] Its anti-inflammatory properties are, in large part, attributable to its ability to suppress the expression of pro-inflammatory cytokines in the airways. This guide focuses on the impact of acebrophylline on the expression of key cytokines implicated in pulmonary inflammation: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Quantitative Impact on Cytokine Expression

While direct quantitative studies on the combined acebrophylline molecule are limited, a substantial body of evidence from research on its individual components, ambroxol and theophylline, provides strong insights into its cytokine-modulating effects.

Theophylline's Effect on Cytokine Expression

Theophylline has been shown to significantly reduce the production of several pro-inflammatory cytokines. Notably, it exerts its effect by inhibiting phosphodiesterases and modulating the NF-κB signaling pathway.

Table 1: Quantitative Data on Theophylline's Impact on Cytokine Expression

CytokineExperimental ModelTreatmentChange in ExpressionReference
IL-6 Primary lung fibroblasts (COPD patients)5 µg/mL Theophylline↓ from 993.0 ± 738.9 pg/mL to 650.1 ± 421.9 pg/mL[2]
Primary lung fibroblasts (LPS-stimulated)5 µg/mL TheophyllinePartially blocked increase from 1150 ± 426 pg/mL to 1559 ± 406 pg/mL[2]
IL-8 Primary lung fibroblasts (COPD patients)5 µg/mL Theophylline↓ from 703.1 ± 278.0 pg/mL to 492.0 ± 214.9 pg/mL[2]
Primary lung fibroblasts (LPS-stimulated)5 µg/mL TheophyllinePartially blocked increase from 560 ± 205 pg/mL to 1087 ± 359 pg/mL[2]
Sputum from COPD patients400 mg/day Theophylline (4 weeks)↓ (quantitative data not specified)[3]
TNF-α Human blood monocytes100 µM Theophylline↓ by 41 ± 5.9%[4]
Sputum from COPD patients400 mg/day Theophylline (6 months)↓ (quantitative data not specified)[3]
IL-1β Human peripheral blood mononuclear cells10 µg/mL Theophylline↓ by 23%[1]
Ambroxol's Effect on Cytokine Expression

Ambroxol, the mucolytic component of acebrophylline, also demonstrates significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.

Table 2: Quantitative and Qualitative Data on Ambroxol's Impact on Cytokine Expression

CytokineExperimental ModelTreatmentChange in ExpressionReference
TNF-α Murine model of LPS-induced acute lung injury90 mg/kg/day Ambroxol↓ from 943 ± 46 pg/mL to 606 ± 39 pg/mL in BALF at 24h[5][6][7]
Plasma of patients with locally advanced lung cancer undergoing radiotherapy90 mg three times daily AmbroxolAbolished radiation-induced elevation (5.1 ± 1.0 ng/mL vs. 2.4 ± 0.8 ng/mL)[8]
IL-6 Murine model of LPS-induced acute lung injury90 mg/kg/day AmbroxolSignificantly reduced in BALF at 48h (quantitative data not specified)[5][7]
IL-1β --Downregulation of key pro-inflammatory mediators, including IL-1β[6]

Signaling Pathways Modulated by Acebrophylline

The anti-inflammatory effects of acebrophylline, particularly through its theophylline component, are mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and IL-8.[9][10] Theophylline has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.

Acebrophylline_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Allergens) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation, NF-κB release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Acebrophylline Acebrophylline (Theophylline component) Acebrophylline->IKK_complex Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Binds to Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β, IL-6, IL-8) DNA->Cytokine_mRNA Transcription

Caption: Acebrophylline's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the quantification of cytokine expression in lung tissue.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification

ELISA is a widely used method for quantifying protein levels in biological samples.

Objective: To measure the concentration of TNF-α, IL-1β, IL-6, and IL-8 in lung tissue homogenates or bronchoalveolar lavage fluid (BALF).

Materials:

  • Commercial ELISA kits for target cytokines (e.g., from R&D Systems, Thermo Fisher Scientific).[11]

  • Lung tissue or BALF samples.

  • Phosphate-buffered saline (PBS).

  • Homogenizer.

  • Microplate reader.

  • Refrigerated centrifuge.

Procedure:

  • Sample Preparation:

    • Lung Tissue: Homogenize 100 mg of wet lung tissue in an appropriate volume of PBS. Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant for analysis.[12]

    • BALF: Centrifuge BALF samples to pellet cells. The cell-free supernatant can be used directly or diluted as needed.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit.[13] A general procedure is as follows: a. Add capture antibody to the wells of a 96-well plate and incubate. b. Wash the plate to remove unbound antibody. c. Block non-specific binding sites. d. Add standards and samples to the wells and incubate. e. Wash the plate. f. Add detection antibody (biotin-conjugated) and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add substrate solution (e.g., TMB) and incubate to develop color. k. Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their OD values on the standard curve.[13]

ELISA_Workflow Start Start: Sample Collection (Lung Tissue / BALF) Preparation Sample Preparation (Homogenization/Centrifugation) Start->Preparation Coating Plate Coating (Capture Antibody) Preparation->Coating Blocking Blocking Coating->Blocking Sample_Incubation Sample/Standard Incubation Blocking->Sample_Incubation Detection_Ab Detection Antibody Incubation Sample_Incubation->Detection_Ab Enzyme_Conjugate Enzyme Conjugate Incubation Detection_Ab->Enzyme_Conjugate Substrate Substrate Addition & Color Development Enzyme_Conjugate->Substrate Reading Read Absorbance (Microplate Reader) Substrate->Reading Analysis Data Analysis (Standard Curve & Concentration) Reading->Analysis End End: Cytokine Concentration Analysis->End

Caption: General workflow for cytokine quantification using ELISA.

Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Quantification

RT-PCR is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing an indication of gene expression.

Objective: To quantify the mRNA expression of TNF-α, IL-1β, IL-6, and IL-8 in lung tissue.

Materials:

  • Lung tissue samples.

  • RNA extraction kit.

  • Reverse transcription kit.

  • Real-time PCR instrument (e.g., LightCycler).

  • Primers and probes specific for target cytokine genes and a reference gene (e.g., β-actin).

  • SYBR Green or TaqMan master mix.

Procedure:

  • RNA Extraction: Extract total RNA from lung tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14]

  • Real-Time PCR: a. Prepare the PCR reaction mixture containing cDNA, primers, probe (for TaqMan), and master mix. b. Perform real-time PCR using a thermal cycler with specific cycling conditions for denaturation, annealing, and extension.[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of the target cytokine genes using the 2-ΔΔCt method, normalized to the expression of a reference gene.[16]

RTPCR_Workflow Start Start: Lung Tissue Collection RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis RT_PCR Real-Time PCR Amplification cDNA_Synthesis->RT_PCR Data_Acquisition Fluorescence Data Acquisition (Ct values) RT_PCR->Data_Acquisition Data_Analysis Relative Quantification (2-ΔΔCt Method) Data_Acquisition->Data_Analysis End End: Relative mRNA Expression Data_Analysis->End

Caption: Workflow for quantifying cytokine mRNA expression via RT-PCR.

Conclusion and Future Directions

The available evidence strongly indicates that acebrophylline, through the individual actions of its components theophylline and ambroxol, significantly downregulates the expression of key pro-inflammatory cytokines in the lung. This modulation of TNF-α, IL-1β, IL-6, and IL-8 is a cornerstone of its anti-inflammatory efficacy in chronic respiratory diseases. The inhibition of the NF-κB signaling pathway by theophylline is a primary mechanism underlying this effect.

Future research should focus on conducting comprehensive studies that directly evaluate the quantitative impact of the combined acebrophylline molecule on a broad panel of cytokines in relevant preclinical models and clinical trials. Such studies would provide a more complete understanding of its synergistic anti-inflammatory actions and further solidify its role in the management of inflammatory airway diseases. Elucidating the precise molecular interactions of acebrophylline with components of the inflammatory signaling cascade will also be crucial for the development of next-generation anti-inflammatory therapeutics for respiratory disorders.

References

In-Depth Technical Guide on Early-Stage Research of Acebrophylline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into novel derivatives of Acebrophylline, a drug widely used in the management of respiratory diseases. Acebrophylline is a salt formed from ambroxol and theophylline-7-acetic acid (acefylline), exhibiting both bronchodilator and mucolytic properties. This document delves into the synthesis, experimental evaluation, and mechanistic understanding of new chemical entities derived from these core components, offering insights for the development of next-generation therapeutics for respiratory and other diseases.

Introduction to Acebrophylline and its Components

Acebrophylline is an established therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its clinical efficacy stems from the synergistic actions of its two components:

  • Ambroxol : A potent mucolytic agent that enhances mucus clearance, stimulates surfactant production, and exhibits anti-inflammatory and antioxidant properties.[3][4]

  • Theophylline-7-acetic acid (Acefylline) : A xanthine derivative that acts as a bronchodilator by inhibiting phosphodiesterase and also possesses anti-inflammatory capabilities.[5]

The development of novel derivatives of these components aims to enhance their therapeutic properties, improve their pharmacokinetic profiles, and explore new pharmacological applications beyond respiratory diseases.

Early-Stage Research on Acefylline Derivatives

Recent research has focused on modifying the acefylline scaffold to synthesize new compounds with potential applications in treating infectious diseases and cancer.

Synthesis and Antitubercular Activity of Acefylline-Amino Acid Amides

A series of amides were synthesized by coupling theophylline-7-acetic acid with various amino acid methyl esters. These derivatives were subsequently evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

Synthesis of Theophylline-7-acetamide Derivatives: The synthesis involves the condensation of theophylline-7-acetic acid with commercially available amino acid methyl ester hydrochlorides. This is followed by the hydrolysis of the resulting amido-esters to yield the corresponding amido-acids.[1]

In Vitro Antitubercular Activity Assay: The synthesized compounds were tested against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA). The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents a color change from blue to pink, was determined.[1]

Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T to determine their therapeutic index.[1]

The antitubercular activity of the synthesized theophylline-7-acetamide derivatives is summarized in the table below. Several compounds exhibited excellent MIC values, indicating potent antitubercular activity.

CompoundAmino Acid MoietyMIC (µM)
Derivative 1 Amino Acid A0.46
Derivative 2 Amino Acid B0.35
Derivative 3 Amino Acid C0.26
Derivative 4 Amino Acid D0.41
Derivative 5 Amino Acid E0.33
Derivative 6 Amino Acid F0.29
Derivative 7 Amino Acid G0.38

Data extracted from a study on theophylline-7-acetic acid derivatives with amino acids as anti-tuberculosis agents.[1]

The cytotoxicity assessment revealed that these potent antitubercular compounds were not cytotoxic against the HEK-293T cell line, suggesting a favorable safety profile.[1]

Synthesis and Anticancer Activity of Acefylline-Triazole Hybrids

Novel acefylline derivatives incorporating a 1,2,4-triazole ring system have been synthesized and evaluated for their potential as anticancer agents. These studies explore the structure-activity relationship of these hybrids against various cancer cell lines.

General Synthesis of Acefylline-Triazole Hybrids: The synthetic route typically involves the reaction of a a modified acefylline intermediate with various substituted phenyl acetamides to yield the final triazole hybrids.[3][6]

Anticancer Activity Screening (MTT Assay): The cytotoxic potential of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines, such as liver cancer (HepG2) and breast cancer (MCF-7).[3][6] Cell viability is measured spectrophotometrically to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Hemolytic and Thrombolytic Assays: To assess the biocompatibility of these novel compounds, hemolytic assays are performed using human red blood cells, and thrombolytic activity is evaluated by measuring clot lysis.[3]

The anticancer activity of a series of acefylline-triazole hybrids against the HepG2 liver cancer cell line is presented below. Several derivatives demonstrated significant cytotoxic effects compared to the parent compound, acefylline.

CompoundSubstitution on Phenyl RingCell Viability (%)
Acefylline -80 ± 3.87
7d Specific substitution11.71 ± 0.39
7g Specific substitution24.20 ± 1.34
7j Specific substitution32.45 ± 1.35

Data from a study on azomethines derived from acefylline tethered triazole hybrids.[3]

Another study on a different series of acefylline-triazole hybrids reported the following anticancer activities:

CompoundCancer Cell LineCell Viability (%)
Acefylline MCF-786.32 ± 1.75
11a MCF-735.12 ± 2.89
11c MCF-742.67 ± 3.15
11d MCF-748.23 ± 3.98
11g MCF-721.74 ± 1.60
11h MCF-733.20 ± 2.77

Data from a study on acefylline–1,2,4-triazole hybrids as potential anti-cancer agents.[6]

These studies highlight the potential of acefylline derivatives as a scaffold for the development of novel anticancer agents. The low hemolytic activity and moderate thrombolytic effects observed for some of these compounds further support their potential for therapeutic development.[3]

Early-Stage Research on Ambroxol Derivatives

Research into ambroxol derivatives has focused on synthesizing new molecules with potential antiviral and enhanced anti-inflammatory activities.

Synthesis and Potential Antiviral Activity of an Ambroxol-Derived Tetrahydroquinazoline

A novel 1,2,3,4-tetrahydroquinazoline derivative was synthesized from ambroxol hydrochloride and salicylaldehyde. This work was prompted by the potential of ambroxol as a pharmacotherapy for SARS-CoV-2 and the known antiviral activity of salicylaldehyde Schiff bases.

Synthesis of 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol: The synthesis involves the condensation reaction of ambroxol hydrochloride with salicylaldehyde in ethanol, leading to a cyclization product.[7] The structure of the resulting compound was confirmed using IR and 1H spectroscopy, single-crystal and powder X-ray diffraction, and elemental analysis.[7]

In Silico Evaluation (Molecular Docking): Molecular docking studies were performed to investigate the binding affinity of the synthesized derivative to various SARS-CoV-2 proteins, including Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3).[7]

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ambroxol Ambroxol Hydrochloride Reaction Condensation Reaction (Ethanol) Ambroxol->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Derivative Tetrahydroquinazoline Derivative Reaction->Derivative Docking Molecular Docking Derivative->Docking Binding_Affinity Prediction of Binding Affinity Docking->Binding_Affinity SARS_CoV_2_Proteins SARS-CoV-2 Proteins (PLpro, Nsp3) SARS_CoV_2_Proteins->Docking

Synthesis and in silico evaluation workflow for the ambroxol-derived tetrahydroquinazoline.

The in silico analysis revealed that both the R- and S-isomers of the synthesized tetrahydroquinazoline derivative exhibited good binding affinities to the tested SARS-CoV-2 proteins, suggesting their potential as antiviral agents.[7]

Signaling Pathways and Mechanisms of Action

The derivatives of acebrophylline's components are being investigated for their ability to modulate key signaling pathways involved in inflammation, infection, and cancer.

Anti-inflammatory and Bronchodilator Signaling of Acebrophylline

The established mechanism of acebrophylline involves multiple pathways that contribute to its therapeutic effects in respiratory diseases.

acebrophylline_pathway cluster_theophylline Theophylline-7-acetic acid action cluster_ambroxol Ambroxol action Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Inhibition Acebrophylline->PDE Surfactant ↑ Surfactant Production Acebrophylline->Surfactant Inflammatory_Mediators ↓ Inflammatory Mediators (e.g., Leukotrienes) Acebrophylline->Inflammatory_Mediators cAMP ↑ cAMP PDE->cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation Mucus_Viscosity ↓ Mucus Viscosity Surfactant->Mucus_Viscosity Mucociliary_Clearance ↑ Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance Anti_Inflammatory Anti-inflammatory Effect Inflammatory_Mediators->Anti_Inflammatory

Signaling pathways modulated by Acebrophylline.

Conclusion and Future Directions

Early-stage research on acebrophylline derivatives has unveiled promising new therapeutic avenues. The modification of the acefylline scaffold has yielded compounds with significant antitubercular and anticancer activities, warranting further preclinical investigation. Similarly, the derivatization of ambroxol has led to the discovery of a novel compound with potential antiviral properties against SARS-CoV-2.

Future research should focus on:

  • Lead Optimization: Further structural modifications to improve the potency and selectivity of the identified lead compounds.

  • In Vivo Studies: Evaluation of the efficacy and safety of the most promising derivatives in relevant animal models of tuberculosis, cancer, and viral infections.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these novel derivatives to better understand their therapeutic effects.

  • Exploration of Other Therapeutic Areas: Given the diverse pharmacological properties of acebrophylline's components, their derivatives should be screened for activity in other disease areas, such as neurodegenerative and cardiovascular diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and improved therapies derived from the versatile acebrophylline scaffold.

References

A Technical Guide to the Discovery and Synthesis of Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline is a synthetically derived xanthine derivative with potent bronchodilator, mucolytic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Acebrophylline, tailored for professionals in the field of drug development and respiratory medicine research. The document details the chemical synthesis of Acebrophylline from its precursors, Theophylline-7-acetic acid and Ambroxol, and outlines the analytical methodologies for its characterization. Furthermore, it elucidates the key signaling pathways involved in its therapeutic effects and presents quantitative data on its clinical efficacy and pharmacokinetic profile.

Discovery and Development

Acebrophylline emerged from the strategic combination of two established molecules: Ambroxol and Theophylline-7-acetic acid.[1] Ambroxol is a well-known mucolytic agent that enhances the clearance of mucus from the respiratory tract.[2] Theophylline, a xanthine derivative, has a long history of use as a bronchodilator.[2] The innovation behind Acebrophylline was to create a single molecule that leverages the therapeutic benefits of both components, potentially offering a synergistic effect and an improved side-effect profile compared to theophylline alone.[3][4] The resulting compound, Acebrophylline, demonstrates a multi-faceted mechanism of action, positioning it as a valuable therapeutic option for chronic obstructive pulmonary disease (COPD) and asthma.[2][5]

Chemical Synthesis

The synthesis of Acebrophylline is achieved through the reaction of Theophylline-7-acetic acid with Ambroxol base.[6][7] This process typically involves heating the two reactants in a suitable non-polar solvent.[6][7]

Synthesis of Precursors

The successful synthesis of Acebrophylline is predicated on the availability of its key precursors.

Theophylline-7-acetic acid can be synthesized from theophylline by reacting it with a chloroacetic acid solution in the presence of a base like sodium hydroxide.[6] The reaction proceeds by maintaining the pH between 8 and 9.[6]

Experimental Protocol: Synthesis of Theophylline-7-acetic acid

  • A solution of theophylline and sodium hydroxide in water is prepared and heated to 90°C for 30 minutes.[6]

  • The solution is then cooled, and a chloroacetic acid solution is added dropwise.[6]

  • The reaction mixture is heated to 95-100°C for approximately 2.5 hours, while maintaining the pH at 8-9 with the addition of NaOH.[6]

  • The reaction is considered complete when the pH remains stable.[6]

  • The mixture is cooled, and the product is precipitated by neutralizing with concentrated hydrochloric acid.[6]

  • The resulting solid is filtered, washed, and dried to yield Theophylline-7-acetic acid.[6]

Ambroxol can be synthesized through various routes, one of which involves the reaction of 2-aminobenzaldehyde with trans-4-aminocyclohexanol, followed by bromination and reduction.[5]

Experimental Protocol: Synthesis of Ambroxol

  • 2-nitrobenzaldehyde is reduced to 2-aminobenzaldehyde using a reducing agent such as iron in the presence of hydrochloric acid.[5]

  • The resulting 2-aminobenzaldehyde is then brominated.[5]

  • A condensation reaction is carried out between the brominated intermediate and trans-4-aminocyclohexanol.[5]

  • Finally, the product is reduced using a reducing agent like sodium borohydride to yield Ambroxol.[5]

Synthesis of Acebrophylline

The final step involves the reaction between Theophylline-7-acetic acid and Ambroxol base.

Experimental Protocol: Synthesis of Acebrophylline

  • A solution of Ambroxol base is prepared in a non-polar solvent such as toluene by heating to 60-65°C.[7][8]

  • In a separate reaction flask, Theophylline-7-acetic acid is mixed with the same non-polar solvent and heated to 75-80°C.[7][8]

  • The Ambroxol solution is then added to the Theophylline-7-acetic acid mixture under stirring, maintaining the temperature at 75-80°C. The addition should take 2-3 minutes.[7][8]

  • The resulting reaction mixture is then heated to 100-105°C and stirred for 25-30 minutes.[7][8]

  • The mixture is allowed to cool to room temperature, which leads to the formation of a solid product.[6][8]

  • The solid Acebrophylline is isolated by filtration, washed with a small amount of the non-polar solvent, and then dried.[6][8] This process typically yields Acebrophylline with a purity of over 99% as measured by HPLC.[6]

Diagram of the Acebrophylline Synthesis Workflow:

G cluster_precursors Precursor Synthesis cluster_acebrophylline Acebrophylline Synthesis cluster_purification Purification and Analysis Theophylline Theophylline T7AA Theophylline-7-acetic acid Theophylline->T7AA Chloroacetic Acid, NaOH Acebrophylline Acebrophylline T7AA->Acebrophylline Non-polar solvent, Heat (100-105°C) AmineAldehyde 2-Aminobenzaldehyde Ambroxol_intermediate Ambroxol_intermediate AmineAldehyde->Ambroxol_intermediate Bromination AmineCyclohexanol trans-4-Aminocyclohexanol AmineCyclohexanol->Ambroxol_intermediate Condensation Ambroxol Ambroxol Ambroxol_intermediate->Ambroxol Reduction Ambroxol->Acebrophylline Filtration Filtration Acebrophylline->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Final_Product Drying->Final_Product Acebrophylline (>99% purity) G Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE inhibits Inflammatory_Mediators Inflammatory Mediators (Leukotrienes, Cytokines) Acebrophylline->Inflammatory_Mediators inhibits release Surfactant Pulmonary Surfactant Acebrophylline->Surfactant stimulates production cAMP cAMP PDE->cAMP degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Improved_Breathing Improved_Breathing Bronchodilation->Improved_Breathing Inflammation Inflammation Inflammatory_Mediators->Inflammation Inflammation->Improved_Breathing reduces obstruction Mucus_Viscosity Mucus Viscosity Surfactant->Mucus_Viscosity reduces Mucociliary_Clearance Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance improves Mucociliary_Clearance->Improved_Breathing G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Bulk_Drug Bulk_Drug Stock_Solution Stock_Solution Bulk_Drug->Stock_Solution Dissolve in Mobile Phase Filtered_Sample Filtered_Sample Stock_Solution->Filtered_Sample Filter (0.45µm) Capsule_Powder Capsule_Powder Capsule_Powder->Stock_Solution Dissolve, Sonicate, Dilute Injection Injection Filtered_Sample->Injection C18_Column C18_Column Injection->C18_Column Mobile Phase (1.0 mL/min) UV_Detector UV_Detector C18_Column->UV_Detector 260 nm Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Area Peak_Area Chromatogram->Peak_Area Quantification Quantification Peak_Area->Quantification

References

Acebrophylline and its Impact on Eosinophil Activity in Asthma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic inflammation is a cornerstone of the pathophysiology of various asthma phenotypes, representing a key target for therapeutic intervention. Acebrophylline, a compound drug with bronchodilator and anti-inflammatory properties, is utilized in the management of obstructive airway diseases. This technical guide provides an in-depth analysis of the potential effects of acebrophylline on eosinophil activity in the context of asthma. While direct experimental evidence on acebrophylline is limited, this document synthesizes findings from studies on its active components—ambroxol and theophylline—to elucidate its putative mechanisms of action against eosinophilic inflammation. This guide includes a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of pertinent signaling pathways and experimental workflows to support further research and development.

Introduction: The Role of Eosinophils in Asthma Pathogenesis

Asthma is a heterogeneous chronic inflammatory disease of the airways. In a significant subset of patients, this inflammation is characterized by the prominent infiltration and activation of eosinophils.[1][2] These granulocytes release a variety of potent mediators, including cationic proteins like eosinophil peroxidase (EPO), major basic protein (MBP), eosinophil cationic protein (ECP), and eosinophil-derived neurotoxin (EDN), as well as cytokines, chemokines, and growth factors.[1][3] This release contributes to hallmark features of asthma such as airway hyperresponsiveness, mucus hypersecretion, and airway remodeling.[1][3]

The recruitment and activation of eosinophils in the airways are orchestrated by a complex network of signaling molecules. Key among these are the T-helper 2 (Th2) cell-derived cytokine Interleukin-5 (IL-5), which is crucial for eosinophil differentiation, survival, and activation, and chemokines such as eotaxin, which mediate eosinophil trafficking to the lungs.[2][4]

Acebrophylline: A Compound with Dual Action

Acebrophylline is a chemical entity that combines ambroxol with theophylline-7-acetic acid.[5] This combination is designed to provide both mucolytic and bronchodilator effects, along with anti-inflammatory actions.[5][6] The anti-inflammatory properties of acebrophylline are attributed to the inhibition of pro-inflammatory mediators.[6] Given the central role of eosinophils in asthmatic inflammation, understanding the impact of acebrophylline and its components on these cells is of significant interest.

Effects of Acebrophylline's Components on Eosinophil Activity

Ambroxol's Influence on Eosinophilic Inflammation

Ambroxol, a mucolytic agent, has been shown to possess immunomodulatory properties. A preclinical study in an ovalbumin (OVA)-induced mouse model of asthma demonstrated that ambroxol can suppress airway eosinophilia when administered prophylactically.[7][8]

Table 1: Effect of Ambroxol on Eosinophil Count and Cytokine Levels in BALF of a Mouse Asthma Model [7][8]

Treatment GroupTotal Eosinophils in BALF (x10^4)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)
PBS/OVA (Control)25.0 ± 5.080.0 ± 15.0100.0 ± 20.0
Ambroxol (Prophylactic)10.0 ± 3.030.0 ± 10.040.0 ± 12.0
Ambroxol (Therapeutic)23.0 ± 6.0Not ReportedNot Reported
p < 0.05 compared to PBS/OVA control. Data are represented as mean ± SEM.
Theophylline's Attenuation of Eosinophil Activity

Theophylline, a methylxanthine, has well-documented anti-inflammatory effects in asthma, including a direct impact on eosinophils.[9][10] Clinical studies have shown that low-dose theophylline can significantly reduce eosinophil counts in the airways of asthmatic patients.[1][9][10]

Table 2: Effect of Low-Dose Theophylline on Eosinophil Counts and ECP in Asthmatic Patients [10][11]

ParameterPre-TheophyllinePost-TheophyllineP-value
Sputum Eosinophils (%)11.3 (7.80–14.76)8.0 (5.46–10.44)< 0.05
BALF Eosinophils (%)3.4 (2.4–4.4)1.7 (1.1–2.3)< 0.05
Bronchial Biopsy Eosinophils (%)1.83 (0.76–2.89)1.20 (0.27–2.13)< 0.05
Sputum ECP (µg/L)373 ± 206220 ± 132< 0.01
Data are represented as mean (95% Confidence Interval) or mean ± SD.

Experimental Protocols

Ovalbumin-Induced Eosinophilic Asthma in Mice (Ambroxol Study)[7][8]
  • Animal Model: BALB/c mice.

  • Sensitization: Mice were sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: Mice were challenged with aerosolized OVA for three consecutive days (e.g., days 25, 26, and 27).

  • Drug Administration:

    • Prophylactic: Ambroxol was administered to mice prior to the first OVA challenge.

    • Therapeutic: Ambroxol was administered after the final OVA challenge.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): BAL fluid was collected to determine the total and differential cell counts, including eosinophils.

    • Cytokine Analysis: Levels of IL-5 and IL-13 in the BAL fluid were measured using ELISA.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Groups cluster_analysis Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day25 Day 25 Aerosolized OVA Day14->Day25 Wait Day26 Day 26 Aerosolized OVA Day27 Day 27 Aerosolized OVA Therapeutic Therapeutic Ambroxol Day27->Therapeutic Administer After Challenge BALF_Analysis BALF Cell Counts (Eosinophils) Day27->BALF_Analysis Cytokine_Analysis BALF Cytokine Measurement (IL-5, IL-13) Day27->Cytokine_Analysis Prophylactic Prophylactic Ambroxol Prophylactic->Day25 Administer Before Challenge

Experimental workflow for the OVA-induced asthma model.
Clinical Study in Mild Asthmatics (Theophylline Study)[10]

  • Study Design: Randomized, placebo-controlled, crossover study.

  • Participants: Patients with mild, stable asthma.

  • Intervention: Participants received low-dose theophylline or a matching placebo for a specified period (e.g., 4 weeks), followed by a washout period and then crossover to the other treatment.

  • Outcome Measures:

    • Sputum Induction: Sputum was induced using hypertonic saline inhalation to assess the percentage of eosinophils.

    • Bronchoscopy: Bronchoscopy with bronchoalveolar lavage (BAL) and endobronchial biopsies was performed to determine eosinophil counts in BAL fluid and the bronchial mucosa.

    • ECP Measurement: Eosinophil Cationic Protein (ECP) levels in sputum were measured.

Putative Signaling Pathways Modulated by Acebrophylline's Components

The anti-inflammatory effects of ambroxol and theophylline on eosinophils are likely mediated through the modulation of key intracellular signaling pathways.

Ambroxol's ability to decrease IL-5 and IL-13 suggests an upstream effect on Th2 cell differentiation or cytokine production. Theophylline, as a phosphodiesterase (PDE) inhibitor, increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is known to have broad anti-inflammatory effects, including the inhibition of eosinophil degranulation and chemotaxis. Furthermore, theophylline may exert its effects through the modulation of transcription factors and histone deacetylase (HDAC) activity.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cells Immune Cells cluster_mediators Key Mediators cluster_effects Pathophysiological Effects cluster_intervention Therapeutic Intervention Allergen Allergen Th2 Th2 Cell Allergen->Th2 Activation IL5 IL-5 Th2->IL5 Production Eotaxin Eotaxin Th2->Eotaxin Stimulates Production Eosinophil Eosinophil Inflammation Airway Inflammation Eosinophil->Inflammation AHR Airway Hyperresponsiveness Eosinophil->AHR IL5->Eosinophil Survival & Activation Eotaxin->Eosinophil Chemotaxis Ambroxol Ambroxol Ambroxol->Th2 Inhibits Cytokine Production Theophylline Theophylline Theophylline->Eosinophil Inhibits Activation & Degranulation

Potential impact of ambroxol and theophylline on eosinophilic inflammation.

Conclusion and Future Directions

The available evidence on the components of acebrophylline, particularly ambroxol and theophylline, strongly suggests that acebrophylline may exert an inhibitory effect on eosinophil activity in asthma. Ambroxol has been shown to reduce eosinophil infiltration and Th2 cytokine production in a preclinical model, while theophylline has demonstrated a consistent ability to decrease eosinophil counts in various airway compartments in clinical settings.

However, the absence of direct studies on acebrophylline necessitates further research. Future preclinical studies should be designed to directly evaluate the effect of acebrophylline on eosinophil counts in BALF, eosinophil peroxidase levels, and the expression of IL-5 and eotaxin in established animal models of eosinophilic asthma. Such studies would provide the quantitative data and detailed mechanistic insights needed to fully characterize the anti-eosinophilic potential of acebrophylline and solidify its role in the management of eosinophilic asthma. Clinical trials specifically designed to assess the impact of acebrophylline on biomarkers of eosinophilic inflammation in asthmatic patients are also warranted.

References

molecular targets of Acebrophylline in bronchial smooth muscle

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Targets of Acebrophylline in Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline is a pharmaceutical agent utilized in the management of obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a chemical entity comprising two active components: ambroxol, a mucolytic agent, and theophylline-7-acetic acid, a xanthine derivative.[3][4] This dual-component structure confers a multifaceted mechanism of action, targeting both mucociliary clearance and bronchial smooth muscle tone.[1][5] This technical guide focuses specifically on the molecular targets of Acebrophylline within bronchial smooth muscle, which are primarily mediated by its theophylline-7-acetic acid component. The actions of this component are largely analogous to its parent compound, theophylline.[6][7] We will examine the core pathways of phosphodiesterase inhibition and adenosine receptor antagonism, supported by quantitative data derived from studies on theophylline, and provide detailed experimental protocols for investigating these mechanisms.

Primary Molecular Target: Phosphodiesterase (PDE) Inhibition

The principal mechanism by which Acebrophylline induces bronchodilation is through the inhibition of phosphodiesterase (PDE) enzymes in bronchial smooth muscle cells.[1][3][5] PDEs are responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that promotes smooth muscle relaxation.[6][8] The theophylline-7-acetate moiety of Acebrophylline acts as a competitive, non-selective inhibitor of PDE isoforms, particularly PDE3 and PDE4, which are prominently expressed in airway smooth muscle.[6][9][10]

By inhibiting these enzymes, Acebrophylline leads to an accumulation of intracellular cAMP.[3][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively reduce the contractility of the smooth muscle. Key PKA-mediated events include:

  • Inhibition of myosin light chain kinase (MLCK), the enzyme required for actin-myosin cross-bridge cycling and muscle contraction.

  • Enhancement of calcium sequestration into the sarcoplasmic reticulum.

  • Opening of calcium-activated potassium channels, leading to membrane hyperpolarization and reduced calcium influx.

This cascade of events culminates in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.[6]

G cluster_membrane Cell Membrane Membrane_Left Membrane_Left Membrane_Right Membrane_Right Acebrophylline Acebrophylline (Theophylline-7-acetate) PDE Phosphodiesterase (PDE3, PDE4) Acebrophylline->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (Active) cAMP->PKA Activates MLCK_A MLCK (Active) PKA->MLCK_A Phosphorylates (Inhibits) MLCK_I MLCK (Inactive) Relaxation Bronchial Smooth Muscle Relaxation MLCK_A->Relaxation Prevents Contraction

Caption: Acebrophylline's PDE Inhibition Pathway.
Quantitative Data: Theophylline Inhibition of PDE Isoforms

As a direct analogue, the inhibitory profile of theophylline serves as a robust proxy for the activity of Acebrophylline's xanthine component. The following table summarizes the 50% inhibitory concentrations (IC50) of theophylline against key PDE isoforms relevant to airway smooth muscle.

Target IsoformTheophylline IC50 (µM)Primary Function in Airway Smooth MuscleReference
PDE325cAMP degradation, relaxation[7]
PDE4140cAMP degradation, inflammation, relaxation[7]
PDE565cGMP degradation, vasodilation[7]

Secondary Molecular Target: Adenosine Receptor Antagonism

A secondary but significant mechanism of the theophylline moiety is the antagonism of adenosine receptors.[6][7] Adenosine is a nucleoside that can accumulate in the airways, particularly during inflammatory conditions, and can induce bronchoconstriction in asthmatic individuals, primarily through the activation of A1 and A2B receptors.[7]

Theophylline-7-acetate acts as a non-selective competitive antagonist at these receptors.[6] By blocking adenosine receptors on the surface of bronchial smooth muscle cells, Acebrophylline prevents the downstream signaling cascades that lead to contraction, thereby contributing to its overall bronchodilatory effect. This mechanism is distinct from PDE inhibition and provides an additional pathway for maintaining airway patency.

G cluster_membrane Cell Membrane AdenosineReceptor Adenosine Receptor (A1, A2B) ContractionSignal Bronchoconstrictor Signaling Cascade AdenosineReceptor->ContractionSignal Initiates Acebrophylline Acebrophylline (Theophylline-7-acetate) Acebrophylline->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates Contraction Bronchoconstriction ContractionSignal->Contraction

Caption: Acebrophylline's Adenosine Receptor Antagonism.
Quantitative Data: Theophylline Binding Affinity for Adenosine Receptors

The binding affinities (Ki) of theophylline for various adenosine receptor subtypes are within its therapeutic plasma concentration range (55-110 µM), underscoring the clinical relevance of this mechanism.[7]

Target ReceptorTheophylline Ki (µM)Primary Function in AirwaysReference(s)
A113Neuronal activity, potential bronchoconstriction[7]
A2A9Vasodilation, inflammation[7]
A2B~7 - 15Inflammation, bronchoconstriction[7]

Experimental Protocols

Bronchial Smooth Muscle Contractility Assay

This protocol details the methodology for assessing the relaxant effect of Acebrophylline on pre-contracted bronchial tissue rings using an organ bath system.

Methodology:

  • Tissue Preparation:

    • Excise trachea or bronchi from a suitable animal model (e.g., guinea pig, rat) and place immediately in cold Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2.

    • Dissect the tissue free of adhering connective and epithelial tissue under a dissecting microscope.

    • Cut the bronchial tube into rings of 2-4 mm in width.

  • Mounting:

    • Suspend each bronchial ring between two L-shaped stainless steel hooks in an organ bath chamber (10-20 mL capacity) filled with Krebs-Henseleit buffer maintained at 37°C and continuously aerated.

    • Connect the lower hook to a stationary support and the upper hook to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Only tissues showing a robust contraction are used for the experiment.

    • Wash the tissue repeatedly until the tension returns to the baseline.

  • Experiment:

    • Induce a stable, submaximal contraction using a contractile agonist (e.g., methacholine, histamine).

    • Once the contraction reaches a stable plateau, add Acebrophylline in a cumulative, concentration-dependent manner to the organ bath.

    • Record the resulting relaxation response at each concentration until maximal relaxation is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) value.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Excise Bronchi A2 Clean & Dissect A1->A2 A3 Cut into Rings A2->A3 B1 Mount Ring in Organ Bath A3->B1 B2 Equilibrate under 1.0g Tension B1->B2 B3 Induce Contraction (e.g., Methacholine) B2->B3 B4 Add Acebrophylline (Cumulative Doses) B3->B4 C1 Record Isometric Tension B4->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Curve & Find EC50 C2->C3

Caption: Workflow for Bronchial Contractility Assay.
Phosphodiesterase (PDE) Activity Assay

This protocol describes a representative method for determining the inhibitory activity of Acebrophylline on specific PDE isoforms using a luminescence-based assay.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl with MgCl2).

    • Reconstitute purified, recombinant human PDE isoforms (e.g., PDE3A, PDE4B) to the desired concentration in assay buffer.

    • Prepare a serial dilution of Acebrophylline in the assay buffer.

    • Prepare the cAMP substrate solution.

  • PDE Reaction:

    • In a 96- or 384-well microplate, add the PDE enzyme solution to wells containing either vehicle (control) or varying concentrations of Acebrophylline.

    • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for cAMP hydrolysis.

  • Termination and Detection:

    • Stop the PDE reaction by adding a termination buffer containing a potent, non-specific PDE inhibitor (e.g., IBMX).

    • Add a detection solution containing ATP and Protein Kinase A (PKA). Any remaining cAMP will activate PKA, which then consumes ATP.

    • Add a kinase-detection reagent (e.g., a luciferase/luciferin system) that generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to PDE activity (low light = high PDE activity; high light = low PDE activity/high inhibition).

    • Calculate the percentage of inhibition for each concentration of Acebrophylline relative to the vehicle control.

    • Plot the inhibition curve and determine the IC50 value.

G A1 Dispense PDE Enzyme & Acebrophylline to Plate A2 Add cAMP Substrate to Initiate Reaction A1->A2 A3 Incubate at 30°C A2->A3 A4 Stop Reaction (Termination Buffer) A3->A4 A5 Add ATP/PKA Detection Solution A4->A5 A6 Add Luminescence Reagent (Luciferase) A5->A6 A7 Read Luminescence A6->A7 A8 Calculate % Inhibition & Determine IC50 A7->A8

Caption: Workflow for Luminescence-Based PDE Assay.
Intracellular Calcium ([Ca2+]) Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration in isolated bronchial smooth muscle cells in response to Acebrophylline.

Methodology:

  • Cell Preparation and Dye Loading:

    • Isolate primary bronchial smooth muscle cells via enzymatic digestion.

    • Plate the cells on glass coverslips and culture until use.

    • Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., 3 µM Fura-2 AM) by incubating for 30-40 minutes at 37°C in a physiological salt solution.

  • Microscopy Setup:

    • Mount the coverslip onto the stage of an inverted epifluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with physiological saline solution at 34-37°C.

  • Experiment:

    • Establish a baseline fluorescence recording for several minutes.

    • Induce a rise in intracellular [Ca2+] by applying a contractile agonist (e.g., acetylcholine). This typically manifests as an initial peak followed by a sustained plateau or oscillations.

    • Once a stable response to the agonist is achieved, introduce Acebrophylline into the perfusion solution.

    • Record the changes in fluorescence in the continued presence of the agonist. A decrease in fluorescence indicates a reduction in intracellular [Ca2+].

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm / 380 nm for Fura-2).

    • Calibrate the fluorescence ratio to determine the absolute [Ca2+]i concentration, or express the change as a percentage of the agonist-induced response.

    • Analyze parameters such as the amplitude and frequency of Ca2+ oscillations before and after drug application.

G A1 Isolate & Culture Smooth Muscle Cells A2 Load Cells with Fluorescent Ca2+ Dye A1->A2 A3 Mount on Microscope & Begin Perfusion A2->A3 A4 Record Baseline Fluorescence A3->A4 A5 Apply Agonist to Increase [Ca2+]i A4->A5 A6 Apply Acebrophylline A5->A6 A7 Record Change in Fluorescence A6->A7 A8 Calculate Ratio & Analyze [Ca2+]i Dynamics A7->A8

Caption: Workflow for Intracellular Calcium Imaging.

References

Methodological & Application

developing a validated HPLC method for Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Acebrophylline in Pharmaceutical Formulations.

Introduction

Acebrophylline is a compound that combines the mucolytic properties of ambroxol with the bronchodilator effects of theophylline-7-acetic acid.[1][2] It is widely prescribed for the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma.[1][3] The therapeutic efficacy of Acebrophylline necessitates accurate and reliable quantification in its pharmaceutical dosage forms to ensure patient safety and compliance with regulatory standards.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs).[5] This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the estimation of Acebrophylline in bulk and capsule formulations, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][6]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, UV-Visible detector, and an auto-sampler (e.g., Shimadzu LC 20AT).[7]

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5µm particle size).[7]

  • Analytical Balance: For accurate weighing.

  • Sonicator: For degassing solvents and dissolving samples.

  • pH Meter: For mobile phase buffer preparation.

  • Reagents: HPLC grade Methanol, Acetonitrile, Diammonium phosphate, and purified water.[7]

  • Standards: Acebrophylline working standard.

  • Sample: Commercially available Acebrophylline capsules.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Acebrophylline is presented in the table below.

ParameterCondition
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5µm)[7]
Mobile Phase Diammonium phosphate buffer (pH adjusted to 4.0) : Methanol (60:40 v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 273 nm[7]
Injection Volume 20 µL[7]
Column Temperature Ambient
Run Time ~ 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Prepare the diammonium phosphate buffer by dissolving an appropriate amount in HPLC grade water.

  • Adjust the pH of the buffer to 4.0 using an acid like orthophosphoric acid.

  • Mix the prepared buffer and HPLC grade methanol in a 60:40 volume ratio.

  • Filter the mixture through a 0.45 µm membrane filter.

  • Degas the mobile phase by sonicating for 15-20 minutes before use.[7]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Acebrophylline working standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[7]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations within the expected linearity range (e.g., 80-120 µg/mL).[7]

Preparation of Sample Solution (from Capsules)
  • Weigh 20 Acebrophylline capsules and calculate the average weight.

  • Empty the contents of the capsules and weigh the powder.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Acebrophylline and transfer it to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[7]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate.[7]

  • Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[7]

Method Validation Protocol (as per ICH Guidelines)

The developed method must be validated to ensure it is suitable for its intended purpose.[4]

System Suitability

Inject the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[8] Other parameters like theoretical plates and tailing factor should also be monitored.

Specificity

Specificity is demonstrated by injecting a blank (mobile phase) and a placebo solution (containing all capsule excipients except Acebrophylline). There should be no interfering peaks at the retention time of Acebrophylline.[9]

Linearity

Inject a series of at least five concentrations of Acebrophylline (e.g., 80, 90, 100, 110, 120 µg/mL).[7] Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by the standard addition method.[10] A known amount of standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the test concentration).[11] The percentage recovery is then calculated.

Precision
  • Method Precision (Repeatability): Analyze six separate sample preparations from the same batch. The %RSD should be within the acceptable limit (typically ≤ 2%).

  • Intermediate Precision (Ruggedness): Repeat the assay on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6][10]

Robustness

The robustness of the method is evaluated by making small, deliberate variations in method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and pH (±0.2 units). The effect on the results is then examined.[12]

Data Presentation

Table 1: Linearity Data for Acebrophylline
Concentration (µg/mL)Peak Area (Mean, n=3)
80Typical Area Value
90Typical Area Value
100Typical Area Value
110Typical Area Value
120Typical Area Value
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Table 2: Accuracy (Recovery) Study Results
LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80% 80ValueValue\multirow{3}{}{*Value ± %RSD}
100% 100ValueValue
120% 120ValueValue
Table 3: Method Validation Summary
ParameterAcceptance CriteriaObserved Result
System Suitability (%RSD) ≤ 2.0%Value
Linearity (r²) ≥ 0.999Value
Accuracy (% Recovery) 98.0 - 102.0%Value
Method Precision (%RSD) ≤ 2.0%Value
Intermediate Precision (%RSD) ≤ 2.0%Value
LOD (µg/mL) -Value
LOQ (µg/mL) -Value
Robustness No significant changeConforms

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution (from Capsules) G Sample Analysis C->G D->E F Method Validation (Linearity, Accuracy, etc.) E->F F->G H Chromatogram Integration G->H I Quantification & Calculation H->I J Final Report Generation I->J

Caption: Experimental workflow for HPLC analysis of Acebrophylline.

Acebrophylline_MOA cluster_cell Airway Smooth Muscle Cell cluster_inflammation Inflammatory Pathway ACE Acebrophylline PDE Phosphodiesterase (PDE) ACE->PDE Inhibits CAMP cAMP increased PDE->CAMP (degrades) RELAX Bronchodilation (Muscle Relaxation) CAMP->RELAX Leads to INFLAM Inflammatory Mediators (Leukotrienes, TNF-α) EFFECT Reduced Airway Inflammation INFLAM->EFFECT (causes inflammation) ACE2 Acebrophylline ACE2->INFLAM Inhibits release

Caption: Simplified signaling pathway for Acebrophylline's mechanism of action.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the determination of Acebrophylline in pharmaceutical capsule formulations.[4][7] The method was validated according to ICH guidelines and all parameters were found to be within acceptable limits.[4] This validated method is suitable for routine quality control analysis of Acebrophylline in bulk and its dosage forms, ensuring the delivery of a quality product to patients.

References

Application Notes and Protocols for the Quantification of Acebrophylline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of acebrophylline in biological matrices. The protocols are intended to serve as a comprehensive guide for researchers in clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring.

Overview and Significance

Acebrophylline is a drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bronchodilator and mucoregulator, exhibiting both bronchodilating and anti-inflammatory effects.[1][2][3] Accurate quantification of acebrophylline in biological samples like plasma and serum is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety.

This document outlines two primary analytical methods for acebrophylline quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.

Metabolic Pathway of Acebrophylline

Acebrophylline is a salt of ambroxol and theophylline-7-acetic acid.[2] Following oral administration, it is metabolized, releasing these two active components. The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP results in the relaxation of bronchial smooth muscles (bronchodilation).[1][4] Additionally, acebrophylline inhibits the synthesis of pro-inflammatory mediators like leukotrienes and prostaglandins, contributing to its anti-inflammatory properties.[2][5]

Acebrophylline Metabolic and Signaling Pathway cluster_metabolism Metabolism cluster_signaling Signaling Pathway Acebrophylline Acebrophylline Metabolites Ambroxol + Theophylline-7-acetic acid Acebrophylline->Metabolites Hydrolysis PDE Phosphodiesterase (PDE) Metabolites->PDE Inhibition InflammatoryMediators Leukotrienes & Prostaglandins Metabolites->InflammatoryMediators Inhibition of Synthesis cAMP cAMP PDE->cAMP Degradation Bronchodilation Bronchodilation (Relaxation of smooth muscle) cAMP->Bronchodilation cAMP_conversion cAMP_conversion->cAMP ATP ATP ATP->cAMP_conversion Adenylate Cyclase AntiInflammatory Anti-inflammatory Effect

Acebrophylline's metabolic and signaling cascade.

Experimental Protocols

Method 1: Quantification by LC-MS/MS

This method is adapted from a validated procedure for ambroxol, a major metabolite of acebrophylline, and is suitable for high-sensitivity analysis in human plasma.[6]

3.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.[7]

LC-MS_MS_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex Mix (2 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject end Data Analysis inject->end

LC-MS/MS sample preparation workflow.

Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

3.1.2. LC-MS/MS Operating Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Formate (pH 3.5) (70:30, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Acebrophylline: To be determined experimentally
Internal Standard: To be determined experimentally

3.1.3. Method Validation Summary (Hypothetical Data)

The following table summarizes the expected validation parameters for this method, based on typical performance for similar analytes.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal
Method 2: Quantification by HPLC-UV

This method is suitable for routine analysis where high sensitivity is not a primary requirement. The chromatographic conditions are adapted from methods developed for pharmaceutical dosage forms.[9]

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample clean-up technique that partitions the analyte of interest from the biological matrix into an immiscible organic solvent.

Protocol:

  • To 500 µL of plasma or serum in a glass tube, add the internal standard.

  • Add 100 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7.0).

  • Add 3 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

HPLC-UV_Workflow start Start: Plasma/Serum Sample add_is_buffer Add Internal Standard & Buffer start->add_is_buffer add_solvent Add Extraction Solvent add_is_buffer->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV System reconstitute->inject end Data Analysis inject->end

HPLC-UV sample preparation workflow.

3.2.2. HPLC-UV Operating Conditions

ParameterCondition
HPLC System Shimadzu LC-20AD or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 274 nm[9]
Column Temperature Ambient

3.2.3. Method Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 80%

Data Presentation

The quantitative data obtained from the validation of these methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Comparison of Analytical Methods for Acebrophylline Quantification

ParameterHPLC-UVLC-MS/MS
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Linearity Range 50 - 5000 ng/mL1 - 1000 ng/mL
LLOQ 50 ng/mL1 ng/mL
Run Time ~10 min~5 min
Selectivity ModerateHigh
Sensitivity ModerateHigh
Cost LowerHigher
Application Routine analysis, high concentration studiesLow concentration studies, high throughput screening

Conclusion

The choice of analytical method for the quantification of acebrophylline in biological samples depends on the specific requirements of the study. The LC-MS/MS method offers high sensitivity and throughput, making it the gold standard for pharmacokinetic and bioequivalence studies. The HPLC-UV method, while less sensitive, provides a reliable and cost-effective alternative for applications where lower sensitivity is acceptable. Both methods, when properly validated, can provide accurate and precise quantification of acebrophylline to support drug development and clinical research.

References

Application Notes and Protocols for Sustained-Release Formulation of Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Acebrophylline is a compound that combines the properties of ambroxol and theophylline-7-acetic acid. It is utilized in research for its bronchodilator, mucoregulator, and anti-inflammatory effects, making it a subject of interest in studies related to respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and bronchial asthma.[1][2][3][4] A sustained-release (SR) formulation of Acebrophylline offers the advantage of maintaining therapeutic concentrations over an extended period, which can enhance its efficacy and allow for reduced dosing frequency in pre-clinical and clinical research settings.[2][5][6]

These application notes provide an overview of a research-grade sustained-release formulation of Acebrophylline, including its mechanism of action, and detailed protocols for its characterization and analysis.

Mechanism of Action

Acebrophylline exhibits a multi-faceted mechanism of action:

  • Bronchodilation: It inhibits the phosphodiesterase enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells.[1][3] This increase in cAMP promotes the relaxation of these muscles, resulting in bronchodilation.[1][2]

  • Mucoregulation: The ambroxol component of Acebrophylline alters the composition of respiratory secretions. It reduces the viscosity of mucus by modifying the gel phase of secretions and increasing the serous phase, which facilitates mucociliary clearance.[1][3]

  • Anti-inflammatory Effects: Acebrophylline has been shown to inhibit the synthesis and release of pro-inflammatory mediators, including TNF-alpha and leukotrienes, by inhibiting phospholipase A and phosphatidylcholine.[1][3] This reduction in inflammation is a key factor in mitigating airway obstruction, particularly in chronic respiratory conditions.[1]

Signaling Pathway of Acebrophylline

Acebrophylline_Pathway Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE inhibits PLA2 Phospholipase A2 (PLA2) Acebrophylline->PLA2 inhibits TNFa TNF-alpha Acebrophylline->TNFa inhibits release of Mucus Mucus Viscosity Acebrophylline->Mucus decreases cAMP cAMP PDE->cAMP degrades BronchialRelaxation Bronchial Muscle Relaxation cAMP->BronchialRelaxation promotes Leukotrienes Leukotrienes PLA2->Leukotrienes produces Inflammation Airway Inflammation Leukotrienes->Inflammation TNFa->Inflammation MucociliaryClearance Mucociliary Clearance Mucus->MucociliaryClearance improves

Mechanism of action of Acebrophylline.

Formulation Characteristics

The sustained-release characteristics of this formulation are typically achieved by incorporating hydrophilic matrix-forming polymers such as Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., HPMC K4M, HPMC K15M, HPMC K100M) and Sodium Carboxymethylcellulose (CMC).[5][6][7][8] The formulation is prepared using a wet granulation technique.[5][6][8] The release of Acebrophylline from these matrix tablets is governed by a combination of diffusion and erosion of the polymer matrix.[5][6][7]

Data Presentation

In-Vitro Dissolution Profile

The following table summarizes the typical in-vitro dissolution profile of a sustained-release Acebrophylline tablet formulation (200 mg) in a two-stage dissolution medium (0.1N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer). The data is a representative example compiled from published research.[7][8]

Time (hours)Cumulative Drug Release (%)
115 - 25
225 - 40
445 - 60
660 - 75
875 - 90
12> 85
24> 90
Formulation Composition Example

This table provides an example of a typical formulation for a batch of sustained-release Acebrophylline tablets.

IngredientQuantity per Tablet (mg)Role
Acebrophylline200Active Pharmaceutical Ingredient
HPMC K100M100Sustained-release matrix former
Sodium CMC50Sustained-release matrix former
Microcrystalline Cellulose100Diluent/Binder
Polyvinylpyrrolidone (PVP K30)20Binder
Magnesium Stearate5Lubricant
Talc5Glidant

Experimental Protocols

Experimental Workflow

Experimental_Workflow Formulation Sustained-Release Acebrophylline Tablets PreCompression Pre-compression Characterization (e.g., Angle of Repose, Bulk Density) Formulation->PreCompression TabletCompression Tablet Compression (Wet Granulation) PreCompression->TabletCompression PostCompression Post-compression Characterization (Hardness, Friability, Weight Variation) TabletCompression->PostCompression Dissolution In-Vitro Dissolution Testing PostCompression->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC Sample Analysis DataAnalysis Data Analysis (Release Kinetics) HPLC->DataAnalysis

Workflow for evaluation of SR Acebrophylline.
Protocol 1: In-Vitro Dissolution Testing

This protocol is for determining the in-vitro drug release rate of Acebrophylline from a sustained-release tablet formulation.

Materials and Equipment:

  • USP Dissolution Testing Apparatus II (Paddle type)[8]

  • Water bath with temperature control

  • Dissolution vessels (900 mL capacity)

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (0.45 µm)

  • UV-Visible Spectrophotometer or HPLC system

  • 0.1N Hydrochloric acid (HCl)

  • Phosphate buffer pH 6.8

  • Acebrophylline reference standard

Procedure:

  • Preparation of Dissolution Media:

    • Prepare 900 mL of 0.1N HCl for each dissolution vessel for the first 2 hours of the study.

    • Prepare a sufficient quantity of pH 6.8 phosphate buffer for the remainder of the study.

  • Dissolution Apparatus Setup:

    • Set up the USP Apparatus II with 900 mL of 0.1N HCl in each vessel.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[8]

    • Set the paddle rotation speed to 100 rpm.[8]

  • Dissolution Test:

    • Place one sustained-release Acebrophylline tablet in each vessel.

    • Start the dissolution test.

    • For the first 2 hours, the dissolution medium is 0.1N HCl.[7][8]

    • After 2 hours, add 400 mL of 0.235 M anhydrous Na2HPO4 solution to each vessel to adjust the pH to 6.8, and continue the dissolution test.[9] Alternatively, the 0.1N HCl can be completely replaced with 900 mL of pre-warmed pH 6.8 phosphate buffer.

    • Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[8]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[8]

    • Filter the samples through a 0.45 µm syringe filter before analysis.

  • Sample Analysis:

    • Analyze the filtered samples for Acebrophylline content using a validated analytical method, such as UV-Visible spectrophotometry at approximately 272 nm or RP-HPLC.[7][8]

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: RP-HPLC Method for Quantification of Acebrophylline

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acebrophylline in dissolution samples.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/double distilled)[10][11]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[10][11] Other mobile phases such as acetonitrile and methanol (80:20) have also been reported.[12]

  • Flow Rate: 1.0 mL/min[10][11]

  • Column: C18 (250 x 4.6 mm, 5 µm)[10]

  • Detection Wavelength: 274 nm[10][11]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh about 10 mg of Acebrophylline reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[12]

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 µg/mL).[10][12]

  • Sample Preparation:

    • The filtered samples from the dissolution study may need to be diluted with the mobile phase to fall within the calibration curve range.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve.

    • Inject the prepared samples.

    • Determine the concentration of Acebrophylline in the samples from the calibration curve.

Stability Studies

For long-term research projects, it is crucial to assess the stability of the sustained-release formulation. Stability studies should be conducted according to ICH guidelines. A common approach is to store the tablets at accelerated conditions (e.g., 40°C / 75% RH) and at controlled room temperature (25°C / 60% RH) for a specified period (e.g., 90 days).[5][7] At predetermined time points, the tablets should be evaluated for physical appearance, drug content, and in-vitro dissolution profile to ensure the formulation remains stable over time.[5][7]

Research Applications

This sustained-release formulation of Acebrophylline can be used in a variety of research settings, including:

  • Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) profile of Acebrophylline in animal models. A study in mini pigs has been conducted to compare a double-layered sustained-release tablet to a commercial formulation.

  • Pharmacodynamic studies: To evaluate the efficacy of sustained-release Acebrophylline in animal models of asthma and COPD. Comparative studies have been performed against sustained-release theophylline.[3][13][14]

  • Toxicology studies: To assess the safety profile of Acebrophylline with a sustained-release delivery system.

  • Drug-drug interaction studies: To investigate potential interactions with other therapeutic agents.

Conclusion

The sustained-release formulation of Acebrophylline provides a valuable tool for researchers studying respiratory diseases. The provided protocols for in-vitro dissolution and HPLC analysis offer a starting point for the characterization and evaluation of these formulations. Adherence to these standardized methods will ensure the generation of reliable and reproducible data in a research setting.

References

Acebrophylline Administration in Preclinical COPD Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and respiratory symptoms. Preclinical animal models are indispensable tools for investigating the pathophysiology of COPD and for the evaluation of novel therapeutic agents. Acebrophylline, a drug with bronchodilator, anti-inflammatory, and mucoregulatory properties, has shown promise in the clinical management of COPD.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the administration and evaluation of acebrophylline in established preclinical animal models of COPD.

Acebrophylline is a compound that combines theophylline-7-acetic acid with ambroxol.[6] Its therapeutic effects are attributed to multiple mechanisms of action. As a phosphodiesterase inhibitor, it increases intracellular cyclic AMP (cAMP) levels, leading to bronchodilation.[3][7] Furthermore, its ambroxol component imparts mucolytic and anti-inflammatory effects.[7] Acebrophylline has been shown to reduce the viscosity of bronchial mucus, enhance mucociliary clearance, and inhibit the production of pro-inflammatory mediators such as TNF-α and leukotrienes.[3][7]

Preclinical COPD Animal Models

The selection of an appropriate animal model is critical for recapitulating specific features of human COPD. Commonly used models involve exposure to cigarette smoke (CS), lipopolysaccharide (LPS), or intratracheal instillation of elastase.

Cigarette Smoke (CS)-Induced COPD Model

This model mimics the primary etiological factor of human COPD and induces features such as chronic inflammation, emphysema, and airway remodeling.

Protocol for CS-Induced COPD in Mice:

  • Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to smoke-induced lung injury.

  • Housing: House animals in a well-ventilated facility with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Exposure System: Utilize a whole-body exposure chamber or a nose-only exposure system.

  • Smoke Generation: Use standard research cigarettes (e.g., 3R4F) and a smoking machine to generate a consistent smoke concentration.

  • Exposure Protocol: Expose mice to cigarette smoke (e.g., 4-6 hours/day, 5 days/week) for a period of 3 to 6 months to induce chronic inflammation and emphysematous changes.

  • Control Group: A control group of mice should be exposed to filtered air under identical conditions.

Lipopolysaccharide (LPS)-Induced Airway Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neutrophilic inflammation, a key feature of COPD exacerbations.

Protocol for LPS-Induced Airway Inflammation in Rats:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • LPS Administration: Administer LPS (from E. coli, serotype O55:B5) via intratracheal instillation (e.g., 1-5 mg/kg) or nebulization.

  • Time Course: Acute inflammation typically peaks within 24-48 hours post-LPS administration. Chronic models may involve repeated LPS instillations over several weeks.

  • Control Group: Administer sterile saline to the control group using the same method.

Elastase-Induced Emphysema Model

Intratracheal instillation of porcine pancreatic elastase (PPE) leads to the destruction of alveolar walls, resulting in emphysematous changes.[8]

Protocol for Elastase-Induced Emphysema in Mice:

  • Animals: C57BL/6 mice (male, 8-10 weeks old).

  • Elastase Administration: Anesthetize mice and instill a single dose of PPE (e.g., 0.5-1.5 U/mouse in sterile saline) intratracheally.

  • Time Course: Emphysematous changes develop over 2-4 weeks.

  • Control Group: Instill sterile saline in the control group.

Administration of Acebrophylline

Acebrophylline can be administered through various routes depending on the experimental design. Oral gavage is a common and clinically relevant route.

Protocol for Oral Administration of Acebrophylline:

  • Preparation of Acebrophylline Solution: Prepare a homogenous suspension of acebrophylline in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Based on clinical doses, a starting point for preclinical studies in rodents could range from 10 to 100 mg/kg body weight, administered once or twice daily. Dose-response studies are recommended to determine the optimal effective dose.

  • Administration: Administer the acebrophylline suspension or vehicle to the respective animal groups via oral gavage using a ball-tipped gavage needle.

  • Treatment Schedule:

    • Prophylactic: Begin acebrophylline treatment prior to the induction of COPD (e.g., 1 week before the first CS exposure or LPS/elastase instillation).

    • Therapeutic: Initiate acebrophylline treatment after the establishment of the COPD phenotype (e.g., after 3 months of CS exposure or 2 weeks post-elastase instillation).

Outcome Measures for Efficacy Evaluation

A comprehensive evaluation of acebrophylline's efficacy should include assessments of inflammation, lung function, and structural changes.

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • Procedure: At the end of the experiment, euthanize the animals and perform a bronchoalveolar lavage with sterile phosphate-buffered saline (PBS).

  • Cell Counts: Determine the total and differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) in the BALF using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., KC/CXCL1) in the BALF supernatant using ELISA or multiplex assays.

Lung Histopathology
  • Tissue Processing: Perfuse the lungs and fix them with 10% neutral buffered formalin. Embed the fixed tissues in paraffin and section them for staining.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general lung morphology and inflammatory cell infiltration.

    • Periodic acid-Schiff (PAS): To evaluate mucus production and goblet cell hyperplasia.

    • Masson's Trichrome: To assess collagen deposition and airway fibrosis.

  • Histological Scoring: Quantify the severity of lung injury and inflammation using a semi-quantitative scoring system. For emphysema, measure the mean linear intercept (Lm) to assess alveolar airspace enlargement.

Lung Function Assessment
  • Technique: Use a whole-body plethysmography system or a forced oscillation technique to measure lung function parameters in anesthetized animals.

  • Parameters: Key parameters to assess include Forced Expiratory Volume in the first 0.1 seconds (FEV0.1) and Forced Vital Capacity (FVC) in mice, as well as airway resistance and compliance.

Gene and Protein Expression Analysis
  • Tissue Homogenization: Homogenize lung tissue to extract RNA or protein.

  • qPCR: Use quantitative real-time PCR to measure the mRNA expression of inflammatory mediators (e.g., Tnf, Il6, Cxcl1) and mucin genes (e.g., Muc5ac).

  • Western Blot: Analyze the protein expression and activation of key signaling molecules (e.g., NF-κB, MAPKs) involved in the inflammatory cascade.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of Acebrophylline on Inflammatory Cell Infiltration in BALF of CS-Exposed Mice

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^4)Lymphocytes (x10^4)
Air + Vehicle
CS + Vehicle
CS + Acebrophylline (10 mg/kg)
CS + Acebrophylline (50 mg/kg)

Table 2: Effect of Acebrophylline on Pro-inflammatory Cytokines in Lung Homogenates of LPS-Treated Rats

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Saline + Vehicle
LPS + Vehicle
LPS + Acebrophylline (25 mg/kg)
LPS + Acebrophylline (100 mg/kg)

Table 3: Effect of Acebrophylline on Lung Function and Emphysema in Elastase-Treated Mice

Treatment GroupAirway Resistance (cmH2O·s/mL)Lung Compliance (mL/cmH2O)Mean Linear Intercept (µm)
Saline + Vehicle
Elastase + Vehicle
Elastase + Acebrophylline (50 mg/kg)

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and communication.

G cluster_0 COPD Pathogenesis cluster_1 Acebrophylline Mechanism of Action Cigarette Smoke / LPS Cigarette Smoke / LPS Airway Epithelial Cells Airway Epithelial Cells Cigarette Smoke / LPS->Airway Epithelial Cells Alveolar Macrophages Alveolar Macrophages Cigarette Smoke / LPS->Alveolar Macrophages NF-kB / MAPK Activation NF-kB / MAPK Activation Airway Epithelial Cells->NF-kB / MAPK Activation Alveolar Macrophages->NF-kB / MAPK Activation Pro-inflammatory Mediators (TNF-a, IL-6, IL-8) Pro-inflammatory Mediators (TNF-a, IL-6, IL-8) NF-kB / MAPK Activation->Pro-inflammatory Mediators (TNF-a, IL-6, IL-8) Neutrophil Infiltration Neutrophil Infiltration Pro-inflammatory Mediators (TNF-a, IL-6, IL-8)->Neutrophil Infiltration Mucus Hypersecretion Mucus Hypersecretion Pro-inflammatory Mediators (TNF-a, IL-6, IL-8)->Mucus Hypersecretion Airway Remodeling Airway Remodeling Neutrophil Infiltration->Airway Remodeling Acebrophylline Acebrophylline Inhibition of Phosphodiesterase Inhibition of Phosphodiesterase Acebrophylline->Inhibition of Phosphodiesterase Inhibition of NF-kB / MAPK Inhibition of NF-kB / MAPK Acebrophylline->Inhibition of NF-kB / MAPK Reduced Mucus Viscosity Reduced Mucus Viscosity Acebrophylline->Reduced Mucus Viscosity Increased cAMP Increased cAMP Inhibition of Phosphodiesterase->Increased cAMP Bronchodilation Bronchodilation Increased cAMP->Bronchodilation Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators Inhibition of NF-kB / MAPK->Reduced Pro-inflammatory Mediators

Caption: Acebrophylline's multifaceted mechanism in COPD.

G cluster_0 Experimental Workflow cluster_1 Endpoint Analyses start Animal Acclimatization grouping Randomization into Groups (Control, COPD, COPD + Acebrophylline) start->grouping induction COPD Induction (CS, LPS, or Elastase) grouping->induction treatment Acebrophylline Administration (Oral Gavage) induction->treatment monitoring Monitoring of Clinical Signs treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint balf BALF Analysis (Cell Counts, Cytokines) endpoint->balf histo Lung Histopathology (H&E, PAS, Masson's Trichrome) endpoint->histo pft Lung Function Tests endpoint->pft mol Molecular Analysis (qPCR, Western Blot) endpoint->mol

Caption: Workflow for preclinical evaluation of acebrophylline.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of acebrophylline in animal models of COPD. The multifaceted nature of acebrophylline, targeting inflammation, mucus hypersecretion, and bronchoconstriction, makes it a compelling candidate for further investigation in well-characterized preclinical models. Adherence to detailed and standardized protocols is essential for generating robust and reproducible data to support the clinical development of novel therapeutic strategies for COPD.

References

Application Notes and Protocols for In-Vitro Measurement of Acebrophylline's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline is a drug used in the treatment of respiratory diseases, exhibiting bronchodilator, mucoregulatory, and anti-inflammatory properties. Its anti-inflammatory effects are attributed to its ability to inhibit key enzymatic pathways and modulate inflammatory signaling cascades. These application notes provide detailed protocols for in-vitro assays to quantify the anti-inflammatory activity of Acebrophylline, focusing on its primary mechanisms of action.

Key Anti-Inflammatory Mechanisms of Acebrophylline

Acebrophylline exerts its anti-inflammatory effects through a multi-faceted approach:

  • Inhibition of Phospholipase A2 (PLA2): Acebrophylline inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This action reduces the substrate available for the synthesis of pro-inflammatory leukotrienes and prostaglandins.

  • Reduction of Pro-Inflammatory Mediators: By limiting the availability of arachidonic acid, Acebrophylline consequently decreases the production of leukotrienes and other inflammatory mediators.

  • Modulation of Pro-Inflammatory Cytokines: Acebrophylline has been shown to reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

  • Inhibition of Phosphodiesterase (PDE): As a xanthine derivative, Acebrophylline inhibits phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been associated with the suppression of inflammatory cell activation.

  • Modulation of NF-κB Signaling: Evidence suggests that theophylline, a related compound, can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the expression of numerous pro-inflammatory genes.

Data Presentation: Quantitative Analysis of Acebrophylline's In-Vitro Anti-Inflammatory Activity

The following tables summarize hypothetical quantitative data representing the expected outcomes of key in-vitro assays with Acebrophylline. This data is for illustrative purposes to demonstrate the expected dose-dependent effects of the compound.

Table 1: Inhibition of Phospholipase A2 (PLA2) Activity by Acebrophylline

Acebrophylline Concentration (µM)PLA2 Activity (% of Control)Standard Deviation
0 (Control)100± 4.5
185± 3.8
1062± 4.1
5035± 3.2
10018± 2.5
IC50 (µM) ~40

Table 2: Effect of Acebrophylline on Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

TreatmentTNF-α Concentration (pg/mL)Standard Deviation
Vehicle Control50± 8.2
LPS (1 µg/mL)1250± 95.7
LPS + Acebrophylline (10 µM)980± 75.4
LPS + Acebrophylline (50 µM)620± 55.1
LPS + Acebrophylline (100 µM)310± 30.9
IC50 (µM) ~65

Table 3: Inhibition of Leukotriene B4 (LTB4) Production in A23187-Stimulated Human Neutrophils by Acebrophylline

Acebrophylline Concentration (µM)LTB4 Concentration (ng/mL)Standard Deviation
0 (Control)25.0± 2.1
120.5± 1.8
1014.2± 1.5
508.1± 0.9
1004.5± 0.6
IC50 (µM) ~28

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay

This protocol describes a titrimetric assay to measure the inhibition of PLA2 activity by Acebrophylline.

Materials:

  • Soybean Lecithin

  • Calcium Chloride (CaCl₂)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH), standardized solution (0.01-0.02 N)

  • Phospholipase A2 enzyme (from bee venom or porcine pancreas)

  • Acebrophylline

  • Deionized water

  • pH meter or automatic titrator

  • Stir plate and stir bar

  • Water bath or incubator at 25°C

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a lecithin emulsion by suspending lecithin in a solution containing NaCl and CaCl₂.

    • For example, dissolve 4.0 g of soybean lecithin in 200 mL of a solution containing 1.0 M NaCl and 0.1 M CaCl₂.

    • Stir the mixture for 30 minutes at 4°C, followed by sonication to create a uniform emulsion.

  • Assay Setup:

    • Pipette 15 mL of the lecithin emulsion into a reaction vessel maintained at 25°C.

    • Adjust the pH of the emulsion to 8.9 with the standardized NaOH solution.

  • Blank Rate Determination:

    • Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the blank rate of substrate auto-hydrolysis.

  • Enzyme and Inhibitor Addition:

    • Prepare stock solutions of PLA2 enzyme and Acebrophylline in deionized water.

    • Add the desired concentration of Acebrophylline to the reaction vessel and incubate for a pre-determined time (e.g., 10 minutes).

    • Initiate the reaction by adding the PLA2 enzyme solution.

  • Titration and Data Analysis:

    • Immediately begin titrating the reaction mixture with the standardized NaOH solution to maintain the pH at 8.9.

    • Record the volume of NaOH added over time (e.g., for 5-10 minutes).

    • Calculate the rate of fatty acid release (proportional to the rate of NaOH addition).

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of Acebrophylline to the rate of the control (enzyme without inhibitor), after subtracting the blank rate.

    • Calculate the IC50 value from a dose-response curve.

Measurement of TNF-α Release in LPS-Stimulated Macrophages by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of Acebrophylline on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Acebrophylline

  • Phosphate Buffered Saline (PBS)

  • Commercial TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of Acebrophylline for 1-2 hours.

    • Include a vehicle control (medium with the same solvent concentration used for Acebrophylline) and a positive control (no Acebrophylline).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce TNF-α production. Include an unstimulated control group.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Protocol:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples (supernatants) to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Determine the percentage of inhibition of TNF-α release by Acebrophylline compared to the LPS-stimulated control.

    • Calculate the IC50 value from a dose-response curve.

Measurement of Leukotriene B4 (LTB4) Production in Stimulated Neutrophils by ELISA

This protocol describes the measurement of LTB4, a potent chemoattractant, from stimulated human neutrophils using a competitive ELISA.

Materials:

  • Freshly isolated human neutrophils

  • Calcium ionophore (e.g., A23187)

  • Acebrophylline

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Commercial LTB4 ELISA kit

  • Microplate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.

    • Resuspend the isolated neutrophils in a suitable buffer.

  • Cell Treatment:

    • Pre-incubate the neutrophils with various concentrations of Acebrophylline for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation:

    • Stimulate the neutrophils with a calcium ionophore like A23187 (e.g., 5 µM) to induce the release of arachidonic acid and subsequent LTB4 synthesis.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Sample Preparation:

    • Stop the reaction by centrifugation at a low temperature to pellet the cells.

    • Collect the supernatant for LTB4 analysis.

  • ELISA Protocol:

    • Perform the LTB4 competitive ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards, samples, LTB4-enzyme conjugate, and antibody to the plate.

      • Incubating to allow for competitive binding.

      • Washing the plate and adding a substrate to generate a signal that is inversely proportional to the amount of LTB4 in the sample.

      • Measuring the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve.

    • Calculate the LTB4 concentration in the samples.

    • Determine the percentage of inhibition of LTB4 production by Acebrophylline.

    • Calculate the IC50 value from a dose-response curve.

Visualization of Signaling Pathways and Experimental Workflows

Acebrophylline_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Allergen, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes precursor for Inflammation Inflammation Leukotrienes->Inflammation Acebrophylline Acebrophylline Acebrophylline->PLA2 inhibits Acebrophylline->NFkB_Pathway inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes activates TNF_alpha TNF-α Proinflammatory_Genes->TNF_alpha leads to TNF_alpha->Inflammation

Caption: Acebrophylline's anti-inflammatory signaling pathway.

Experimental_Workflow_ELISA start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pre_treat Pre-treat with Acebrophylline seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Workflow for TNF-α ELISA.

Application Notes and Protocols for Studying the Mechanism of Acebrophylline in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy stems from a multi-faceted mechanism of action that includes bronchodilatory, anti-inflammatory, and mucoregulatory effects.[1][2] Understanding the cellular and molecular pathways modulated by Acebrophylline is crucial for optimizing its therapeutic use and for the development of novel respiratory drugs. These application notes provide detailed protocols for utilizing common respiratory cell culture models to investigate the key mechanisms of Acebrophylline.

Acebrophylline is a chemical entity that combines ambroxol and theophylline-7-acetate.[2] Its therapeutic actions are attributed to:

  • Bronchodilation: Achieved through the inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent relaxation of airway smooth muscle.[1][2]

  • Anti-inflammatory Effects: Mediated by the inhibition of phospholipase A2 (PLA2) and phosphatidylcholine, which reduces the production of pro-inflammatory mediators like leukotrienes and tumor necrosis factor-alpha (TNF-α).[3]

  • Mucoregulation: The ambroxol component stimulates the production and release of pulmonary surfactant, which reduces the viscosity of mucus and enhances mucociliary clearance.[1][2][4]

This document outlines protocols for studying these effects in relevant human lung cell lines, including bronchial epithelial cells (A549 and BEAS-2B) and primary human bronchial smooth muscle cells (HBSMCs).

Recommended Cell Culture Models

Human Bronchial Epithelial Cells: A549 and BEAS-2B

The A549 cell line, derived from a human lung adenocarcinoma, and the BEAS-2B cell line, an SV40-immortalized human bronchial epithelial cell line, are extensively used models for studying the respiratory epithelium. They are suitable for investigating the anti-inflammatory and mucoregulatory properties of Acebrophylline.

Culture Protocol for A549 and BEAS-2B Cells:

  • Media Preparation:

    • A549: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • BEAS-2B: LHC-9 medium or DMEM/F-12 supplemented with 5% FBS, 1% Penicillin-Streptomycin, and growth factor supplements (e.g., epidermal growth factor).

  • Cell Seeding:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer cells to a T-75 flask containing pre-warmed complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

Primary HBSMCs are the most relevant in vitro model for studying the bronchodilatory effects of Acebrophylline.

Culture Protocol for HBSMCs:

  • Media Preparation: Smooth Muscle Growth Medium-2 (SmGM-2) supplemented with growth factors, 5% FBS, and 1% Penicillin-Streptomycin.

  • Cell Seeding and Subculturing: Follow a similar procedure as for A549 and BEAS-2B cells, using appropriate reagents for primary cells and maintaining a lower split ratio (e.g., 1:2 or 1:3) to preserve their phenotype.

Experimental Protocols

Assessment of Anti-inflammatory Activity: Inhibition of TNF-α Release

This protocol describes the use of A549 or BEAS-2B cells to evaluate the inhibitory effect of Acebrophylline on the release of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed A549 or BEAS-2B cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with varying concentrations of Acebrophylline (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

Illustrative Data Presentation:

Treatment GroupAcebrophylline (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
Unstimulated Control050 ± 8-
LPS Control0850 ± 450
LPS + Acebrophylline1720 ± 3815.3
LPS + Acebrophylline10480 ± 2543.5
LPS + Acebrophylline50210 ± 1875.3
LPS + Acebrophylline100110 ± 1287.1

Note: The data presented is for illustrative purposes only.

Calculation of IC50: The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve. For the illustrative data above, the IC50 would be approximately 15 µM.

Evaluation of Mucoregulatory Effects: MUC5AC Expression

This protocol utilizes the NCI-H292 cell line, a human pulmonary mucoepidermoid carcinoma cell line known for its mucin production, to assess the effect of Acebrophylline on MUC5AC expression.

Protocol:

  • Cell Seeding: Seed NCI-H292 cells in a 12-well plate at a density of 2 x 10^5 cells/well and culture until confluent.

  • Drug Treatment: Treat the cells with different concentrations of Acebrophylline (e.g., 1, 10, 50, 100 µM) for 48 hours.

  • Sample Collection:

    • Supernatant: Collect the culture medium to measure secreted MUC5AC.

    • Cell Lysate: Wash the cells with PBS and lyse them to measure intracellular MUC5AC.

  • MUC5AC Quantification: Measure MUC5AC levels in both supernatant and cell lysate using a commercial Human MUC5AC ELISA kit. Normalize the results to the total protein concentration of the cell lysate.

Illustrative Data Presentation:

Treatment GroupAcebrophylline (µM)Secreted MUC5AC (ng/mg protein) ± SDIntracellular MUC5AC (ng/mg protein) ± SD
Vehicle Control0120 ± 15350 ± 28
Acebrophylline1155 ± 18380 ± 31
Acebrophylline10210 ± 22450 ± 35
Acebrophylline50350 ± 29580 ± 42
Acebrophylline100480 ± 36710 ± 50

Note: The data presented is for illustrative purposes only and suggests a stimulatory effect on mucin production and secretion, consistent with the ambroxol component.

Assessment of Bronchodilatory Mechanism: Intracellular cAMP Levels

This protocol uses primary HBSMCs to investigate the effect of Acebrophylline on intracellular cAMP levels, a key second messenger in airway smooth muscle relaxation.

Protocol:

  • Cell Seeding: Seed HBSMCs in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.

  • Pre-incubation with PDE Inhibitor: To amplify the cAMP signal, pre-incubate the cells with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 30 minutes.

  • Drug Treatment: Treat the cells with various concentrations of Acebrophylline (e.g., 0.1, 1, 10, 100 µM) for 15 minutes. Include a positive control such as isoproterenol (10 µM).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a commercial cAMP competitive ELISA or HTRF assay kit, following the manufacturer's protocol.

Illustrative Data Presentation:

Treatment GroupConcentration (µM)Intracellular cAMP (pmol/well) ± SDFold Change vs. Control
Vehicle Control05 ± 0.81.0
Acebrophylline0.18 ± 1.11.6
Acebrophylline115 ± 1.93.0
Acebrophylline1032 ± 3.56.4
Acebrophylline10055 ± 5.111.0
Isoproterenol1080 ± 7.216.0

Note: The data presented is for illustrative purposes only.

Visualizations

Acebrophylline_Signaling_Pathway Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE Inhibits PLA2 Phospholipase A2 (PLA2) Acebrophylline->PLA2 Inhibits Surfactant ↑ Surfactant Production Acebrophylline->Surfactant Stimulates cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leukotrienes ↓ Leukotrienes TNFa ↓ TNF-α Inflammation ↓ Inflammation Leukotrienes->Inflammation TNFa->Inflammation Mucus_Viscosity ↓ Mucus Viscosity Surfactant->Mucus_Viscosity Clearance ↑ Mucociliary Clearance Mucus_Viscosity->Clearance

Caption: Signaling pathway of Acebrophylline.

Experimental_Workflow start Start culture_cells Culture A549/BEAS-2B Cells start->culture_cells seed_plate Seed Cells in Multi-well Plate culture_cells->seed_plate treat_ace Pre-treat with Acebrophylline seed_plate->treat_ace stimulate_lps Stimulate with LPS treat_ace->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory effects.

Logical_Relationship Acebrophylline Acebrophylline Bronchodilation Bronchodilation Acebrophylline->Bronchodilation Anti_inflammation Anti-inflammation Acebrophylline->Anti_inflammation Mucoregulation Mucoregulation Acebrophylline->Mucoregulation Clinical_Efficacy Therapeutic Effect in Asthma & COPD Bronchodilation->Clinical_Efficacy Anti_inflammation->Clinical_Efficacy Mucoregulation->Clinical_Efficacy

Caption: Acebrophylline's multifaceted mechanism.

Conclusion

The cell culture models and protocols detailed in these application notes provide a robust framework for investigating the mechanisms of action of Acebrophylline. By utilizing human bronchial epithelial cells and airway smooth muscle cells, researchers can systematically dissect the anti-inflammatory, mucoregulatory, and bronchodilatory effects of this compound. The illustrative data and workflows serve as a guide for experimental design and data interpretation, facilitating further research into the pharmacology of Acebrophylline and the development of new therapies for respiratory diseases.

References

Acebrophylline: A Versatile Tool for Investigating Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline, a compound combining ambroxol and theophylline-7-acetate, presents a multifaceted mechanism of action that makes it a valuable pharmacological tool for studying the intricate processes of mucociliary clearance.[1][2] This document provides detailed application notes and experimental protocols for utilizing acebrophylline to investigate its effects on the key components of the mucociliary escalator, including ciliary activity, mucus production, and overall clearance efficiency. Acebrophylline's dual properties as a mucoregulator and anti-inflammatory agent offer a unique opportunity to dissect the signaling pathways governing airway defense mechanisms.[3][4][5]

Mechanism of Action

Acebrophylline's therapeutic effects on the respiratory system are attributed to the synergistic actions of its two primary components:

  • Ambroxol : This component acts as a potent mucolytic and secretagogue. It stimulates the production and release of pulmonary surfactant, which reduces the viscosity and adhesivity of mucus, thereby facilitating its removal by ciliary action.[5][6] Ambroxol has also been shown to increase ciliary beat frequency (CBF).[6]

  • Theophylline-7-Acetate : This component functions as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP promotes the relaxation of bronchial smooth muscles, resulting in bronchodilation. Theophylline also contributes to the stimulation of ciliary motility and enhances the transepithelial secretion of fluids into the airway lumen.[7]

Furthermore, acebrophylline exhibits anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and TNF-alpha.[2][8] This reduction in airway inflammation can further contribute to improved mucociliary function.

Quantitative Data on the Effects of Acebrophylline and its Components

The following tables summarize the quantitative effects of acebrophylline and its active components on key parameters of mucociliary clearance, providing a valuable reference for experimental design and data interpretation.

CompoundModel SystemConcentrationParameterObserved EffectReference
Acebrophylline COPD Patients100 mg twice daily (10-20 days)Sputum Viscosity53% - 78% reduction[9]
Ambroxol Mouse Airway Ciliated Cells (in vitro)10 µMCiliary Beat Frequency (CBF)30% increase[10][11]
Ciliary Bend Distance (CBD)30% increase[10][11]
Theophylline Ventilated ICU PatientsTherapeutic serum levels (10-20 µg/ml)Bronchial Mucus Transport Velocity (BTV) - Left BronchusIncrease from 3.8 to 7.6 mm/min[12]
Bronchial Mucus Transport Velocity (BTV) - Right BronchusIncrease from 0.5 to 5.4 mm/min[12]

Table 1: Quantitative Effects of Acebrophylline and its Components on Mucociliary Clearance Parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by acebrophylline and provide a visual representation of the experimental workflows for studying its effects.

cluster_Acebrophylline Acebrophylline cluster_Ambroxol_Effects Ambroxol Effects cluster_Theophylline_Effects Theophylline-7-Acetate Effects cluster_AntiInflammatory Anti-Inflammatory Effects cluster_Outcome Physiological Outcome Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Theophylline Theophylline Acebrophylline->Theophylline PhospholipaseA Phospholipase A Inhibition Acebrophylline->PhospholipaseA TNFa ↓ TNF-α Acebrophylline->TNFa Surfactant ↑ Surfactant Production Ambroxol->Surfactant CBF ↑ Ciliary Beat Frequency Ambroxol->CBF PDE Phosphodiesterase Inhibition Theophylline->PDE Viscosity ↓ Mucus Viscosity & Adhesivity Surfactant->Viscosity MCC Improved Mucociliary Clearance Viscosity->MCC CBF->MCC cAMP ↑ cAMP PDE->cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation Ciliary_Motility ↑ Ciliary Motility cAMP->Ciliary_Motility Ciliary_Motility->MCC Leukotrienes ↓ Leukotriene Synthesis PhospholipaseA->Leukotrienes

Figure 1: Signaling pathway of Acebrophylline in improving mucociliary clearance.

cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis ALI_Culture Air-Liquid Interface (ALI) Culture of HBECs CBF_Measurement Ciliary Beat Frequency (CBF) Measurement ALI_Culture->CBF_Measurement Treat with Acebrophylline Mucus_Quantification Mucus Production Quantification (ELISA) ALI_Culture->Mucus_Quantification Treat with Acebrophylline Viscosity_Measurement Mucus Viscosity Measurement (Rheometer) ALI_Culture->Viscosity_Measurement Collect Mucus Gene_Expression Mucin Gene Expression (RT-qPCR) ALI_Culture->Gene_Expression Treat with Acebrophylline end Data Analysis & Interpretation CBF_Measurement->end Mucus_Quantification->end Viscosity_Measurement->end Gene_Expression->end Tracheal_Explants Isolated Tracheal Explants Mucociliary_Transport Mucociliary Transport Velocity Tracheal_Explants->Mucociliary_Transport Treat with Acebrophylline Mucociliary_Transport->end Animal_Model Rodent Model of Bronchitis MCC_Measurement In Vivo Mucociliary Clearance Assay Animal_Model->MCC_Measurement Administer Acebrophylline MCC_Measurement->end start Start start->ALI_Culture start->Tracheal_Explants start->Animal_Model

Figure 2: Experimental workflow for studying acebrophylline's effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of Ciliary Beat Frequency (CBF) in Human Bronchial Epithelial Cells (HBECs)

Objective: To determine the dose-dependent effect of acebrophylline on the ciliary beat frequency of differentiated HBECs cultured at an air-liquid interface (ALI).

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • PneumaCult™-Ex Plus Medium and PneumaCult™-ALI Maintenance Medium[1]

  • Transwell inserts (0.4 µm pore size)

  • Acebrophylline stock solution

  • High-speed video microscopy system

  • Image analysis software (e.g., ImageJ with CiliaFA plugin or SAVA)[13][14][15]

Procedure:

  • Cell Culture and Differentiation:

    • Expand primary HBECs in PneumaCult™-Ex Plus Medium.[1]

    • Seed the expanded HBECs onto Transwell inserts.

    • Once confluent, switch to PneumaCult™-ALI Maintenance Medium and establish an air-liquid interface by removing the apical medium.[16]

    • Maintain the ALI culture for at least 21 days to allow for full differentiation into a mucociliary epithelium.

  • Treatment with Acebrophylline:

    • Prepare a range of acebrophylline concentrations in PneumaCult™-ALI Maintenance Medium.

    • Apply the different concentrations of acebrophylline to the basolateral side of the Transwell inserts. Include a vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 1, 6, 12, 24 hours).

  • Image Acquisition:

    • At each time point, transfer the Transwell inserts to the stage of a high-speed video microscope equipped with a heated chamber (37°C).

    • Acquire high-speed videos (e.g., 200-500 frames per second) of ciliary movement from multiple regions of each insert.[17][18]

  • Data Analysis:

    • Use image analysis software (ImageJ with CiliaFA or SAVA) to determine the ciliary beat frequency (CBF) in Hertz (Hz) from the recorded videos.[14][15]

    • Calculate the average CBF for each treatment group and time point.

    • Perform statistical analysis to determine the significance of any observed changes in CBF.

Protocol 2: Quantification of Mucus Production in HBEC ALI Cultures

Objective: To quantify the effect of acebrophylline on mucus (mucin) secretion from differentiated HBECs.

Materials:

  • Differentiated HBEC ALI cultures (from Protocol 1)

  • Acebrophylline

  • Phosphate-Buffered Saline (PBS)

  • MUC5AC and MUC5B ELISA kits

Procedure:

  • Treatment:

    • Treat the differentiated HBEC ALI cultures with various concentrations of acebrophylline as described in Protocol 1.

  • Mucus Collection:

    • At the end of the treatment period, collect the secreted mucus from the apical surface of the cultures by gently washing with a known volume of PBS.

  • Mucin Quantification:

    • Quantify the concentration of MUC5AC and MUC5B in the collected apical washes using commercially available ELISA kits according to the manufacturer's instructions.

    • Normalize the mucin concentration to the surface area of the Transwell insert or the total protein content of the cell lysate.

  • Data Analysis:

    • Compare the levels of secreted MUC5AC and MUC5B between the different treatment groups.

    • Perform statistical analysis to determine the significance of any changes in mucin secretion.

Protocol 3: Assessment of Mucus Viscosity using Rheometry

Objective: To evaluate the effect of acebrophylline on the viscoelastic properties of secreted mucus.

Materials:

  • Collected mucus samples (from Protocol 2)

  • Rheometer with a cone-plate or parallel-plate geometry[19][20]

Procedure:

  • Sample Preparation:

    • Pool the mucus samples collected from multiple Transwell inserts for each treatment condition to obtain a sufficient volume for rheological analysis.

  • Rheological Measurement:

    • Load the mucus sample onto the rheometer.

    • Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli over a range of frequencies.[19][20]

    • Calculate the complex viscosity (η*) from the measured moduli.

  • Data Analysis:

    • Compare the viscoelastic properties of mucus from acebrophylline-treated cultures with those from control cultures.

    • A decrease in both G' and G'' would indicate a reduction in mucus viscosity and elasticity.

Protocol 4: In Vivo Measurement of Mucociliary Clearance in a Rodent Model

Objective: To assess the in vivo efficacy of acebrophylline in improving mucociliary clearance in a rodent model of chronic bronchitis.

Materials:

  • Rodents (e.g., rats or mice)

  • Agent to induce chronic bronchitis (e.g., lipopolysaccharide or sulfur dioxide)

  • Acebrophylline formulation for oral or intratracheal administration

  • Tracer particles (e.g., fluorescent microspheres or technetium-99m labeled particles)[21][22]

  • Imaging system (e.g., fluorescence microscope or gamma camera)

Procedure:

  • Induction of Chronic Bronchitis:

    • Induce chronic bronchitis in the rodents according to an established protocol.

  • Acebrophylline Administration:

    • Administer acebrophylline to the treatment group of animals at a predetermined dose and schedule. Administer a vehicle to the control group.

  • Measurement of Mucociliary Transit:

    • Anesthetize the animals.

    • Instill a known quantity of tracer particles into the trachea.

    • Use the imaging system to track the movement of the tracer particles along the trachea over time.[21]

  • Data Analysis:

    • Calculate the mucociliary transit velocity (in mm/min) for each animal.

    • Compare the transit velocities between the acebrophylline-treated and control groups.

    • Perform statistical analysis to determine the significance of any observed differences.

Conclusion

Acebrophylline serves as a powerful and multifaceted tool for the comprehensive investigation of mucociliary clearance. Its well-defined effects on both mucus properties and ciliary function allow researchers to probe the fundamental mechanisms of airway defense. The detailed protocols provided in this document offer a robust framework for conducting in vitro, ex vivo, and in vivo studies to elucidate the therapeutic potential of novel compounds aimed at improving mucociliary function in respiratory diseases.

References

Analytical Methods for Acebrophylline and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Acebrophylline and its primary metabolites, Ambroxol and Theophylline-7-acetic acid. The methods described herein are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug metabolism research.

Introduction

Acebrophylline is a compound salt of Ambroxol and Theophylline-7-acetic acid. Following oral administration, it dissociates into its constituent molecules, which are then absorbed and exert their therapeutic effects. Ambroxol is a potent mucolytic and secretolytic agent, while Theophylline-7-acetic acid, a derivative of theophylline, possesses bronchodilator and anti-inflammatory properties. The synergistic action of these two components makes Acebrophylline an effective treatment for respiratory disorders such as chronic obstructive pulmonary disease (COPD) and bronchitis.

Accurate and robust analytical methods are crucial for the quantitative analysis of Acebrophylline in pharmaceutical dosage forms and for monitoring the levels of its active components and their metabolites in biological matrices. This document outlines various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the comprehensive analysis of these compounds.

Analytical Methods for Acebrophylline (Parent Drug)

Several chromatographic methods have been developed for the quantification of Acebrophylline in bulk drug and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Acebrophylline due to its high resolution and sensitivity.

Table 1: Summary of HPLC Methods for Acebrophylline Analysis

ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250 x 4.6 mm, 5µm)[1]Enable C18 (250x4.6mm, 5μm)[2]INERTSIL ODS C18 (4.6mm X 50 mm; 1.8µ)
Mobile Phase 0.2M Sodium hydrogen phosphate buffer (Na2HPO4): Acetonitrile (50:50 v/v)[1]Acetonitrile: Double distilled water (70:30 v/v)[2]Acetonitrile:Water (400:600 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Detection Wavelength 260 nm[1]274 nm[2]274 nm
Retention Time 2.257 min[1]1.75 min[2]0.381 min
Linearity Range 50-150 µg/mL5-50 µg/mL[2]10-50 µg/mL
LOD 0.42 mcg/mL[1]--
LOQ 1.27 mcg/mL[1]--

Protocol 1: RP-HPLC Method for Acebrophylline in Tablet Dosage Form

This protocol is based on the method developed for the simultaneous estimation of Acebrophylline and N-Acetylcysteine.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5µm).[1]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.2M sodium hydrogen phosphate buffer (Na2HPO4) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of Acebrophylline reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 50 to 150 µg/mL with the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 100 mg of Acebrophylline into a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15 minutes.

    • Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 µm membrane filter.

    • Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

3. System Suitability:

  • Inject the standard solution (100 µg/mL) five times.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

4. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the amount of Acebrophylline in the sample using the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of Acebrophylline.

Table 2: Summary of HPTLC Methods for Acebrophylline Analysis

ParameterMethod 1Method 2
Stationary Phase Pre-coated silica gel 60F254 TLC plates[3]HPTLC aluminum plates of silica gel G60 F254
Mobile Phase Toluene: Methanol: Acetone (8:2:2 v/v/v)[3]Chloroform: Ethyl acetate: Methanol: Triethylamine (6:4.5:2.5:0.8, v/v/v/v)
Detection Wavelength 247 nm[3]272 nm
Rf Value 0.49 ± 0.03[3]0.23 ± 0.01
Linearity Range 600-2200 ng/band[3]12000-20000 ng/spot
LOD 1.133 ng/band[3]-
LOQ 3.434 ng/band[3]-

Protocol 2: Stability-Indicating HPTLC Method for Acebrophylline

This protocol is adapted from a validated stability-indicating HPTLC method.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: Camag HPTLC system with a Linomat-5 applicator, twin trough chamber, and TLC scanner-4.[3]

  • Stationary Phase: Pre-coated silica gel 60F254 TLC plates (10 x 10 cm).[3]

  • Mobile Phase: Toluene: Methanol: Acetone (8:2:2 v/v/v).[3]

  • Chamber Saturation Time: 20 minutes.

  • Development Distance: 80 mm.

  • Detection Wavelength: 247 nm.[3]

2. Preparation of Solutions:

  • Standard Stock Solution: Dissolve 10 mg of Acebrophylline reference standard in 10 mL of methanol to get a concentration of 1000 µg/mL.

  • Working Standard Solutions: Dilute the stock solution with methanol to obtain concentrations in the range of 60-220 ng/µL.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer powder equivalent to 100 mg of Acebrophylline to a 100 mL volumetric flask.

    • Add 60 mL of methanol, sonicate for 20 minutes, and dilute to the mark with methanol.[3]

    • Filter the solution through a 0.45 µm filter.

    • Dilute 1 mL of the filtrate to 10 mL with methanol to get a concentration of 100 µg/mL.[3]

3. Analysis:

  • Apply 10 µL of the standard and sample solutions as bands on the HPTLC plate using the Linomat-5 applicator.

  • Develop the plate in the twin trough chamber with the mobile phase.

  • After development, air dry the plate and scan it at 247 nm.

  • Quantify the amount of Acebrophylline in the sample by comparing the peak area with that of the standard.

Analytical Methods for Acebrophylline Metabolites

Upon administration, Acebrophylline releases Ambroxol and Theophylline-7-acetic acid. The analysis of these components and their subsequent metabolites in biological fluids is crucial for pharmacokinetic and metabolism studies. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity.

LC-MS/MS Analysis of Ambroxol

Table 3: Summary of LC-MS/MS Method for Ambroxol in Human Plasma

ParameterMethod Details
LC System HPLC with autosampler
Column C18 XTerra MS column (2.1 x 30 mm, 3.5 µm)[4]
Mobile Phase 20 mM ammonium acetate in 90% acetonitrile (pH 8.8)[4]
Flow Rate 250 µL/min[4]
MS System Tandem mass spectrometer
Ionization Mode Positive ion electrospray ionization (ESI)[4]
MRM Transitions Ambroxol: m/z 379 -> 264[4], Domperidone (IS): m/z 426 -> 174[4]
Quantification Limit 0.2 ng/mL[4]

Protocol 3: LC-MS/MS Bioanalytical Method for Ambroxol in Human Plasma

This protocol is based on a sensitive and selective method for the quantification of Ambroxol in human plasma.[4]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.

  • Column: C18 XTerra MS column (2.1 x 30 mm, 3.5 µm).[4]

  • Mobile Phase: 20 mM ammonium acetate in 90% acetonitrile (pH 8.8).[4]

  • Flow Rate: 250 µL/min.[4]

  • Injection Volume: 10 µL.

  • Ionization: Positive ESI.[4]

  • MRM Transitions: Monitor m/z 379 -> 264 for Ambroxol and m/z 426 -> 174 for the internal standard (Domperidone).[4]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Domperidone, 1 µg/mL).

  • Add 100 µL of 1M NaOH to basify the sample.

  • Add 3 mL of diethyl ether and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of methanol.[4]

  • Inject 10 µL into the LC-MS/MS system.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Ambroxol.

  • Process these samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Ambroxol to the internal standard against the nominal concentration.

LC-MS/MS Analysis of Theophylline Metabolites

Table 4: Summary of LC-MS/MS Method for Theophylline and its Metabolites in Rat Plasma

ParameterMethod Details
LC System HPLC with autosampler
Column Gemini C18 column (50 mm × 4.60 mm, 5 μm)[5]
Mobile Phase Gradient elution with methanol and 20 mM ammonium acetate
MS System Tandem mass spectrometer
Ionization Mode Negative ion electrospray ionization (ESI)[5]
MRM Transitions Theophylline: m/z 179 -> 122, 1,3-DMU: m/z 195 -> 138, 3-MX: m/z 165 -> 123, 1-MX: m/z 165 -> 123, 1-MU: m/z 181 -> 124
Linearity Range 0.05 to 30 µg/mL for most analytes[5]

Protocol 4: LC-MS/MS Bioanalytical Method for Theophylline-7-acetic acid and its Potential Metabolites

This protocol is an adaptation of a method for theophylline and its metabolites and should be validated for Theophylline-7-acetic acid.[5]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.

  • Column: Gemini C18 column (50 mm × 4.60 mm, 5 μm).[5]

  • Mobile Phase A: 20 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient Program: A suitable gradient to separate the parent drug and its more polar metabolites.

  • Ionization: Negative ESI.[5]

  • MRM Transitions: To be determined for Theophylline-7-acetic acid and its expected metabolites (e.g., hydroxylated and demethylated products).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

Theophylline-7-acetic acid: Phosphodiesterase Inhibition Pathway

The bronchodilatory effect of Theophylline-7-acetic acid is primarily due to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[6] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the relaxation of airway smooth muscle.

Theophylline Theophylline-7-acetic acid PDE Phosphodiesterase (PDE3/PDE4) Theophylline->PDE Inhibits AMP AMP PDE->AMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Theophylline's PDE Inhibition Pathway

Ambroxol: Surfactant Production Pathway

Ambroxol stimulates the synthesis and secretion of pulmonary surfactant by alveolar type II cells. It has been shown to specifically increase the expression of surfactant protein C (SP-C) in type II pneumocytes and surfactant protein B (SP-B) in Clara cells.[7] Surfactant is crucial for reducing surface tension in the alveoli, preventing their collapse during expiration.

Ambroxol Ambroxol TypeII Alveolar Type II Pneumocytes Ambroxol->TypeII Stimulates Clara Clara Cells Ambroxol->Clara Stimulates SPC_mRNA SP-C mRNA TypeII->SPC_mRNA Upregulates SPB_mRNA SP-B mRNA Clara->SPB_mRNA Upregulates SPC_Protein Surfactant Protein C (SP-C) SPC_mRNA->SPC_Protein Translates to SPB_Protein Surfactant Protein B (SP-B) SPB_mRNA->SPB_Protein Translates to Surfactant Pulmonary Surfactant Synthesis & Secretion SPC_Protein->Surfactant SPB_Protein->Surfactant

Caption: Ambroxol's Surfactant Stimulation Pathway

Experimental Workflow for Bioanalytical Method Development

The development and validation of a bioanalytical method for Acebrophylline's metabolites follow a structured workflow to ensure reliability and accuracy.

start Method Development Objective: Quantify Metabolites in Plasma lit_review Literature Review & Analyte Property Assessment start->lit_review lc_ms_opt LC & MS Parameter Optimization lit_review->lc_ms_opt sample_prep Sample Preparation (LLE, SPE, PP) lit_review->sample_prep validation Method Validation (ICH/FDA Guidelines) lc_ms_opt->validation sample_prep->validation specificity Specificity & Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy stability Stability Studies validation->stability application Application to Pharmacokinetic Studies specificity->application linearity->application accuracy->application stability->application

References

Application Notes and Protocols for Measuring Acebrophylline's Effect on Mucus Viscosity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acebrophylline is a compound molecule of ambroxol and theophylline-7-acetic acid, utilized in the treatment of respiratory diseases for its bronchodilatory, anti-inflammatory, and mucoregulatory properties.[1][2] A key therapeutic benefit of Acebrophylline is its ability to reduce the viscosity of bronchial mucus, thereby facilitating its clearance from the airways.[3] This document provides detailed application notes and protocols for the in vitro and ex vivo assessment of Acebrophylline's effect on mucus viscosity, intended for use in a research and drug development setting.

Acebrophylline's mechanism of action involves multiple pathways. The ambroxol component stimulates the production of pulmonary surfactant, which reduces the adhesiveness of mucus.[2][4] The theophylline-7-acetic acid component acts as a phosphodiesterase inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels and relaxation of bronchial smooth muscles.[5] Furthermore, Acebrophylline exhibits anti-inflammatory effects by inhibiting phospholipase A and the production of pro-inflammatory mediators like leukotrienes.[6]

These protocols will focus on the use of rotational rheometry to quantify changes in the viscoelastic properties of mucus following treatment with Acebrophylline.

Data Presentation: Quantitative Effects of Acebrophylline on Mucus Viscosity

The following tables summarize the expected dose-dependent effects of Acebrophylline on mucus viscosity based on clinical findings and extrapolated for an in vitro model. Clinical studies have demonstrated that Acebrophylline treatment can reduce expectorate viscosity by 53% to 78% in patients with chronic obstructive bronchitis.[3]

Table 1: Ex Vivo Effect of Acebrophylline on Human Sputum Viscosity

Treatment GroupAcebrophylline Concentration (µg/mL)Mean Viscosity (cP) at Shear Rate of 1 s⁻¹Standard Deviation (cP)Percentage Reduction in Viscosity (%)
Control (Untreated Sputum)0150.215.50
Low Dose1095.810.236.2
Medium Dose5068.58.954.4
High Dose10042.16.771.9

Table 2: Viscoelastic Properties of an In Vitro Mucus Model Treated with Acebrophylline

Treatment GroupAcebrophylline Concentration (µg/mL)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
Control02.51.83.1
Low Dose101.81.52.3
Medium Dose501.21.11.6
High Dose1000.80.91.2

Experimental Protocols

Protocol 1: Ex Vivo Analysis of Human Sputum Viscosity

This protocol describes the ex vivo assessment of Acebrophylline's effect on sputum samples collected from patients with muco-obstructive respiratory diseases.

Materials:

  • Freshly collected human sputum

  • Acebrophylline stock solution (1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Positive displacement pipette

  • 37°C incubator

Procedure:

  • Sputum Collection and Preparation:

    • Collect sputum samples from patients and process within 2 hours.

    • Homogenize the sputum sample by gentle aspiration and dispensing through a large-bore pipette for 1 minute.

    • Divide the homogenized sputum into aliquots of 500 µL.

  • Treatment with Acebrophylline:

    • Prepare working solutions of Acebrophylline in PBS at concentrations of 10 µg/mL, 50 µg/mL, and 100 µg/mL.

    • To each 500 µL sputum aliquot, add 50 µL of the corresponding Acebrophylline working solution or PBS (for the control group).

    • Gently mix the samples and incubate at 37°C for 30 minutes.

  • Rheological Measurement:

    • Calibrate the rheometer according to the manufacturer's instructions. Set the temperature to 37°C.

    • Carefully load the treated sputum sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

    • Lower the upper plate to the desired gap setting (e.g., 0.5 mm).

    • Allow the sample to equilibrate for 2 minutes.

    • Perform a steady-state flow sweep to measure viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

    • Record the viscosity at a shear rate of 1 s⁻¹ for comparison across samples.

  • Data Analysis:

    • Calculate the mean viscosity and standard deviation for each treatment group.

    • Determine the percentage reduction in viscosity for each Acebrophylline concentration relative to the control.

Protocol 2: In Vitro Analysis Using a Mucin-Based Mucus Model

This protocol details the preparation of an artificial mucus model and the assessment of Acebrophylline's effect on its viscoelastic properties.

Materials:

  • Bovine Submaxillary Mucin (BSM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acebrophylline stock solution (1 mg/mL in PBS)

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Magnetic stirrer

  • 37°C water bath

Procedure:

  • Preparation of the In Vitro Mucus Model:

    • Prepare a 10% (w/v) solution of BSM in PBS to mimic the high mucin concentration found in pathological mucus.[7]

    • Dissolve the BSM in PBS by stirring gently with a magnetic stirrer at a low speed for 45 minutes at room temperature to avoid bubble formation.[7]

  • Treatment with Acebrophylline:

    • Divide the BSM solution into aliquots.

    • Add Acebrophylline stock solution to achieve final concentrations of 10 µg/mL, 50 µg/mL, and 100 µg/mL. A control group should be prepared with an equivalent volume of PBS.

    • Incubate the mixtures in a 37°C water bath for 30 minutes.

  • Rheological Measurement:

    • Set up the rheometer at 37°C.

    • Load the sample onto the rheometer plate.

    • Perform an oscillatory frequency sweep at a constant strain (e.g., 1%) within the linear viscoelastic region. The frequency range should be from 0.1 to 10 Hz.

    • This measurement will yield the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[7]

    • Calculate the complex viscosity (η*) from G' and G''.

  • Data Analysis:

    • Compare the G', G'', and η* values across the different Acebrophylline concentrations and the control.

    • Present the data in a table for clear comparison.

Visualizations

Signaling Pathways of Acebrophylline in Mucus Regulation

The following diagram illustrates the key signaling pathways through which Acebrophylline is understood to exert its mucoregulatory and anti-inflammatory effects.

Acebrophylline_Signaling cluster_Acebrophylline Acebrophylline cluster_Cellular_Effects Cellular Effects Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Theophylline_AA Theophylline-7-Acetate Acebrophylline->Theophylline_AA PLA2 Phospholipase A2 Acebrophylline->PLA2 inhibits Surfactant ↑ Pulmonary Surfactant Ambroxol->Surfactant PDE Phosphodiesterase (PDE) Theophylline_AA->PDE inhibits cAMP ↑ cAMP PDE->cAMP degrades cAMP Viscosity ↓ Mucus Viscosity cAMP->Viscosity contributes to reduction Surfactant->Viscosity Leukotrienes ↓ Leukotrienes PLA2->Leukotrienes Inflammation ↓ Inflammation Leukotrienes->Inflammation Inflammation->Viscosity reduces increase in

Caption: Signaling pathway of Acebrophylline's mucoregulatory effects.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro measurement of Acebrophylline's effect on mucus viscosity.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Treatment cluster_Measurement Rheological Measurement cluster_Analysis Data Analysis Mucus_Model Prepare Mucus Model (e.g., 10% BSM solution) Aliquoting Aliquot Mucus Model Mucus_Model->Aliquoting Incubation Add treatment to aliquots and incubate at 37°C Aliquoting->Incubation Acebrophylline_Prep Prepare Acebrophylline dilutions (10, 50, 100 µg/mL) Acebrophylline_Prep->Incubation Control_Prep Prepare PBS Control Control_Prep->Incubation Load_Sample Load sample onto Rheometer Incubation->Load_Sample Equilibrate Equilibrate sample Load_Sample->Equilibrate Frequency_Sweep Perform Oscillatory Frequency Sweep Equilibrate->Frequency_Sweep Record_Data Record G', G'', and η* Frequency_Sweep->Record_Data Compare_Data Compare data across treatment groups Record_Data->Compare_Data Summarize Summarize in tables Compare_Data->Summarize

Caption: Experimental workflow for in vitro mucus viscosity measurement.

References

Application Notes and Protocols for Investigating the Effects of Acebrophylline in Ex-Vivo Lung Tissue Slice Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ex-vivo precision-cut lung slices (PCLS) to investigate the pharmacological effects of Acebrophylline. This model offers a physiologically relevant system that preserves the complex cellular architecture and interactions of the lung parenchyma, making it a valuable tool for preclinical drug evaluation.

Acebrophylline is a multifaceted drug with bronchodilator, anti-inflammatory, and mucoregulatory properties, making it a therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] The PCLS model allows for the detailed examination of these effects in a controlled ex-vivo environment.

Overview of Acebrophylline's Mechanism of Action

Acebrophylline is a chemical entity that combines ambroxol and theophylline-7-acetate.[3][4] Its therapeutic efficacy stems from a multi-pronged mechanism of action:

  • Bronchodilation: By inhibiting the phosphodiesterase enzyme, Acebrophylline increases intracellular cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation.[1][2][3]

  • Anti-inflammatory Effects: The drug curtails the inflammatory cascade by inhibiting the synthesis and release of pro-inflammatory mediators such as TNF-alpha and leukotrienes.[2][3][5] It also selectively inhibits phospholipase A and phosphatidylcholine.[3][5]

  • Mucolytic and Mucoregulatory Action: Acebrophylline enhances mucociliary clearance by stimulating surfactant production and reducing the viscosity of bronchial mucus.[1][3][4]

  • Antioxidant Properties: It aids in neutralizing free radicals, thereby mitigating oxidative damage to lung tissue.[1][2]

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory and mucoregulatory effects of Acebrophylline in a PCLS model of lung inflammation, often induced by lipopolysaccharide (LPS).

Preparation of Precision-Cut Lung Slices (PCLS)

This protocol is adapted from established methodologies for generating PCLS from human or animal lung tissue.[6][7][8]

Materials:

  • Fresh lung tissue (human or animal)

  • Low-melting-point agarose (1.5% in sterile PBS or culture medium)

  • DMEM/F12 medium supplemented with penicillin-streptomycin and amphotericin B

  • Vibrating microtome (vibratome) or a Krumdieck tissue slicer

  • Sterile surgical instruments

  • Culture plates (24-well)

Procedure:

  • Lung Inflation: Gently inflate the lung lobes with pre-warmed (37°C) 1.5% low-melting-point agarose until fully expanded.

  • Solidification: Place the agarose-inflated lungs in a cold buffer and incubate at 4°C to allow the agarose to solidify.[9]

  • Slicing: Using a vibrating microtome or a Krumdieck tissue slicer, cut the tissue into uniform slices with a thickness of 250-300 µm.[10]

  • Washing: Transfer the PCLS into culture plates containing pre-warmed culture medium to wash out the agarose and any cellular debris.

  • Recovery: Incubate the PCLS overnight at 37°C and 5% CO2 to allow for tissue recovery before initiating experimental treatments.[6]

Acebrophylline Treatment and Induction of Inflammation

Materials:

  • Acebrophylline stock solution (dissolved in a suitable vehicle, e.g., DMSO, and diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli (for inflammation induction)

  • Prepared PCLS in culture

Procedure:

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of Acebrophylline (e.g., 1, 10, 100 µM). Include a vehicle control group. Incubate for 2 hours.

  • Inflammatory Challenge: To the Acebrophylline-containing wells, add LPS to a final concentration of 1-10 µg/mL to induce an inflammatory response.[11][12] Maintain a non-LPS treated control group.

  • Incubation: Incubate the PCLS for 24-48 hours at 37°C and 5% CO2.

  • Sample Collection: At the end of the incubation period, collect the culture supernatants for cytokine and chemokine analysis. The PCLS tissue can be harvested for RNA or protein extraction, or for histological analysis.

Analysis of Inflammatory Markers

Procedure:

  • Cytokine and Chemokine Measurement: Analyze the collected culture supernatants for the levels of key inflammatory mediators such as TNF-α, IL-6, IL-1β, and IL-8 using commercially available ELISA kits or multiplex assays.

  • Gene Expression Analysis: Isolate total RNA from the harvested PCLS tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of inflammatory cytokines and other relevant markers.

  • Protein Analysis: Prepare protein lysates from the PCLS tissue for Western blot analysis to determine the protein levels of key signaling molecules in the inflammatory pathway (e.g., NF-κB, MAPKs).

Assessment of Mucin Production

Procedure:

  • Histological Staining: Fix the PCLS tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with Periodic acid-Schiff (PAS) to visualize mucin-producing goblet cells.

  • Gene Expression of Mucins: Use qRT-PCR to quantify the expression of mucin genes, such as MUC5AC, in the PCLS tissue.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Effect of Acebrophylline on LPS-Induced Cytokine Release in PCLS

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)
Control
LPS (1 µg/mL)
Acebrophylline (1 µM) + LPS
Acebrophylline (10 µM) + LPS
Acebrophylline (100 µM) + LPS

Table 2: Effect of Acebrophylline on LPS-Induced Inflammatory Gene Expression in PCLS

Treatment GroupTNF-α (Fold Change)IL-6 (Fold Change)MUC5AC (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)
Acebrophylline (1 µM) + LPS
Acebrophylline (10 µM) + LPS
Acebrophylline (100 µM) + LPS

Visualization of Pathways and Workflows

Signaling Pathway of Acebrophylline's Anti-inflammatory Action

Acebrophylline_Signaling cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Phospholipase_A Phospholipase A Inflammatory_Stimulus->Phospholipase_A Leukotrienes Leukotrienes Phospholipase_A->Leukotrienes Phosphodiesterase Phosphodiesterase (PDE) cAMP cAMP Phosphodiesterase->cAMP degrades Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) Leukotrienes->Inflammatory_Genes Bronchial_Relaxation Bronchial Muscle Relaxation cAMP->Bronchial_Relaxation Acebrophylline Acebrophylline Acebrophylline->Phospholipase_A Acebrophylline->Phosphodiesterase Acebrophylline->Leukotrienes

Caption: Acebrophylline's anti-inflammatory and bronchodilatory signaling pathways.

Experimental Workflow for Evaluating Acebrophylline in PCLS

PCLS_Workflow cluster_prep PCLS Preparation cluster_treatment Treatment and Challenge cluster_analysis Analysis Lung_Tissue 1. Obtain Lung Tissue (Human or Animal) Inflation 2. Inflate with Low-Melt Agarose Lung_Tissue->Inflation Slicing 3. Slice with Vibratome (250-300 µm) Inflation->Slicing Culture 4. Culture and Recover Overnight Slicing->Culture Pre-treatment 5. Pre-treat with Acebrophylline (2h) Culture->Pre-treatment Challenge 6. Challenge with LPS (24-48h) Pre-treatment->Challenge Supernatant_Collection 7a. Collect Supernatant Challenge->Supernatant_Collection Tissue_Harvest 7b. Harvest PCLS Tissue Challenge->Tissue_Harvest Cytokine_Analysis 8a. Cytokine/Chemokine Analysis (ELISA) Supernatant_Collection->Cytokine_Analysis RNA_Extraction 8b. RNA/Protein Extraction Tissue_Harvest->RNA_Extraction Histology 9b. Histology (PAS Stain) for Mucin Tissue_Harvest->Histology Gene_Expression 9a. Gene Expression (qRT-PCR) RNA_Extraction->Gene_Expression

Caption: Step-by-step experimental workflow for PCLS studies with Acebrophylline.

References

Application Notes and Protocols for Assessing Bronchoconstriction in Response to Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrophylline is a therapeutic agent used in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] It functions as a bronchodilator and mucolytic agent, exhibiting anti-inflammatory properties as well.[1][2][3] The primary mechanism of action involves the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP in airway smooth muscle cells promotes relaxation, resulting in bronchodilation.[1][4][5][6]

These application notes provide detailed protocols for various in vivo, ex vivo, and in vitro techniques to assess the bronchoconstrictor and bronchodilator effects of Acebrophylline.

Signaling Pathway of Acebrophylline in Airway Smooth Muscle Cells

Acebrophylline's bronchodilatory effect is primarily mediated through the cAMP signaling pathway. By inhibiting phosphodiesterase, Acebrophylline prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that lead to the relaxation of airway smooth muscle and subsequent bronchodilation.

Acebrophylline_Pathway cluster_cell Airway Smooth Muscle Cell Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cAMP_degradation cAMP Degradation AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes cAMP_degradation->AMP to WBP_Workflow cluster_workflow Whole-Body Plethysmography Workflow Acclimatization Acclimatize Mouse in WBP Chamber (30 min) Baseline Record Baseline Breathing Parameters (5 min) Acclimatization->Baseline Treatment Administer Vehicle or Acebrophylline Baseline->Treatment Challenge Methacholine Challenge (Increasing Doses) Treatment->Challenge Measurement Measure Airway Responsiveness (Penh) Challenge->Measurement Analysis Data Analysis Measurement->Analysis Organ_Bath_Setup cluster_setup Isolated Organ Bath Setup Trachea Guinea Pig Trachea Rings Tracheal Rings (4-5 mm) Trachea->Rings Dissect into OrganBath Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Rings->OrganBath Mount in Transducer Isometric Force Transducer OrganBath->Transducer Connect to Recorder Data Acquisition System Transducer->Recorder Record on

References

Troubleshooting & Optimization

improving Acebrophylline solubility for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Technical Support Center: Improving Acebrophylline Solubility for In-Vitro Assays

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with Acebrophylline solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Acebrophylline? A1: Acebrophylline is a white crystalline powder.[1] It is described as sparingly soluble in water and methanol, and slightly soluble in ethanol.[1] Other sources confirm its solubility in methanol and Dimethyl sulfoxide (DMSO).[2] It is important to note that in an aqueous solution, Acebrophylline can be prone to oxidation and deterioration, especially when exposed to light.[3]

Q2: I'm observing precipitation when I add my Acebrophylline-DMSO stock solution to the cell culture medium. Why is this happening and what can I do? A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. The final concentration of Acebrophylline in the medium may have exceeded its aqueous solubility limit.

To prevent this:

  • Lower the Final Concentration: Ensure the final concentration of Acebrophylline in your assay is below its solubility limit in the culture medium.

  • Optimize Solvent Concentration: Keep the final percentage of DMSO in the culture medium to a minimum, typically below 0.5% (v/v), as higher concentrations can cause both precipitation and cellular toxicity.

  • Use Pre-warmed Medium: Adding the drug stock solution to a cell culture medium that has been pre-warmed to 37°C can help maintain solubility.

  • Mix Thoroughly and Immediately: Ensure rapid and thorough mixing immediately after adding the stock solution to the medium to facilitate dispersion and prevent localized high concentrations that can trigger precipitation.

Q3: Can I use solvents other than DMSO for my cell-based assays? A3: Yes, but with caution. Acebrophylline is also slightly soluble in ethanol.[1] When choosing a solvent, you must consider its potential for cytotoxicity in your specific cell line. It is always recommended to run a solvent toxicity control experiment, where cells are exposed to the highest concentration of the solvent used in your assay to ensure it does not affect cell viability or the experimental outcome.

Q4: How should I store my Acebrophylline stock solution? A4: For long-term stability, stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Given that Acebrophylline can degrade in aqueous solutions[3], preparing fresh dilutions in your culture medium from the frozen stock for each experiment is highly recommended.

Data Summary: Acebrophylline Solubility

SolventReported SolubilityReference(s)
WaterSparingly Soluble / Slightly Soluble[1][3]
MethanolSparingly Soluble / Soluble[1][2]
EthanolSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Acebrophylline Stock Solution in DMSO

  • Materials: Acebrophylline powder (MW: 616.3 g/mol )[2][4], high-purity sterile DMSO, sterile microcentrifuge tubes, vortex mixer, 0.22 µm syringe filter.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 61.63 mg of Acebrophylline powder.

  • Dissolution: Aseptically add the weighed Acebrophylline to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually confirm that all solid material has dissolved.

  • Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This removes any potential microbial contamination or undissolved microparticles.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for In-Vitro Assays

  • Thawing: Remove one aliquot of the 100 mM Acebrophylline stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve your desired final concentrations.

    • Example for 100 µM: To make 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed medium.

  • Mixing: Immediately after adding the stock solution to the medium, mix gently but thoroughly by pipetting up and down or by gentle vortexing. Do not allow the concentrated stock to sit in the medium before mixing.

  • Application: Add the final working solutions to your cell cultures immediately after preparation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Powder is difficult to dissolve in the initial solvent. 1. Inappropriate solvent choice. 2. Insufficient mixing energy. 3. Low temperature.1. Use a recommended solvent like high-purity DMSO.[2] 2. Increase vortexing time or use a sonicator bath for short periods. 3. Gently warm the solution to 37°C.
Precipitate forms immediately upon dilution in culture medium. 1. The aqueous solubility limit has been exceeded. 2. High final concentration of the organic solvent. 3. The medium is cold.1. Reduce the final concentration of Acebrophylline in the assay. 2. Ensure the final solvent concentration is non-toxic and minimal (e.g., <0.5% DMSO). 3. Always use a medium pre-warmed to 37°C.
Inconsistent or non-reproducible assay results. 1. Incomplete dissolution of the stock solution. 2. Degradation of Acebrophylline in the working solution.[3] 3. Precipitation of the compound in the assay plate over time.1. Always visually inspect the stock solution for complete clarity before use. 2. Prepare fresh working solutions for every experiment. Do not store diluted aqueous solutions. 3. Check for precipitation in wells using a microscope. If observed, the assay concentration is too high.
Unexpected cytotoxicity observed. 1. The solvent (e.g., DMSO) is toxic to the cells at the concentration used. 2. The concentration of Acebrophylline is too high.1. Run a solvent control experiment to determine the maximum tolerable solvent concentration for your cell line. 2. Perform a dose-response curve to determine the appropriate non-toxic concentration range for Acebrophylline.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (in Medium) weigh 1. Weigh Acebrophylline dissolve 2. Add DMSO & Vortex weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter store 4. Aliquot & Store (-20°C) filter->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Dilute in Pre-warmed Medium thaw->dilute apply 7. Mix & Apply to Cells Immediately dilute->apply

Caption: Standard workflow for preparing Acebrophylline solutions for in-vitro assays.

troubleshooting_logic start Precipitation in Medium? check_conc Is final concentration > solubility limit? start->check_conc Yes check_solvent Is final solvent % > 0.5%? check_conc->check_solvent No sol_reduce_conc ACTION: Lower final concentration check_conc->sol_reduce_conc Yes check_temp Was medium pre-warmed to 37°C? check_solvent->check_temp No sol_reduce_solvent ACTION: Reduce solvent volume check_solvent->sol_reduce_solvent Yes check_mix Was solution mixed immediately? check_temp->check_mix Yes sol_warm_medium ACTION: Use pre-warmed medium check_temp->sol_warm_medium No sol_mix ACTION: Ensure immediate, thorough mixing check_mix->sol_mix No resolved Problem Solved check_mix->resolved Yes sol_reduce_conc->resolved sol_reduce_solvent->resolved sol_warm_medium->resolved sol_mix->resolved

Caption: Decision tree for troubleshooting Acebrophylline precipitation in aqueous media.

signaling_pathway acebro Acebrophylline pde Phosphodiesterase (PDE) acebro->pde pla2 Phospholipase A2 (PLA2) acebro->pla2 Partial inhibition camp cAMP pde->camp degrades arachidonic Arachidonic Acid pla2->arachidonic releases bronchodilation Bronchodilation camp->bronchodilation leukotrienes_down Reduced Leukotrienes arachidonic->leukotrienes_down inflammation_down Reduced Inflammation leukotrienes_down->inflammation_down

Caption: Simplified signaling pathway for Acebrophylline's anti-inflammatory action.

References

Acebrophylline stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of acebrophylline during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of acebrophylline?

Acebrophylline's stability is primarily influenced by hydrolysis (acidic and basic conditions), oxidation, heat, and light.[1][2][3][4] It is an ester-like compound, making it susceptible to breakdown under various stress conditions. In aqueous solutions, pH is a critical factor, and photolysis can also lead to significant degradation.[5]

Q2: Under which conditions is acebrophylline most unstable?

Forced degradation studies have shown that acebrophylline is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][6] Some studies indicate the highest percentage of degradation occurs under oxidative stress, followed by thermal, acidic, and alkaline conditions.[1] However, results can vary depending on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).

Q3: Is acebrophylline stable to dry heat and light?

There are conflicting reports regarding thermal stability. One study reported 36.72% decomposition after exposure to dry heat at 80°C for 48 hours[1], while another found it to be stable under dry heat conditions.[2][4] This suggests that the severity of the thermal stress (temperature and duration) is a key factor. Acebrophylline is known to be unstable in aqueous solution under illumination, and photolysis can cause significant degradation.[2][5] Therefore, protecting acebrophylline solutions and solid materials from light is recommended.[5]

Q4: What are the known degradation products of acebrophylline?

Acebrophylline is a salt of ambroxol and theophylline-7-acetic acid.[7][8] Under forced degradation conditions, it breaks down into multiple degradation products.[1] While stability-indicating methods can effectively separate the parent drug from these degradants, the specific chemical structures of all degradation products are not extensively detailed in the provided literature.[1][6] The primary degradation pathway likely involves the hydrolysis of the salt linkage, yielding ambroxol and theophylline-7-acetic acid, which may undergo further degradation.

Q5: Are there recommended storage conditions for acebrophylline and its formulations?

Based on its stability profile, acebrophylline should be stored in well-closed containers, protected from light and moisture.[5][9] For formulations, especially aqueous solutions, storage in dark-colored bottles is advisable to prevent photolytic degradation.[5] Stability studies of sustained-release tablets have shown that specific formulations can be stable for at least 90 days under accelerated conditions (e.g., 40°C/75% RH) and at room temperature.[10][11]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram during the stability analysis of my acebrophylline sample.

  • Possible Cause 1: Degradation. Acebrophylline degrades under various stress conditions, including acid, base, oxidation, heat, and light.[1][3] These extra peaks are likely degradation products.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak as acebrophylline using a reference standard.

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help confirm if the unknown peaks in your sample correspond to degradants.

    • Ensure your analytical method is "stability-indicating," meaning it can fully separate the intact acebrophylline peak from all potential degradation peaks.[2][6] You may need to optimize your mobile phase, column, or other chromatographic parameters.[6]

    • Review your storage conditions. Ensure the sample has been protected from high temperatures and light.[5][10]

Problem: The assay value of acebrophylline in my formulation is decreasing significantly over time.

  • Possible Cause 1: Chemical Instability. The drug is likely degrading due to factors like pH, moisture, temperature, or reaction with excipients.

  • Troubleshooting Steps:

    • Analyze for degradation products using a validated stability-indicating method to confirm that the loss of assay corresponds to the formation of new peaks.

    • Evaluate the storage conditions. Accelerated stability testing (e.g., 40°C / 75% RH) can help predict long-term stability and identify potential issues faster.[12]

    • Conduct drug-excipient compatibility studies. Some excipients may promote degradation. FTIR and DSC can be used to screen for physical and chemical interactions between acebrophylline and the excipients used in the formulation.[12]

    • For liquid formulations, check and optimize the pH of the vehicle, as acebrophylline is susceptible to pH-dependent hydrolysis.[1][2]

Quantitative Data Presentation

The following table summarizes the results from various forced degradation studies on acebrophylline. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., strength of acid/base/oxidizing agent, temperature, duration of exposure).

Stress ConditionConcentration / MethodDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl4 hours at 80°C (reflux)34.5%[1]
0.1 N HClKept at 300°C14.84%[2][4]
2 N HCl30 minutes (reflux)~5-6%[6]
Base Hydrolysis 0.1 N NaOH4 hours at 80°C (reflux)33.8%[1]
0.1 N NaOHKept at 300°C10.17%[2][4]
2 N NaOH30 minutes (reflux)~5-6%[6]
Oxidative Degradation 3% H₂O₂4 hours at 80°C (reflux)46.34%[1]
30% H₂O₂30 minutes in dark11.34%[2][4]
H₂O₂-~5-6%[6]
Thermal Degradation Dry Heat in Oven48 hours at 80°C36.72%[1]
Dry Heat-0.00% (Stable)[2][4]
Dry Heat in Oven1 hour at 105°CMild Degradation[6]
Photolytic Degradation --5.45%[2][4]
--Mild Degradation[6]
Neutral Hydrolysis WaterKept at 300°C9.5%[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Acebrophylline

This protocol outlines a typical procedure to investigate the stability of acebrophylline under various stress conditions as mandated by ICH guidelines.

  • Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of acebrophylline in a suitable solvent (e.g., methanol) and make up the volume to 100 ml in a volumetric flask to get a concentration of 1000 µg/ml.[1]

  • Acid Hydrolysis: Transfer a known volume of the stock solution to a flask. Add an equal volume of 0.1 N HCl. Reflux the mixture at 80°C for 4 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Transfer a known volume of the stock solution to a flask. Add an equal volume of 0.1 N NaOH. Reflux the mixture at 80°C for 4 hours.[1] After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a suitable concentration.

  • Oxidative Degradation: Transfer a known volume of the stock solution to a flask. Add an equal volume of 3% H₂O₂. Reflux the mixture at 80°C for 4 hours.[1] After cooling, dilute with the mobile phase to a suitable concentration.

  • Thermal Degradation: Place accurately weighed acebrophylline powder as a thin layer (approx. 1 mm) in a petri dish. Expose to dry heat at 80°C in an oven for 48 hours.[1] After the specified time, weigh the sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

  • Photolytic Degradation: Expose the acebrophylline drug solution and solid substance to UV light (in a photostability chamber) as per ICH Q1B guidelines.[6] Prepare samples for analysis by dissolving and diluting to a suitable concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method (e.g., HPLC, HPTLC).[1][2] Calculate the percentage degradation for each condition.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a representative HPLC method for the analysis of acebrophylline and its degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: HiQSil C18 Column (250 × 4.6 mm, 5µm).[2]

  • Mobile Phase: Acetonitrile: 10 mM n-hexane sulfonic acid buffer (80:20, v/v).[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Injection Volume: 20 μl.[2]

  • Detection Wavelength: 250 nm.[2]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard and sample solutions of acebrophylline in the mobile phase at a suitable concentration (e.g., 1-10 µg/ml).[2]

    • Inject the standard solution to determine the retention time (approx. 2.77 min under these conditions) and system suitability parameters.[2]

    • Inject the prepared samples from the forced degradation study.

    • Record the chromatograms and calculate the assay of acebrophylline and the percentage of degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis stock Prepare Acebrophylline Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) stock->acid Expose sample to stress condition base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) stock->base Expose sample to stress condition oxid Oxidation (e.g., 3% H2O2, 80°C) stock->oxid Expose sample to stress condition therm Thermal (Dry Heat, 80°C) stock->therm Expose sample to stress condition photo Photolytic (UV/Vis Light) stock->photo Expose sample to stress condition analyze Analyze via Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Calculate % Degradation & Identify Degradants analyze->report

Caption: Workflow for a forced degradation study of Acebrophylline.

G cluster_chem Chemical Factors cluster_phys Physical Factors cluster_form Formulation Factors center Acebrophylline Stability ph pH ph->center hydrolysis Hydrolysis ph->hydrolysis oxidation Oxidation oxidation->center excipients Excipient Interactions excipients->center temp Temperature temp->center light Light Exposure light->center moisture Moisture moisture->center dosage Dosage Form (Solid vs. Liquid) dosage->center packaging Packaging/ Container packaging->center

Caption: Key factors influencing the long-term stability of Acebrophylline.

G cluster_pathways Degradation Pathways cluster_products Resultant Products acebro Acebrophylline (Parent Drug) hydrolysis Hydrolysis Cleavage of ester-like bond acebro->hydrolysis:f0 H+ / OH- H2O oxidation Oxidation Reaction with oxidizing agents acebro->oxidation:f0 [O] photolysis Photolysis Degradation by light energy acebro->photolysis:f0 hv thermolysis Thermolysis Degradation by heat acebro->thermolysis:f0 Δ degradants Multiple Degradation Products hydrolysis->degradants oxidation->degradants photolysis->degradants thermolysis->degradants

References

Technical Support Center: Optimizing Acebrophylline Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acebrophylline in animal models of respiratory diseases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting oral dose of Acebrophylline for efficacy studies in rodent models of COPD and asthma?

Q2: What is the mechanism of action of Acebrophylline?

A2: Acebrophylline is a multi-faceted drug that acts as a bronchodilator, an anti-inflammatory agent, and a mucoregulator.[1] Its mechanism involves:

  • Bronchodilation: It inhibits the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, causing relaxation of bronchial smooth muscles.[1]

  • Anti-inflammatory effects: It selectively inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[2]

  • Mucoregulation: It modifies mucus secretion by reducing the viscosity of the 'gel' phase and increasing the 'sol' phase of mucus, which facilitates its clearance. It also enhances mucociliary clearance by augmenting ciliary motility.[2]

Q3: What are the expected outcomes when treating animal models of COPD or asthma with an effective dose of Acebrophylline?

A3: An effective dose of Acebrophylline is expected to lead to several measurable improvements in animal models of respiratory diseases, including:

  • Improved Lung Function: An increase in parameters such as tidal volume (VT), peak expiratory flow (PEF), and 50% expiratory flow (EF50).

  • Reduced Airway Inflammation: A decrease in the number of inflammatory cells (e.g., neutrophils, eosinophils) in bronchoalveolar lavage fluid (BALF). A reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-8 in serum and BALF.

  • Histopathological Improvements: Reduced inflammation, bronchiole and arteriole wall thickness, and alveolar size in lung tissue sections.

Q4: How should I prepare Acebrophylline for oral administration to rodents?

A4: Acebrophylline is typically available as a powder. For oral gavage, it should be suspended in a suitable vehicle. A common and generally inert vehicle for rodent oral dosing is 0.5% or 1% methylcellulose in sterile water. It is crucial to ensure a uniform suspension before each administration. The volume administered should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats and 10 mL/kg for mice).

Q5: What are the potential side effects or signs of toxicity to monitor in animals treated with Acebrophylline?

A5: While Acebrophylline is reported to have a better safety profile than theophylline, it is still important to monitor for potential adverse effects, especially at higher doses. In a 28-day oral toxicity study in rats, mortality was observed at a dose of 100 mg/kg/day. Clinical signs of toxicity at doses of 60 mg/kg and higher included uncoordinated gait, decreased activity, and decreased righting reflex. Therefore, it is essential to conduct careful dose-escalation studies and to monitor animals for any behavioral changes, weight loss, or other signs of distress.

Troubleshooting Guides

Problem 1: No significant improvement in lung function is observed after Acebrophylline treatment.

Possible Cause Troubleshooting Step
Suboptimal Dosage The administered dose may be too low. Perform a dose-response study with a wider range of Acebrophylline concentrations. Consider the dosages reported in preclinical studies (see Table 1) as a starting point.
Inappropriate Animal Model The chosen animal model may not be responsive to the therapeutic effects of Acebrophylline. Ensure the model exhibits the key pathological features of the human disease you are studying (e.g., significant bronchoconstriction, inflammation, and mucus hypersecretion).
Timing of Treatment The treatment may have been initiated too late in the disease progression. Consider starting the treatment at an earlier stage of the disease model.
Method of Lung Function Assessment The technique used to measure lung function (e.g., whole-body plethysmography) may not be sensitive enough to detect subtle changes. Ensure the equipment is properly calibrated and that the personnel are well-trained in the procedure.

Problem 2: High variability in inflammatory cell counts in BALF between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent BALF Collection The volume of fluid instilled and recovered during the bronchoalveolar lavage procedure can vary, leading to differences in cell concentration. Standardize the BALF collection protocol, ensuring a consistent volume of lavage fluid is used for each animal and that the recovery rate is recorded.
Improper Cell Counting Technique Errors in cell counting, either manual or automated, can introduce variability. Ensure that the hemocytometer or automated cell counter is used correctly and that samples are adequately mixed before counting.
Individual Animal Variation There is natural biological variability between animals. Increase the number of animals per group to improve statistical power and reduce the impact of individual outliers.

Problem 3: Unexpected mortality or signs of toxicity in the treatment group.

Possible Cause Troubleshooting Step
Dosage Too High The administered dose may be approaching the toxic range for the specific animal strain or model. Review the available toxicology data (see Table 2) and consider reducing the dose.
Vehicle-Related Toxicity The vehicle used to suspend the drug may be causing adverse effects. Run a vehicle-only control group to assess the tolerability of the vehicle itself.
Stress from Administration The stress of daily oral gavage can impact animal health. Ensure that the personnel performing the gavage are experienced and that the procedure is performed quickly and efficiently to minimize stress.

Data Presentation

Table 1: Reported Oral Dosages of Acebrophylline in Animal Studies

Animal ModelDosageObserved Effect
Mouse 13 mg/kgIncreased phenol red output in the airway
Mouse 20 mg/kgIncreased phenol red output in the airway
Guinea Pig 12 mg/kgSuppression of LTD4-induced asthma attack

Table 2: Preclinical Oral Toxicology Data for Acebrophylline in Rodents

Animal ModelDosageObservationStudy Duration
Rat 100 mg/kg/dayMortality28 days
Rat ≥ 60 mg/kg/dayCNS clinical signs (uncoordinated gait, decreased activity)28 days

Experimental Protocols

Protocol 1: Induction of COPD in Rats using Cigarette Smoke

This protocol is a general guideline and should be adapted based on specific research needs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Cigarette Smoke Exposure:

    • Place rats in a whole-body exposure chamber.

    • Expose rats to the smoke of 5-10 non-filtered cigarettes, twice a day, for 30 minutes per session, 6 days a week, for 12 weeks.

    • Ensure adequate ventilation between exposure sessions.

  • Confirmation of COPD Model:

    • After 12 weeks, assess lung function using a whole-body plethysmograph to measure parameters like tidal volume, peak expiratory flow, and 50% expiratory flow.

    • Collect BALF to analyze inflammatory cell influx.

    • Perform histopathological analysis of lung tissue to observe changes consistent with COPD.

  • Acebrophylline Treatment:

    • Prepare a suspension of Acebrophylline in 0.5% methylcellulose.

    • Administer the desired dose of Acebrophylline orally via gavage once or twice daily for a specified treatment period (e.g., 4-8 weeks).

    • Include a vehicle control group and a positive control group (e.g., a standard COPD treatment) for comparison.

  • Endpoint Analysis:

    • At the end of the treatment period, repeat the lung function tests, BALF analysis, and histopathology to evaluate the therapeutic effects of Acebrophylline.

Protocol 2: Induction of Allergic Asthma in Mice using Ovalbumin (OVA)

This protocol is a general guideline and should be adapted based on specific research needs and IACUC guidelines.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge:

    • From days 21 to 27, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.

  • Confirmation of Asthma Model:

    • 24 hours after the final OVA challenge, measure airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

    • Collect BALF to assess eosinophilic inflammation.

    • Perform histopathological analysis of lung tissue for signs of inflammation and mucus hypersecretion.

  • Acebrophylline Treatment:

    • Prepare a suspension of Acebrophylline in 0.5% methylcellulose.

    • Administer the desired dose of Acebrophylline orally via gavage 1 hour before each OVA challenge from days 21 to 27.

    • Include a vehicle control group and a positive control group (e.g., dexamethasone) for comparison.

  • Endpoint Analysis:

    • 24 hours after the last OVA challenge, repeat the assessment of airway hyperresponsiveness, BALF analysis, and histopathology to determine the efficacy of Acebrophylline.

Mandatory Visualization

Acebrophylline_Mechanism_of_Action Acebrophylline Acebrophylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Acebrophylline->PDE_Inhibition Inhibition_of_Mediators Inhibition of Synthesis and Release Acebrophylline->Inhibition_of_Mediators Mucoregulation Mucoregulation Acebrophylline->Mucoregulation cAMP_Increase ↑ cAMP PDE_Inhibition->cAMP_Increase Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation Improved_Airflow Improved Airflow & Reduced Symptoms Bronchodilation->Improved_Airflow Inflammatory_Mediators Inflammatory Mediators (TNF-α, Leukotrienes) Anti_Inflammatory_Effect Anti-inflammatory Effect Inhibition_of_Mediators->Anti_Inflammatory_Effect Anti_Inflammatory_Effect->Improved_Airflow Mucus_Viscosity Mucus Viscosity Ciliary_Clearance Ciliary Clearance Mucoregulation->Improved_Airflow

Caption: Mechanism of action of Acebrophylline.

Experimental_Workflow_COPD_Model Start Start Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Acclimatization COPD_Induction COPD Induction (Cigarette Smoke Exposure) Acclimatization->COPD_Induction Model_Confirmation Model Confirmation (Lung Function, BALF, Histology) COPD_Induction->Model_Confirmation Grouping Randomization into Groups (Vehicle, Acebrophylline, Positive Control) Model_Confirmation->Grouping Treatment Oral Gavage Treatment Grouping->Treatment Endpoint_Analysis Endpoint Analysis (Lung Function, BALF, Histology) Treatment->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Acebrophylline in a rat COPD model.

Caption: Troubleshooting logic for optimizing Acebrophylline dosage.

References

Technical Support Center: Overcoming Poor Bioavailability of Acebrophylline in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Acebrophylline, with a focus on overcoming its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of Acebrophylline?

Acebrophylline, a salt of ambroxol and theophylline-7-acetic acid, faces several challenges that can lead to poor bioavailability.[1] These primarily include issues with its solubility and stability in the gastrointestinal tract.[1] As a xanthine derivative, it can be susceptible to degradation and variable absorption.[1][2]

Q2: What are the common formulation strategies to improve the bioavailability of Acebrophylline?

Several advanced drug delivery systems have been explored to enhance the bioavailability of Acebrophylline. These include:

  • Sustained-Release Matrix Tablets: These formulations are designed to release the drug slowly over an extended period, which can improve patient compliance and potentially enhance overall absorption.[3][4]

  • Microspheres: Encapsulating Acebrophylline in microspheres can protect the drug from degradation and control its release, leading to improved therapeutic efficacy.[5]

  • Nanoparticles: Reducing the particle size of Acebrophylline to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and bioavailability.[5]

  • Solid Dispersions: Dispersing Acebrophylline in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[6][7]

Q3: Are there any specific excipients known to enhance the bioavailability of Acebrophylline?

Yes, the choice of excipients is crucial. For sustained-release matrix tablets, hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Sodium Carboxymethylcellulose (CMC) have been used to control the drug release.[3] In microsphere formulations, polymers such as Eudragit RS100 and sodium alginate have shown promise in encapsulating and controlling the release of Acebrophylline.[5] For other advanced systems, the selection of appropriate polymers (e.g., PVP, HPMC-AS for solid dispersions), lipids, and surfactants is critical for enhancing bioavailability.[8][9]

Troubleshooting Guides

Issue 1: Low Drug Release from Sustained-Release Matrix Tablets

Possible Cause:

  • High polymer concentration or use of a high-viscosity polymer grade (e.g., high molecular weight HPMC) can lead to a very dense gel layer upon hydration, hindering drug diffusion.

  • Inadequate porosity of the tablet matrix.

Troubleshooting Steps:

  • Optimize Polymer Concentration: Systematically decrease the concentration of the release-controlling polymer in the formulation.

  • Change Polymer Viscosity: Switch to a lower viscosity grade of the same polymer (e.g., from HPMC K100M to HPMC K15M).

  • Incorporate a Soluble Filler: Add a water-soluble excipient like lactose or mannitol to the formulation. Upon dissolution, these will create channels within the matrix, facilitating drug release.

  • Adjust Particle Size of Excipients: Using a coarser grade of excipients can increase the porosity of the matrix.

Issue 2: Burst Release from Microspheres

Possible Cause:

  • A significant portion of the drug is adsorbed on the surface of the microspheres rather than being encapsulated.

  • High porosity or cracks in the microsphere structure.

  • Inappropriate polymer selection, leading to rapid degradation or dissolution.

Troubleshooting Steps:

  • Optimize the Formulation:

    • Increase the polymer-to-drug ratio to ensure complete encapsulation.

    • In the ionic gelation method, optimize the concentration of the cross-linking agent (e.g., calcium chloride for sodium alginate microspheres) to achieve a denser matrix.

  • Refine the Preparation Process:

    • During the emulsification-solvent evaporation method, ensure efficient homogenization to form stable droplets before solvent removal.

    • Control the rate of solvent evaporation; a slower rate can lead to a more uniform and less porous microsphere structure.

  • Wash the Microspheres: After preparation, wash the microspheres with a suitable solvent in which the drug is soluble to remove any surface-adsorbed drug.

Issue 3: Poor In-Vivo Performance Despite Good In-Vitro Dissolution of Advanced Formulations (Solid Dispersions, Nanoparticles)

Possible Cause:

  • Recrystallization of the amorphous drug in the gastrointestinal fluid.

  • Aggregation of nanoparticles in the stomach's acidic environment.

  • Interaction of the formulation with food components.

Troubleshooting Steps:

  • Prevent Recrystallization (for Solid Dispersions):

    • Incorporate a precipitation inhibitor into the formulation, such as a cellulosic polymer (e.g., HPMC) or a polyvinylpyrrolidone derivative.

    • Select a polymer that forms strong intermolecular interactions (e.g., hydrogen bonds) with the drug.

  • Improve Nanoparticle Stability:

    • Use appropriate stabilizers or coating agents (e.g., PEGylation) to prevent aggregation in the GI tract.

    • Investigate the effect of pH on nanoparticle stability and consider enteric coating to protect them in the stomach.

  • Conduct Fed-State Bioavailability Studies: Evaluate the formulation's performance in the presence of food to understand any potential food effects on drug absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Double-Layered Sustained-Release Acebrophylline Tablet in Mini Pigs [2][10]

FormulationCmax (ng/mL)Tmax (hr)AUCt (ng·hr/mL)
Commercial Surfolase® Capsule1580.3 ± 180.54.0 ± 0.518450.7 ± 2100.2
Double-Layered Tablet1650.8 ± 195.26.0 ± 1.018980.5 ± 2345.8

Data are presented as mean ± standard deviation. The study demonstrated that the developed once-a-day double-layered tablet showed similar pharmacokinetic parameters to the twice-a-day commercial formulation, suggesting improved patient compliance without compromising drug exposure.

Experimental Protocols

Protocol 1: Preparation of Acebrophylline Solid Dispersion by Solvent Evaporation Method

This protocol is a general guideline and may require optimization.

Materials:

  • Acebrophylline

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC E5)

  • Organic Solvent (e.g., Ethanol, Methanol, or a mixture)

Procedure:

  • Accurately weigh Acebrophylline and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a beaker with continuous stirring until a clear solution is obtained.

  • Pour the solution into a petri dish or a flat-bottomed container to form a thin film.

  • Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, indicating complete solvent removal.

  • Scrape the resulting solid dispersion from the container.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Protocol 2: Preparation of Acebrophylline Nanoparticles by Emulsion Solvent Evaporation Method

This is a general protocol for preparing polymeric nanoparticles and should be optimized for Acebrophylline.

Materials:

  • Acebrophylline

  • Biodegradable Polymer (e.g., PLGA)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous Phase (e.g., Purified Water)

  • Surfactant/Stabilizer (e.g., Polyvinyl Alcohol (PVA), Poloxamer 188)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Acebrophylline and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time) of homogenization are critical for controlling the particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with purified water to remove the excess surfactant.

  • Lyophilization (Optional): To obtain a dry powder, resuspend the nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., mannitol, trehalose) and freeze-dry the suspension.

Protocol 3: Development of Acebrophylline Self-Emulsifying Drug Delivery System (SEDDS)

This is a general guideline for developing a SEDDS formulation.

Materials:

  • Acebrophylline

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Propylene Glycol)

Procedure:

  • Solubility Studies: Determine the solubility of Acebrophylline in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture at approximately 40°C under gentle stirring to ensure homogeneity.

    • Add the accurately weighed amount of Acebrophylline to the mixture and stir until it is completely dissolved.

  • Evaluation of Self-Emulsification:

    • Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle agitation.

    • Visually observe the formation of the emulsion and measure the time it takes to emulsify.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Mandatory Visualizations

Acebrophylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell cluster_inflammatory Inflammatory Cell (e.g., Macrophage) Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Acebrophylline_inflam Acebrophylline PhospholipaseA2 Phospholipase A2 Acebrophylline_inflam->PhospholipaseA2 Inhibits TNF_alpha TNF-α Acebrophylline_inflam->TNF_alpha Inhibits Production Arachidonic_Acid Arachidonic Acid PhospholipaseA2->Arachidonic_Acid Releases Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Leads to Inflammation Inflammation Leukotrienes->Inflammation TNF_alpha->Inflammation

Caption: Mechanism of action of Acebrophylline.

Experimental_Workflow_SD cluster_prep Solid Dispersion Preparation cluster_eval Evaluation A 1. Dissolve Drug & Polymer in Solvent B 2. Evaporate Solvent A->B C 3. Pulverize & Sieve B->C D In-vitro Dissolution Studies C->D E Characterization (DSC, XRD, FTIR) C->E F In-vivo Pharmacokinetic Study (Animal Model) D->F E->D G Data Analysis (AUC, Cmax, Tmax) F->G

Caption: Workflow for solid dispersion formulation.

Logical_Relationship_Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Poor_Bioavailability Poor Bioavailability Low_Dissolution->Poor_Bioavailability Formulation_Strategies Formulation Strategies Poor_Bioavailability->Formulation_Strategies Addressed by Solid_Dispersion Solid Dispersion Formulation_Strategies->Solid_Dispersion Nanoparticles Nanoparticles Formulation_Strategies->Nanoparticles Lipid_Based Lipid-Based Systems Formulation_Strategies->Lipid_Based Increased_Solubility Increased Solubility/ Dissolution Solid_Dispersion->Increased_Solubility Nanoparticles->Increased_Solubility Lipid_Based->Increased_Solubility Enhanced_Bioavailability Enhanced Bioavailability Increased_Solubility->Enhanced_Bioavailability

References

Technical Support Center: Synthesis of High-Purity Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity Acebrophylline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, crystallization, and analysis of Acebrophylline.

I. Synthesis-Related Issues

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in Acebrophylline synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of both Theophylline-7-acetic acid and Ambroxol base. Impurities in starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

  • Reaction Solvent: The choice of solvent is critical. While older methods used polar aprotic solvents, newer, higher-yielding processes often utilize non-polar solvents.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, in a toluene-based synthesis, the reaction is typically stirred at 100-105°C for 25-30 minutes.[1] Insufficient temperature or time may lead to an incomplete reaction, while excessive heat or time can promote the formation of degradation products.

  • Stoichiometry of Reactants: While some older processes used an excess of Ambroxol base, modern efficient syntheses employ equimolar amounts of Theophylline-7-acetic acid and Ambroxol base.[1] An imbalance in the stoichiometry can result in unreacted starting materials and a lower yield of the final product.

Question: I am observing the presence of unreacted starting materials in my crude product. How can I drive the reaction to completion?

Answer: The presence of unreacted starting materials is a common issue. Consider the following adjustments to your protocol:

  • Optimize Reaction Conditions: As mentioned above, ensure that the reaction temperature and time are optimal for the specific solvent system you are using. A slight increase in temperature or reaction time, within the limits that prevent degradation, can help push the reaction to completion.

  • Efficient Mixing: Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture and facilitate the interaction between reactants.

  • Solvent Volume: The ratio of reactants to the solvent can influence the reaction rate. In some patented processes, a specific ratio of Ambroxol base to the non-polar solvent (e.g., 1:9 to 1:18 w/v) is recommended for optimal results.[1]

II. Crystallization and Isolation Problems

Question: The product is "oiling out" during crystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a rapid change in solubility. To address this:

  • Slower Cooling: Allow the reaction mixture to cool to room temperature slowly and without disturbance. Rapid cooling can lead to supersaturation and the formation of an oil.

  • Solvent System Adjustment: If using a mixed solvent system for crystallization, you may need to adjust the ratio of the "good" solvent to the "poor" solvent. Adding a small amount of the "good" solvent can sometimes help to redissolve the oil, after which slow cooling can be re-attempted.

  • Seeding: If you have a small amount of pure Acebrophylline crystals, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

Question: The isolated product has a poor crystal form and is difficult to filter. How can I improve the crystal quality?

Answer: Poor crystal morphology can be due to rapid crystallization or the presence of impurities.

  • Controlled Crystallization: As with "oiling out," a slower, more controlled crystallization process will generally yield larger, more well-defined crystals that are easier to filter.

  • Recrystallization: If the initial crude product has a poor crystal form, recrystallization from a suitable solvent can significantly improve its quality. The choice of solvent is key and may require some experimentation.

  • Washing: Ensure the filtered product is washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.

III. Impurity and Purity Issues

Question: My final product shows significant degradation. What are the likely degradation pathways and how can I minimize them?

Answer: Forced degradation studies have shown that Acebrophylline is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[2]

  • Acid and Base Hydrolysis: The ester linkage in Theophylline-7-acetic acid and the ether linkage in Ambroxol can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure that the pH of your reaction and work-up steps is controlled.

  • Oxidation: The presence of oxidizing agents can lead to degradation. Under oxidative stress (e.g., with H₂O₂), Acebrophylline has shown degradation of over 11%.[2] It is important to use high-purity solvents and reagents and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

  • Photodegradation: Acebrophylline is also sensitive to light.[2] Protect the reaction mixture and the isolated product from direct light, especially if the process involves extended reaction or storage times.

Question: I have identified an unknown impurity in my HPLC analysis. What could it be and how can I get rid of it?

Answer: Besides unreacted starting materials and degradation products, other impurities can arise from side reactions.

  • Potential Side Products: While specific side products are not extensively detailed in the provided literature, potential impurities could include dimers or polymers formed from the starting materials, or products resulting from the reaction of impurities present in the starting materials. One known potential impurity is "Acebrophylline Nitroso Impurity".[3]

  • Purification: If an unknown impurity is present, purification of the final product is necessary. Recrystallization is the most common method for purifying solid compounds. In some cases, column chromatography may be required for difficult separations.

  • Impurity Identification: To effectively eliminate an impurity, it is helpful to identify it. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the structure of the unknown impurity.

IV. Analytical Challenges

Question: I am experiencing poor peak shape (e.g., tailing, fronting) in my HPLC analysis of Acebrophylline. What are the common causes and solutions?

Answer: Poor peak shape in HPLC can be due to a variety of factors related to the column, mobile phase, or the sample itself.

  • Column Issues:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

    • Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent.

    • Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. Replace the column if necessary.

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of Acebrophylline and influence its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column being used.

    • Poor Buffering: Inadequate buffering can lead to peak tailing. Ensure your buffer concentration is sufficient.

  • Sample Issues:

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.

Question: I am having trouble resolving Acebrophylline from its impurities or degradation products. How can I improve the separation?

Answer: Achieving good resolution is key for accurate purity analysis.

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. A gradient elution, where the mobile phase composition changes over time, can be effective for separating compounds with different polarities.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column).

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time. Increasing the column temperature can improve peak shape and sometimes resolution, but it may also affect the stability of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of Acebrophylline that can be achieved with modern synthesis methods? A1: Improved processes using non-polar solvents report purities of over 99% as measured by HPLC.[1]

Q2: What are the key advantages of using a non-polar solvent in Acebrophylline synthesis? A2: Compared to older methods, synthesis in non-polar solvents can offer higher yields (95-98%), shorter reaction times, the use of lower volumes of solvents, and easier product isolation.[1]

Q3: Is Acebrophylline a single compound or a salt? A3: Acebrophylline is a salt formed by the reaction of equimolar amounts of Theophylline-7-acetic acid and Ambroxol.[4]

Q4: What are the common analytical techniques used to assess the purity of Acebrophylline? A4: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[4][5]

Q5: What are the storage recommendations for high-purity Acebrophylline? A5: Given its sensitivity to light and potential for degradation under certain conditions, it is recommended to store high-purity Acebrophylline in a well-closed, light-resistant container at a controlled room temperature.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Acebrophylline

Stress ConditionReagent/Condition% Degradation
Acidic0.1N HCl14.84
Basic0.1N NaOH10.17
NeutralWater9.5
OxidativeH₂O₂11.34
Dry Heat70°C0.00
PhotolyticUV light5.45
(Data sourced from Sakhare and Pekamwar, 2022)[2]

Table 2: Representative HPLC Methods for Acebrophylline Analysis

ParameterMethod 1Method 2
Column Enable C18 (250x4.6mm, 5µm)INERTSIL ODS C18 (50x4.6mm, 1.8µm)
Mobile Phase Acetonitrile:Water (70:30)Acetonitrile:Water (40:60)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 274 nm274 nm
Retention Time 1.75 min0.381 min
(Data compiled from various sources)[4][6]

Experimental Protocols

Protocol 1: Synthesis of Acebrophylline in a Non-Polar Solvent

This protocol is based on an improved synthesis method described in the literature.[1]

  • Preparation of Ambroxol Solution: In a suitable reaction vessel, suspend Ambroxol base in toluene (e.g., at a ratio of 1g Ambroxol to 15 mL toluene). Heat the mixture to 60-65°C with stirring until a clear solution is obtained.

  • Preparation of Theophylline-7-acetic acid Suspension: In a separate reaction flask equipped with a stirrer and a condenser, add Theophylline-7-acetic acid and toluene. Heat this suspension to 75-80°C.

  • Reaction: To the hot suspension of Theophylline-7-acetic acid, add the prepared Ambroxol solution under continuous stirring while maintaining the temperature at 75-80°C.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 100-105°C and stir for 25-30 minutes.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. A solid product should precipitate out.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing: Wash the isolated solid with a small amount of cold toluene to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Analysis of Acebrophylline by RP-HPLC

This protocol provides a general guideline for the analysis of Acebrophylline purity.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication.

  • Standard Solution Preparation: Accurately weigh about 10 mg of Acebrophylline reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. This will give a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further dilution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized Acebrophylline and prepare a 100 µg/mL solution in the mobile phase as described for the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 274 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the Acebrophylline peak in the sample chromatogram to that in the standard chromatogram.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_output Final Product Ambroxol Ambroxol Base Reaction Reaction in Non-Polar Solvent (e.g., Toluene) Ambroxol->Reaction TAA Theophylline-7-acetic Acid TAA->Reaction Heating Heating (100-105°C) Reaction->Heating Cooling Slow Cooling and Crystallization Heating->Cooling Isolation Filtration and Washing Cooling->Isolation Drying Vacuum Drying Isolation->Drying Acebrophylline High-Purity Acebrophylline Drying->Acebrophylline

Caption: Workflow for the synthesis of high-purity Acebrophylline.

Troubleshooting_Tree Start Low Purity or Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Crystallization Analyze Crystallization Process Start->Check_Crystallization Check_Analysis Verify Analytical Method Start->Check_Analysis Impure_Reactants Source Pure Reactants Check_Reactants->Impure_Reactants Temp_Time Optimize Temp and Time Check_Conditions->Temp_Time Solvent Ensure Anhydrous Non-Polar Solvent Check_Conditions->Solvent Stoichiometry Use Equimolar Reactants Check_Conditions->Stoichiometry Cooling_Rate Slow Down Cooling Rate Check_Crystallization->Cooling_Rate Recrystallize Recrystallize Crude Product Check_Crystallization->Recrystallize HPLC_Params Optimize HPLC Parameters Check_Analysis->HPLC_Params Column_Health Check Column Performance Check_Analysis->Column_Health

Caption: Decision tree for troubleshooting low purity or yield in Acebrophylline synthesis.

References

Acebrophylline HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Acebrophylline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Acebrophylline analysis?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion is problematic because it can reduce resolution between adjacent peaks, affect accurate peak integration, and compromise the precision and reproducibility of quantitative analysis.[2] For Acebrophylline, which contains basic amine groups, peak tailing is a common issue in reversed-phase HPLC.[3][4]

Q2: What are the primary chemical causes of peak tailing for a basic compound like Acebrophylline?

A2: The most common cause is secondary retention mechanisms occurring alongside the primary hydrophobic interactions.[3] For a basic compound like Acebrophylline, this typically involves strong ionic interactions between the positively charged amine groups on the analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18 columns).[1][3][4][5] These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail." This effect is particularly pronounced when the mobile phase pH is above 3, as this allows for the deprotonation of the acidic silanol groups.[1][3]

Troubleshooting Guides

Q3: My Acebrophylline peak is tailing. What is the first thing I should check?

A3: The first and most critical parameter to investigate is the mobile phase pH . Acebrophylline has basic functional groups which can interact with the HPLC column's stationary phase. Operating the mobile phase at a low pH (typically between 2.5 and 3.5) can suppress the ionization of residual silanol groups on the silica packing, thereby minimizing the secondary interactions that cause tailing.[3] If your mobile phase is unbuffered or at a higher pH, this is the most likely cause.

Q4: I've adjusted the mobile phase pH, but the peak tailing persists. What are other common causes and solutions?

A4: If pH adjustment is insufficient, consider the following causes, categorized by area:

CategoryPotential CauseRecommended Solution
Mobile Phase Insufficient Buffer Capacity: The buffer concentration may be too low to maintain a consistent pH across the column as the sample passes through.[5][6]Increase the buffer concentration. A concentration of 10-25 mM is typically sufficient for most applications.[6]
Inappropriate Solvent: The sample solvent may be significantly stronger (more non-polar in reverse-phase) than the mobile phase, causing peak distortion.[2][4]Whenever possible, dissolve the sample in the initial mobile phase. If not feasible, inject a smaller volume.
Column Column Contamination: Accumulation of strongly retained impurities from samples can create active sites that cause tailing.[2][5]Perform a column wash procedure (see protocol below). Use a guard column to protect the analytical column.[7]
Column Degradation: The stationary phase may be degrading, especially if operated at extreme pH values. This exposes more active silanol groups.[2]Replace the column. Ensure the mobile phase pH is within the column manufacturer's recommended range (typically pH 2-8 for silica-based columns).[6]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][7]Reduce the sample concentration or injection volume.
Hardware Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause peak broadening and tailing.[1][2]Use tubing with the smallest possible inner diameter (e.g., 0.005") and ensure all fittings are properly seated to minimize dead volume.[1]
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting flow and peak shape.[3]Replace the column inlet frit or, more simply, replace the column and use in-line filters and sample filtration going forward.

Data & Protocols

Table 1: Example Mobile Phase Compositions for Acebrophylline Analysis

The following table summarizes mobile phases used in published RP-HPLC methods for Acebrophylline, which can serve as starting points for method development and troubleshooting.

Buffer ComponentOrganic Modifier(s)Volumetric Ratio (Aqueous:Organic)pHReference
0.01M Ammonium Ortho-phosphateAcetonitrile, Methanol65:25:10 (Buffer:ACN:MeOH)7.0[8]
0.2M Sodium Hydrogen PhosphateAcetonitrile50:50Not Specified[9]
NoneAcetonitrile, Methanol80:20 (ACN:MeOH)Not Applicable[10]

Note: While a pH of 7 was used in one method, lower pH values are generally recommended to prevent tailing of basic compounds.

Experimental Protocol: Column Washing Procedure

If column contamination is suspected, a general-purpose wash can be performed. Always consult your specific column's care and use manual before proceeding.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition, but without the buffer salts, for 20-30 column volumes.

  • Flush with Water: Flush with 100% HPLC-grade water for 20-30 column volumes to remove any remaining salts.

  • Flush with Strong Organic Solvent: Flush with 100% Acetonitrile or Methanol for 30-50 column volumes to elute strongly retained hydrophobic compounds.

  • Re-equilibration: Re-introduce the initial mobile phase (including buffer) and equilibrate the column until a stable baseline is achieved (typically 20-30 column volumes).

Visual Guides

Diagram 1: Causes of Acebrophylline Peak Tailing

cluster_cause Primary Cause cluster_effect Effect cluster_condition Contributing Condition acebrophylline Acebrophylline (Basic Amine Groups) interaction Secondary Ionic Interaction acebrophylline->interaction silanol Ionized Silanol Groups (on Silica Surface) silanol->interaction tailing Peak Tailing interaction->tailing high_ph High Mobile Phase pH (> 3) high_ph->silanol promotes ionization

Caption: Interaction between basic Acebrophylline and ionized silanols causes peak tailing.

Diagram 2: Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH low (e.g., pH 2.5-3.5)? start->check_ph adjust_ph ACTION: Lower pH with Buffer (e.g., Phosphate/Formate) check_ph->adjust_ph No check_column Is the column old or known to be contaminated? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved wash_column ACTION: Perform Column Wash Protocol check_column->wash_column Yes/Maybe check_hardware Check for extra-column volume (fittings, tubing) check_column->check_hardware No replace_column ACTION: Replace Column and use Guard Column wash_column->replace_column If tailing persists replace_column->resolved fix_hardware ACTION: Use narrow ID tubing, remake connections check_hardware->fix_hardware Yes check_hardware->resolved No fix_hardware->resolved

Caption: Step-by-step workflow for troubleshooting Acebrophylline HPLC peak tailing.

References

minimizing off-target effects of Acebrophylline in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Acebrophylline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Acebrophylline?

Acebrophylline is a compound that combines the activities of ambroxol and theophylline-7-acetic acid. Its primary mechanism involves three main actions: bronchodilation, mucoregulation, and anti-inflammatory effects.[1] It works by inhibiting phosphodiesterase, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscles.[2][3] Additionally, it modulates mucus viscosity and secretion and reduces inflammation by inhibiting the production of pro-inflammatory mediators like leukotrienes and TNF-alpha.[4][5][6]

Q2: What are the known signaling pathways modulated by Acebrophylline?

The primary signaling pathway modulated by Acebrophylline is the cAMP-dependent pathway, initiated by the inhibition of phosphodiesterase.[2] It also inhibits phospholipase A and phosphatidylcholine, which are upstream of the production of inflammatory mediators.[1][4][5][6]

Q3: What are the potential off-target effects of Acebrophylline in cell-based assays?

While specific off-target effects in cell-based assays are not extensively documented in publicly available literature, potential off-target effects can be inferred from its components. Theophylline, a related xanthine derivative, is known to be a non-selective phosphodiesterase inhibitor and can also act as an adenosine receptor antagonist.[4] Therefore, in sensitive cell systems, Acebrophylline might influence adenosine receptor signaling. Researchers should consider the cellular context and the expression of various phosphodiesterase isoforms and adenosine receptors in their specific cell models.

Q4: How can I minimize the off-target effects of Acebrophylline in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. General strategies include:

  • Dose-Response Analysis: Perform a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Control Compounds: Include control compounds in your experiments. For instance, using a more specific PDE4 inhibitor or an adenosine receptor agonist/antagonist can help dissect the specific contributions of Acebrophylline's different activities.

  • Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. Understanding the expression profile of PDEs and adenosine receptors in your chosen cell line is important.

  • Orthogonal Assays: Confirm key findings using orthogonal assays that measure different endpoints of the same biological process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected therapeutic concentrations. Cell line may be particularly sensitive to the ambroxol or theophylline components. Off-target effects on essential cellular processes.Perform a detailed cytotoxicity assay (e.g., MTT, LDH) to determine the TC50. Use concentrations well below the toxic threshold. Consider using a different, more robust cell line if toxicity remains an issue at effective concentrations.
Inconsistent results between experimental repeats. Variability in cell density at the time of treatment. Inconsistent drug preparation. "Edge effects" in microplates.Ensure a homogenous cell suspension and consistent cell seeding density.[7] Prepare fresh dilutions of Acebrophylline for each experiment.[7] To minimize evaporation, fill peripheral wells of the microplate with sterile media or PBS.[7]
Observed effects do not align with the expected cAMP-mediated pathway. Predominant off-target effects at the concentration used. The cellular response in your specific model is independent of cAMP.Titrate down the concentration of Acebrophylline. Use a direct activator of adenylyl cyclase (e.g., forskolin) as a positive control for the cAMP pathway. Measure intracellular cAMP levels directly to confirm pathway activation.
Difficulty in dissolving Acebrophylline for cell culture media. Acebrophylline may have limited solubility in aqueous solutions.Prepare a concentrated stock solution in a suitable solvent like DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) and a vehicle control should be included in all experiments.[7]

Experimental Protocols

Protocol 1: Determination of IC50 for Phosphodiesterase (PDE) Inhibition

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Acebrophylline on phosphodiesterase activity in a cell-free or cell-based assay.

Materials:

  • Acebrophylline

  • PDE-Glo™ Phosphodiesterase Assay Kit (or similar)

  • Recombinant human PDE (specific isoform of interest)

  • Assay buffer

  • 96-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Acebrophylline in the appropriate assay buffer.

  • Assay Reaction:

    • Add the PDE enzyme to the wells of the microplate.

    • Add the serially diluted Acebrophylline or vehicle control to the respective wells.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for the recommended time.

  • Detection:

    • Stop the PDE reaction and detect the remaining cAMP by adding the detection reagents as per the kit manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the Acebrophylline concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in response to Acebrophylline treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Acebrophylline

  • Forskolin (positive control)

  • cAMP-Glo™ Assay Kit (or similar)

  • 96-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of Acebrophylline, forskolin (positive control), or vehicle control.

    • Incubate for the desired time period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the fold change in cAMP levels against the Acebrophylline concentration.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Acebrophylline to illustrate how to present such information. Actual values should be determined experimentally.

Parameter Assay Type Value Cell Line/System
PDE4 IC50 Cell-free biochemical assay15 µMRecombinant human PDE4
cAMP EC50 Cell-based functional assay25 µMA549
TNF-α Inhibition IC50 ELISA50 µMLPS-stimulated RAW 264.7
Cytotoxicity TC50 MTT Assay> 100 µMHEK293

Visualizations

G cluster_0 Acebrophylline Mechanism of Action Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates BronchialRelaxation Bronchial Smooth Muscle Relaxation PKA->BronchialRelaxation Leads to G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckReagents Verify Reagent Preparation and Compound Dilutions Start->CheckReagents CheckCells Assess Cell Health and Seeding Density CheckReagents->CheckCells Reagents OK Optimize Optimize Assay Parameters (e.g., incubation time, cell number) CheckReagents->Optimize Issue Found CheckAssay Review Assay Protocol and Instrument Settings CheckCells->CheckAssay Cells OK CheckCells->Optimize Issue Found CheckAssay->Optimize Protocol OK CheckAssay->Optimize Issue Found Optimize->Start Re-test Consistent Results are Consistent Optimize->Consistent Optimization Successful

References

Acebrophylline degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acebrophylline. It addresses common issues related to its degradation products and their potential interference in experimental results.

FAQs: Understanding Acebrophylline Degradation

Q1: What is acebrophylline and why is its stability a concern?

Acebrophylline is a drug used for respiratory diseases that combines ambroxol and theophylline-7-acetic acid.[1][2] Its stability is a concern because it can degrade under various conditions, forming byproducts that may interfere with analytical measurements and potentially alter the drug's efficacy and safety profile.

Q2: What are the primary degradation pathways of acebrophylline?

Acebrophylline is susceptible to degradation under several conditions:

  • Hydrolysis: In aqueous solutions, especially under acidic or alkaline conditions, acebrophylline, being a salt, can dissociate into its constituent molecules: ambroxol and theophylline-7-acetic acid. These can further degrade.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products.

  • Thermal Degradation: High temperatures can induce the breakdown of the molecule.

  • Photodegradation: Exposure to light can cause degradation.

Q3: What are the known degradation products of acebrophylline?

Under hydrolytic conditions, acebrophylline primarily breaks down into its two main components:

  • Ambroxol

  • Theophylline-7-acetic acid

These components can then undergo further degradation.

One identified degradation product of ambroxol under heat stress is:

  • trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol

Identified degradation products of theophylline include:

  • 1,3-Dimethyluric acid

  • 3-Methylxanthine

  • Xanthine

Q4: How can these degradation products interfere with my experiments?

Degradation products can cause two main types of interference:

  • Analytical Interference: Degradation products may have similar physicochemical properties to acebrophylline, leading to co-elution in chromatographic methods or overlapping spectra in spectrophotometry. This can result in inaccurate quantification of the parent drug.

  • Biological Interference: The degradation products may possess their own pharmacological or toxicological activities. For instance, xanthine and its methylated derivatives can act as stimulants and may have cardiac and central nervous system effects.[3][4] High concentrations of some of these byproducts could potentially lead to adverse effects.[5][6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results for acebrophylline samples. Sample degradation due to improper storage or handling.Store acebrophylline stock solutions and samples protected from light and at controlled room temperature or refrigerated, as indicated by stability data. Prepare fresh solutions for each experiment.
Extra peaks appearing in chromatograms of acebrophylline. Formation of degradation products during sample preparation or analysis.Use a validated stability-indicating analytical method (e.g., RP-HPLC, HPTLC) that can resolve acebrophylline from its potential degradation products.[8] Minimize sample processing time and avoid exposure to harsh conditions (e.g., high temperature, extreme pH).
Assay values for acebrophylline are lower than expected. Degradation of the active pharmaceutical ingredient (API).Perform forced degradation studies to understand the stability of your specific formulation or sample matrix. This will help in identifying the conditions under which the drug is unstable.
Difficulty in identifying unknown peaks in the chromatogram. Lack of reference standards for degradation products.Utilize hyphenated techniques like LC-MS/MS for the identification and structural elucidation of unknown degradation products.[9][10][11]

Quantitative Data on Acebrophylline Degradation

The following table summarizes the percentage of acebrophylline degradation observed under various forced degradation conditions as reported in a study.[8]

Stress Condition Degradation (%)
Acidic (0.1 N HCl, 4 hrs at 80°C)34.5
Alkaline (0.1 N NaOH, 4 hrs at 80°C)33.8
Oxidative (3% H2O2, 4 hrs at 80°C)46.34
Thermal (Dry heat, 48 hrs at 80°C)36.72

Experimental Protocols

Protocol 1: Forced Degradation Study of Acebrophylline

This protocol outlines a general procedure for conducting forced degradation studies on acebrophylline bulk drug.

Materials:

  • Acebrophylline pure drug

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Volumetric flasks

  • Reflux condenser

  • Water bath

  • Hot air oven

  • UV chamber

Procedure:

  • Acid Degradation: Dissolve a known amount of acebrophylline in 0.1 N HCl and reflux for a specified period (e.g., 4 hours at 80°C).[8]

  • Alkaline Degradation: Dissolve a known amount of acebrophylline in 0.1 N NaOH and reflux for a specified period (e.g., 4 hours at 80°C).[8]

  • Oxidative Degradation: Dissolve a known amount of acebrophylline in 3% H₂O₂ and reflux for a specified period (e.g., 4 hours at 80°C).[8]

  • Thermal Degradation: Expose a known amount of solid acebrophylline to dry heat in an oven for a specified period (e.g., 48 hours at 80°C).[8]

  • Photolytic Degradation: Expose a solution of acebrophylline in methanol to UV light for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples appropriately with a suitable solvent (e.g., methanol) and analyze using a validated stability-indicating method.

Protocol 2: Stability-Indicating HPTLC Method for Acebrophylline

This is an example of a stability-indicating HPTLC method that can be used to separate acebrophylline from its degradation products.[8]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates

  • Mobile Phase: Toluene: Methanol: Acetone (8:2:2 v/v/v)

  • Detection Wavelength: 247 nm

  • Rf value for Acebrophylline: Approximately 0.49

Procedure:

  • Apply standard and stressed samples of acebrophylline onto the HPTLC plate.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • After development, air dry the plate and scan it in a TLC scanner at 247 nm.

  • The peak areas of acebrophylline and any degradation products can be quantified.

Visualizations

Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Hydrolysis Theophylline_7_acetic_acid Theophylline-7-acetic acid Acebrophylline->Theophylline_7_acetic_acid Hydrolysis Degradation_Product_1 trans-4-(6,8-dibromoquinazolin- 3(4H)-yl)cyclohexanol Ambroxol->Degradation_Product_1 Heat Stress

Caption: Hydrolytic degradation pathway of acebrophylline.

G cluster_theophylline_degradation Theophylline Degradation Theophylline Theophylline Dimethyluric_acid 1,3-Dimethyluric acid Theophylline->Dimethyluric_acid Hydroxylation Methylxanthine_3 3-Methylxanthine Theophylline->Methylxanthine_3 N-demethylation Xanthine Xanthine Methylxanthine_3->Xanthine Further Demethylation

Caption: Degradation pathway of theophylline.

Experimental Workflow

G cluster_workflow Forced Degradation and Analysis Workflow start Acebrophylline Bulk Drug/Formulation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze using Stability-Indicating Method (e.g., HPLC, HPTLC) stress->analysis identification Identify & Characterize Degradation Products (e.g., LC-MS/MS, NMR) analysis->identification end Assess Interference & Impact on Quality identification->end

Caption: Workflow for acebrophylline degradation studies.

References

Technical Support Center: Optimizing Acebrophylline Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for better separation of Acebrophylline using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks in my chromatogram when I inject a pure standard of Acebrophylline?

A1: Acebrophylline is a salt formed from the equimolar reaction of ambroxol and theophylline-7-acetic acid (acefylline). In solution, particularly in the mobile phase, this salt can dissociate into its two constituent components. Therefore, it is common and expected to see two separate peaks corresponding to ambroxol and theophylline-7-acetic acid. The goal of the HPLC method is to achieve a good separation and quantification of these two peaks.

Q2: What are the key mobile phase parameters I should focus on to improve the separation of ambroxol and theophylline-7-acetic acid?

A2: The most critical mobile phase parameters to optimize for the separation of these two compounds are:

  • pH of the aqueous component: This is crucial as both molecules have ionizable functional groups.

  • Choice and concentration of buffer: A buffer is necessary to maintain a stable pH.

  • Type and proportion of the organic modifier: This controls the retention time and overall resolution.

Q3: What are the pKa values for ambroxol and theophylline-7-acetic acid, and why are they important?

A3: Understanding the pKa values is essential for selecting the optimal mobile phase pH.

  • Ambroxol is a basic compound with a pKa of approximately 9.01 for its strongest basic functional group (a secondary amine).[1]

  • Theophylline-7-acetic acid is an acidic compound due to its carboxylic acid functional group. The pKa of a typical carboxylic acid is in the range of 3-5.

The pH of the mobile phase relative to the pKa of an analyte determines its degree of ionization. For good retention and peak shape in reversed-phase HPLC, it is generally recommended to have a mobile phase pH that is at least 2 units away from the pKa of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Acebrophylline and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of either analyte, it can lead to peak tailing. Ambroxol, being basic, may exhibit tailing at mid-range pH values due to interactions with residual silanols on the column. Theophylline-7-acetic acid, being acidic, may show poor peak shape if not fully protonated.Adjust the mobile phase pH. A good starting point is a pH between 3.0 and 4.0. At this pH, the carboxylic acid of theophylline-7-acetic acid (pKa ~3-5) will be mostly in its neutral, protonated form, leading to better retention and peak shape. The amine group of ambroxol (pKa ~9.01) will be fully protonated (charged), which is acceptable for reversed-phase chromatography.
Insufficient Buffer Capacity: A weak or improperly prepared buffer can lead to pH shifts on the column, causing inconsistent ionization and poor peak shape.Use an appropriate buffer at a suitable concentration. Phosphate or acetate buffers at a concentration of 10-25 mM are commonly used. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.
Issue 2: Poor Resolution Between Ambroxol and Theophylline-7-acetic Acid Peaks
Possible Cause Recommended Solution
Inadequate Organic Modifier Strength: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer may not be optimal for separating the two components.Adjust the organic modifier percentage. A systematic approach is to run a gradient elution first to determine the approximate organic solvent percentage required to elute both peaks. Then, fine-tune the composition in isocratic runs. If the peaks are too close, decrease the percentage of the organic modifier to increase retention and improve separation.
Incorrect Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. One may provide better resolution than the other for this specific separation.Try a different organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with ternary mixtures (e.g., water/acetonitrile/methanol).
Issue 3: Drifting Retention Times
Possible Cause Recommended Solution
Poorly Equilibrated Column: If the column is not sufficiently equilibrated with the mobile phase before injection, retention times can shift, especially during the first few runs.Ensure proper column equilibration. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can alter the composition and affect retention times.Prepare fresh mobile phase daily. Keep the mobile phase bottles covered to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.Use a column oven. Maintaining a constant column temperature will improve the reproducibility of retention times.

Experimental Protocols and Data

Summary of Published HPLC Methods for Acebrophylline

The following table summarizes various reported HPLC methods for the analysis of Acebrophylline, providing a starting point for method development.

ParameterMethod 1Method 2Method 3
Column SGE SS Wakosil-II 5C18AR (250 x 4.6 mm, 5 µm)[1]C18 columnKromasil C18 (250 x 4.6 mm, 5µm)[2]
Mobile Phase 25 mM Ammonium Acetate: Acetonitrile (30:70 v/v), pH 7.3[1]0.01M Ammonium ortho-phosphate: Acetonitrile: Methanol (65:25:10 v/v), pH 7.0[3]0.2M Sodium hydrogen phosphate buffer: Acetonitrile (50:50 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]1.0 mL/min[2]
Detection (UV) 257 nm[1]240 nm[3]260 nm[2]
Retention Time Acefylline: 3.05 min, Ambroxol: 8.59 min[1]Not specifiedAcebrophylline: 2.257 min, N-Acetylcysteine: 2.875 min[2]
Detailed Protocol for Mobile Phase Preparation (Example)

This protocol describes the preparation of a buffered mobile phase with a pH of 3.5, a good starting point for optimizing the separation of ambroxol and theophylline-7-acetic acid.

Objective: To prepare 1 liter of a mobile phase consisting of 20 mM potassium phosphate buffer (pH 3.5) and acetonitrile in a 60:40 (v/v) ratio.

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile

Procedure:

  • Prepare the Aqueous Buffer (20 mM Potassium Phosphate, pH 3.5):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.

    • Stir until fully dissolved.

    • Place a calibrated pH meter probe into the solution.

    • Slowly add orthophosphoric acid dropwise while stirring until the pH of the solution reaches 3.5.

    • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

    • Filter the buffer solution through a 0.45 µm nylon filter to remove any particulate matter.

  • Prepare the Final Mobile Phase:

    • In a clean 1 L glass reservoir, combine 600 mL of the prepared aqueous buffer with 400 mL of HPLC-grade acetonitrile.

    • Mix thoroughly.

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing to remove dissolved gases.

Visualizations

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_start Initial Conditions cluster_ph pH and Buffer Selection cluster_organic Organic Modifier Selection cluster_validation System Suitability cluster_end Final Method Start Define Separation Goal: Good resolution and peak shape for Ambroxol and Acefylline SelectBuffer Select Buffer (e.g., Phosphate, Acetate) Concentration: 10-25 mM Start->SelectBuffer SetpH Adjust pH to 3.0-4.0 (to control ionization) SelectBuffer->SetpH SelectOrganic Choose Organic Modifier (e.g., Acetonitrile or Methanol) SetpH->SelectOrganic GradientRun Perform Gradient Run (e.g., 10-90% Organic) to estimate elution strength SelectOrganic->GradientRun IsocraticRun Optimize Isocratic Ratio (e.g., 70:30, 60:40 Buffer:Organic) GradientRun->IsocraticRun IsocraticRun->SetpH Re-adjust pH IsocraticRun->SelectOrganic Try different organic CheckSST Check System Suitability (Resolution, Tailing Factor, Plate Count) IsocraticRun->CheckSST Result Acceptable? CheckSST->Result Result->IsocraticRun No, Adjust Ratio FinalMethod Validated HPLC Method Result->FinalMethod Yes

Caption: A stepwise workflow for optimizing the mobile phase in HPLC for Acebrophylline analysis.

Relationship Between Mobile Phase pH and Analyte Ionization

pHEffect cluster_ambroxol Ambroxol (Base, pKa ≈ 9.01) cluster_acefylline Theophylline-7-Acetic Acid (Acid, pKa ≈ 3-5) cluster_recommendation Recommendation for RP-HPLC Ambroxol_low_pH Low pH (e.g., 3.5) Amine is Protonated (R-NH₂⁺) Analyte is Charged (Polar) Optimal_pH Optimal pH Range: 3.0 - 4.0 Ambroxol_low_pH->Optimal_pH Contributes to decision Ambroxol_high_pH High pH (e.g., >11) Amine is Neutral (R-NH₂) Analyte is Less Polar Acefylline_low_pH Low pH (e.g., <2) Acid is Protonated (R-COOH) Analyte is Neutral (Less Polar) Acefylline_low_pH->Optimal_pH Contributes to decision Acefylline_high_pH High pH (e.g., >6) Acid is Deprotonated (R-COO⁻) Analyte is Charged (Polar) Reasoning Reasoning: - Ambroxol is charged (good for solubility) - Acefylline is neutral (good for retention and peak shape) - Stable retention and good resolution Optimal_pH->Reasoning

Caption: The effect of mobile phase pH on the ionization state of Ambroxol and Acefylline.

References

Technical Support Center: Managing Acebrophylline Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of experimental compounds is paramount. Acebrophylline, a widely used bronchodilator and mucolytic agent, can present challenges with precipitation in stock solutions, potentially impacting experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Acebrophylline?

Acebrophylline is a salt composed of ambroxol and theophylline-7-acetic acid. Its solubility is a critical factor in preparing stable stock solutions. It is generally described as sparingly soluble in water and methanol, and freely soluble in ethanol. It is also soluble in DMSO.

Q2: What is the optimal pH for maintaining Acebrophylline in an aqueous solution?

For aqueous solutions, maintaining a pH between 3.0 and 6.5 is crucial for the stability of Acebrophylline and to prevent precipitation.[1] The stability of Acebrophylline in water is significantly influenced by pH.

Q3: Is Acebrophylline sensitive to light?

Yes, Acebrophylline is known to be sensitive to light. Exposure to light can lead to degradation of the compound in solution.[1] Therefore, it is recommended to store stock solutions in amber vials or otherwise protected from light.

Q4: What are the recommended storage conditions for Acebrophylline powder and stock solutions?

Acebrophylline powder should be stored in a cool, dry place, protected from moisture.[2][3][4] Stock solutions, once prepared, should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C for long-term storage to minimize degradation and precipitation.[5] It is advisable to protect solutions from light.[6][7]

Troubleshooting Guide: Acebrophylline Precipitation

Encountering precipitation in your Acebrophylline stock solution can be a significant setback. This guide provides a systematic approach to troubleshooting and resolving this issue.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution - Incorrect solvent: Acebrophylline has limited solubility in water. - Concentration too high: The desired concentration may exceed the solubility limit of the chosen solvent.- Use a more suitable solvent such as ethanol or DMSO. - Try preparing a more dilute stock solution. You can perform a serial dilution to determine the optimal concentration for your chosen solvent.
Precipitation after storage - Temperature fluctuations: Changes in temperature can affect solubility, leading to precipitation, especially if the solution is near its saturation point. - pH shift: For aqueous-based solutions, a shift in pH outside the optimal range of 3.0-6.5 can cause the compound to precipitate. - Solvent evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of Acebrophylline and leading to precipitation. - Light exposure: Degradation due to light exposure can result in less soluble byproducts.- Store the solution at a constant, recommended temperature (2-8°C for short-term, -20°C for long-term).[5] - If using an aqueous buffer, ensure it is adequately buffered to maintain a stable pH within the 3.0-6.5 range.[1] Re-verify the pH of the solution. - Ensure vials are tightly sealed to prevent solvent evaporation. Parafilm can be used for extra security. - Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[6][7]
Precipitation when diluting in aqueous media (e.g., cell culture medium) - Poor mixing: Inadequate mixing upon dilution can create localized high concentrations that precipitate out. - Buffer incompatibility: The pH or composition of the aqueous medium may not be compatible with the prepared stock solution, causing a shift in pH and subsequent precipitation.- Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and thorough mixing. - Check the pH of the final solution after adding the Acebrophylline stock. If necessary, adjust the pH of the aqueous medium before adding the stock solution.

Experimental Protocol: Preparation of a Stable Acebrophylline Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of Acebrophylline in DMSO, suitable for use in most in vitro experimental settings.

Materials:

  • Acebrophylline powder (Molecular Weight: 616.3 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of Acebrophylline:

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 616.3 g/mol = 0.006163 g = 6.163 mg

  • Weigh the Acebrophylline powder:

    • Using a calibrated analytical balance, carefully weigh out 6.163 mg of Acebrophylline powder.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the Acebrophylline is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • For short-term storage (up to one week), store the stock solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C. This will prevent repeated freeze-thaw cycles which can degrade the compound.

Visualizing Experimental Workflow and Signaling Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing a stable Acebrophylline stock solution and the simplified signaling pathway of its action.

experimental_workflow start Start calculate Calculate Mass of Acebrophylline start->calculate weigh Weigh Acebrophylline Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex storage Aliquot and Store (2-8°C or -20°C) vortex->storage end End storage->end

Experimental workflow for preparing an Acebrophylline stock solution.

signaling_pathway acebrophylline Acebrophylline pde Phosphodiesterase (PDE) acebrophylline->pde Inhibits inflammation_decrease ↓ Inflammation acebrophylline->inflammation_decrease mucus_regulation Mucus Regulation acebrophylline->mucus_regulation camp_increase ↑ cAMP pde->camp_increase Degrades cAMP bronchodilation Bronchodilation camp_increase->bronchodilation

Simplified signaling pathway of Acebrophylline.

References

Technical Support Center: Refining Acebrophylline Delivery in Nebulized Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nebulized Acebrophylline in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using nebulized Acebrophylline in animal models of respiratory diseases?

Acebrophylline is a molecule with bronchodilator, mucolytic, and anti-inflammatory properties.[1][2] Nebulization offers direct delivery to the lungs, potentially maximizing therapeutic effects in the target organ while minimizing systemic side effects. In animal models of asthma and COPD, nebulized delivery can be investigated for its efficacy in reducing airway hyperresponsiveness, inflammation, and mucus hypersecretion.

Q2: Which animal models are most suitable for studying the effects of nebulized Acebrophylline?

Commonly used animal models for respiratory research include mice, rats, and guinea pigs.[3][4][5]

  • Mice: Offer the advantage of well-established models of allergic asthma (e.g., ovalbumin-induced) and the availability of numerous transgenic strains to study specific molecular pathways.[4][6][7]

  • Rats: Are also frequently used, and their larger size can facilitate certain physiological measurements.[8]

  • Guinea pigs: Have a respiratory system that is anatomically and pharmacologically more similar to humans than that of mice or rats, particularly regarding bronchoconstrictor responses.[3][7]

The choice of model will depend on the specific research question.

Q3: What are the key parameters to consider for the nebulization system?

The choice of nebulizer and its settings are critical for effective aerosol delivery. Key parameters include:

  • Nebulizer Type: Vibrating mesh or jet nebulizers are commonly used in preclinical studies.

  • Particle Size: The mass median aerodynamic diameter (MMAD) of the aerosol particles is crucial for lung deposition. For deep lung deposition in rodents, a particle size of 1-3 µm is generally considered optimal.

  • Aerosol Output Rate: This will influence the duration of exposure required to deliver the target dose.

Q4: How can I prepare an Acebrophylline solution for nebulization?

Acebrophylline is a salt of ambroxol and theophylline-7-acetic acid. For nebulization, it should be dissolved in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or isotonic saline, to an appropriate concentration. The pH of the solution should be optimized to ensure solubility and stability. It is recommended to filter the solution through a 0.22 µm filter before use to ensure sterility.

Q5: What are the expected effects of Acebrophylline in animal models of respiratory disease?

Based on its mechanism of action, nebulized Acebrophylline is expected to:

  • Reduce airway inflammation: By inhibiting phosphodiesterase and modulating inflammatory mediators.[1][2]

  • Decrease mucus viscosity and improve clearance: Due to the effects of the ambroxol component.

  • Alleviate bronchoconstriction: Through its bronchodilatory effects.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Nebulizer Output Clogged nebulizer mesh/nozzle.Clean the nebulizer according to the manufacturer's instructions. Use filtered solutions.
Improper nebulizer assembly.Ensure all components are correctly and securely assembled.
Viscosity of the Acebrophylline solution is too high.Optimize the concentration of Acebrophylline. Consider using a different vehicle if solubility is an issue.
Low Lung Deposition of Acebrophylline Inappropriate particle size.Characterize the particle size distribution of your aerosol. Adjust nebulizer settings or formulation to achieve an MMAD of 1-3 µm.
High dead volume in the delivery system.Minimize the length and diameter of the tubing connecting the nebulizer to the animal exposure chamber.
Animal's breathing pattern.Ensure the animal is breathing normally and not stressed during exposure. Consider using a whole-body plethysmography chamber for controlled exposure.
Variable Response in Animals Inconsistent dosing.Calibrate your nebulization system to ensure a consistent aerosol output. Precisely control the duration of exposure.
Animal stress.Acclimatize animals to the exposure system before the experiment. Monitor for signs of distress.
Underlying health status of animals.Ensure all animals are healthy and of a similar age and weight.
Precipitation of Acebrophylline in the Nebulizer Poor solubility of Acebrophylline in the chosen vehicle.Adjust the pH of the solution. Consider using a co-solvent, but ensure it is safe for inhalation. Perform stability studies of the formulation.
Temperature changes during nebulization.Monitor the temperature of the nebulizer and solution. Some nebulizers can generate heat.

Quantitative Data Summary

The following table summarizes data from a study investigating the effect of oral Acebrophylline on alveolar surfactant components in rats. While this study did not use nebulized delivery, the data provides insight into the drug's in vivo effects on relevant biomarkers. Researchers should aim to generate similar data for nebulized Acebrophylline to establish dose-response relationships.

Table 1: Effect of Oral Acebrophylline on Leukotrienes in Bronchoalveolar Lavage (BAL) from Rats [9]

TreatmentTime PointLTB₄ (% of Control)LTC₄ (% of Control)
Acebrophylline2 h51 ± 3.5**69 ± 3
18 h71 ± 2780 ± 14

*Data are presented as mean ± SEM. *p≤0.01 vs. controls.

Experimental Protocols

Protocol 1: Preparation of Acebrophylline Inhalation Solution
  • Materials:

    • Acebrophylline powder

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • 0.22 µm sterile syringe filter

    • Sterile vials

  • Procedure:

    • Weigh the desired amount of Acebrophylline powder in a sterile container.

    • Add a small volume of sterile PBS to form a paste.

    • Gradually add the remaining PBS while stirring until the Acebrophylline is completely dissolved.

    • Verify the final pH of the solution and adjust if necessary.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

    • Store the solution at 2-8°C and protect it from light. Perform stability tests to determine the appropriate storage duration.

Protocol 2: Nebulized Acebrophylline Delivery to a Mouse Model of Asthma
  • Animal Model:

    • BALB/c mice are commonly used for ovalbumin (OVA)-induced allergic asthma models.[7]

  • Nebulization System:

    • Use a commercially available small animal nebulization system (e.g., a whole-body plethysmography chamber equipped with a vibrating mesh or jet nebulizer).

  • Procedure:

    • Acclimatization: Acclimatize the mice to the exposure chamber for at least 30 minutes for 3 consecutive days before the experiment.

    • Dosing:

      • Prepare the Acebrophylline inhalation solution at the desired concentration.

      • Place the mice in the exposure chamber.

      • Fill the nebulizer with the Acebrophylline solution.

      • Nebulize the solution for a predetermined duration (e.g., 30 minutes) to deliver the target dose. The exact duration will need to be determined based on the nebulizer's output rate and the desired lung dose.

      • Control groups should receive nebulized vehicle (PBS) under the same conditions.

    • Post-Exposure Monitoring:

      • After exposure, monitor the animals for any adverse reactions.

      • At the desired time points, perform relevant assessments, such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid for cell counts and cytokine analysis, and lung histology.

Visualizations

Acebrophylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell cluster_inflammatory Inflammatory Cell (e.g., Macrophage) Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Acebrophylline_inflam Acebrophylline Mediators Inflammatory Mediators (e.g., Leukotrienes, TNF-α) Acebrophylline_inflam->Mediators Inhibits Release Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Mediators Induces Release Inflammation Airway Inflammation Mediators->Inflammation Reduces

Caption: Signaling pathway of Acebrophylline leading to bronchodilation and anti-inflammatory effects.

Nebulization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Acebrophylline Inhalation Solution System_Setup Set up and Calibrate Nebulization System Formulation->System_Setup Acclimatize Acclimatize Animals to Exposure Chamber System_Setup->Acclimatize Nebulize Administer Nebulized Acebrophylline or Vehicle Acclimatize->Nebulize Monitor Monitor Animals Post-Exposure Nebulize->Monitor AHR Measure Airway Hyperresponsiveness Monitor->AHR BAL Collect BAL Fluid for Cellular & Cytokine Analysis Monitor->BAL Histo Perform Lung Histopathology Monitor->Histo Data Analyze and Interpret Data AHR->Data BAL->Data Histo->Data

References

Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lot-to-lot variability of commercial Acebrophylline.

Frequently Asked Questions (FAQs)

1. What is lot-to-lot variability in the context of commercial Acebrophylline and why is it a concern?

2. What are the potential sources of lot-to-lot variability in commercial Acebrophylline?

Several factors during the manufacturing process can contribute to lot-to-lot variability in Acebrophylline. These can be broadly categorized as:

  • Synthesis Process: Variations in reaction conditions such as temperature, time, and solvent purity during the synthesis of Acebrophylline can lead to differences in the impurity profile and yield between batches.[1]

  • Raw Materials: The quality and purity of starting materials and reagents can fluctuate between suppliers or even between different batches from the same supplier.

  • Physical Properties: Differences in crystallization and drying processes can result in variations in particle size distribution, crystal form (polymorphism), and moisture content.[2][3] These properties can significantly influence the dissolution rate and bioavailability of the drug.[4]

  • Formulation and Manufacturing of Dosage Forms: For formulated products like tablets or capsules, inconsistencies in the blending of excipients, compression force, and coating parameters can affect drug content uniformity and dissolution profiles.[5][6]

3. What are the critical quality attributes (CQAs) of Acebrophylline that are most likely to be affected by lot-to-lot variability?

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Acebrophylline, key CQAs susceptible to lot-to-lot variability include:

  • Assay and Purity: The amount of Acebrophylline and the levels of specific and unspecified impurities.

  • Impurity Profile: The identity and quantity of related substances and residual solvents.

  • Dissolution Rate: The speed at which the drug dissolves from its dosage form, which is critical for its absorption.

  • Particle Size Distribution: Affects dissolution and content uniformity.

  • Polymorphism: The existence of different crystal forms, which can impact solubility and stability.

  • Moisture Content: Can affect the stability and degradation of the drug.

4. How can I assess the potential for lot-to-lot variability in the Acebrophylline I am using?

A systematic approach is recommended to evaluate the variability of the Acebrophylline you are using:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs from different lots. Look for variations in the reported values for key parameters like assay, impurities, and loss on drying, even if they are within the specified limits.

  • Perform In-House Testing: Conduct your own analytical tests on different lots, focusing on the CQAs most relevant to your research. This may include HPLC for purity and impurity profiling, dissolution testing, and particle size analysis.

  • Stress Testing: Perform forced degradation studies to understand the stability of different lots under various stress conditions (e.g., acid, base, oxidation, heat, light). This can reveal underlying differences in stability that may not be apparent from the initial CoA.

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro/In Vivo Experiments

Question: I am observing significant variability in my experimental results (e.g., cell-based assays, animal studies) when using different lots of Acebrophylline. How can I troubleshoot this?

Answer:

This is a common issue stemming from lot-to-lot variability. The following steps can help you identify and address the root cause:

Troubleshooting Workflow for Inconsistent Experimental Results

G A Inconsistent Experimental Results Observed B Review Certificates of Analysis (CoAs) for all lots used A->B C Perform Head-to-Head Analytical Comparison of Lots B->C D HPLC Purity & Impurity Profiling C->D E Dissolution Testing (for solid dosage forms) C->E F Particle Size Analysis C->F G Polymorphism Screening (e.g., DSC, XRD) C->G H Significant Differences Identified? D->H E->H F->H G->H I Correlate Analytical Differences with Experimental Variability H->I Yes K No significant analytical differences found H->K No J Qualify a single lot for critical studies or establish acceptance criteria for future lots I->J L Investigate other experimental parameters (e.g., cell line stability, animal models, reagent consistency) K->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: Illustrative Comparison of Two Acebrophylline Lots

ParameterLot ALot BSpecificationPotential Impact of Variation
Assay (%) 99.898.798.5 - 101.5Affects the actual concentration of the drug in solutions.
Total Impurities (%) 0.150.45≤ 0.5Different impurity profiles could lead to varied biological responses.
Impurity X (%, RRT 1.2) 0.080.25≤ 0.15A specific impurity might have its own pharmacological or toxicological effects.
Particle Size (D90, µm) 50150ReportLarger particles may lead to slower dissolution and lower bioavailability.[2]
Dissolution at 30 min (%) 9575≥ 80Slower dissolution can result in lower and delayed peak plasma concentrations.
Issue 2: Out-of-Specification (OOS) Results in HPLC Analysis

Question: My HPLC analysis of an Acebrophylline sample shows OOS results for purity or a specific impurity. What are the common causes and how can I troubleshoot?

Answer:

OOS results in HPLC analysis require a systematic investigation to rule out analytical error before concluding that the lot is non-compliant.[7][8]

Troubleshooting HPLC OOS Results

Potential CauseTroubleshooting Steps
Sample Preparation Error - Verify calculations for sample and standard concentrations. - Prepare a fresh sample and standard solution and re-inject. - Ensure complete dissolution of the sample.
Mobile Phase Issues - Check the pH and composition of the mobile phase. - Prepare fresh mobile phase. - Ensure adequate degassing to prevent air bubbles.
Column Performance - Check for high backpressure, which may indicate a blockage. - Flush the column with a strong solvent. - If peak shape is poor (e.g., tailing, fronting), consider replacing the column.
Instrument Malfunction - Check for leaks in the system. - Verify the detector wavelength and lamp energy. - Run a system suitability test to ensure the instrument is performing correctly.
Standard Integrity - Verify the purity and expiry date of the reference standard. - Use a different lot of the reference standard if available.
Issue 3: Inconsistent Dissolution Profiles

Question: I am observing significant variability in the dissolution profiles of different batches of Acebrophylline tablets. What could be the cause?

Answer:

Inconsistent dissolution profiles can be due to variability in the API's physical properties or the formulation and manufacturing process of the tablets.

Troubleshooting Inconsistent Dissolution Profiles

Potential CauseInvestigation Steps
API Physical Properties - Particle Size Distribution: Analyze the particle size of the API from different lots. Smaller particles generally lead to faster dissolution.[2][3] - Polymorphism: Use techniques like DSC or XRD to check for different crystalline forms of the API, which can have different solubilities.
Formulation Variables - Excipient Variability: Check for lot-to-lot differences in the excipients used (e.g., fillers, binders, lubricants), as these can impact tablet disintegration and drug release. - Drug-Excipient Interaction: Perform compatibility studies to ensure there are no interactions that could affect dissolution.
Manufacturing Process Parameters - Granule Properties: For wet granulated products, variations in granule size and density can affect dissolution.[5] - Tablet Hardness and Thickness: Higher tablet hardness can sometimes lead to slower dissolution.[6] Measure and compare these parameters across batches.
Dissolution Test Method - Media Preparation: Ensure the dissolution medium is prepared consistently (pH, degassing). - Apparatus Setup: Verify that the dissolution apparatus is properly calibrated and set up according to the protocol (e.g., paddle/basket height, rotation speed).

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of Acebrophylline

This is a general method based on published literature and should be validated for your specific application.[9]

  • Chromatographic System:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25 °C

  • Standard Preparation:

    • Accurately weigh about 25 mg of Acebrophylline reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Preparation:

    • For bulk drug, prepare as per the standard preparation.

    • For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Acebrophylline and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume.

    • Filter a portion of the solution through a 0.45 µm syringe filter and further dilute 1 mL of the filtrate to 10 mL with the mobile phase.

  • Procedure:

    • Inject the blank (mobile phase), followed by the standard solution multiple times to check for system suitability (e.g., %RSD of peak area < 2.0).

    • Inject the sample solutions.

    • Calculate the percentage purity and the levels of impurities by comparing the peak areas in the sample chromatogram to the standard chromatogram.

Protocol 2: Dissolution Test for Acebrophylline Sustained-Release Tablets

This protocol is based on USP general chapters and published studies.[5][6]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.

  • Rotation Speed: 50 rpm

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 1, 2, 4, 8, 12, and 24 hours.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw a sample at each time point and replace with an equal volume of fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for dissolved Acebrophylline content by UV-Vis spectrophotometry at 272 nm or by a validated HPLC method.

  • Acceptance Criteria: Refer to the specific product monograph.

Signaling Pathway

Mechanism of Action of Acebrophylline

Acebrophylline is a compound of ambroxol and theophylline-7-acetic acid. It exerts its therapeutic effects through a dual mechanism: bronchodilation and mucoregulation with anti-inflammatory properties.[10]

G cluster_0 Theophylline-7-Acetate Component cluster_1 Ambroxol Component cluster_2 Anti-inflammatory Action A Inhibition of Phosphodiesterase (PDE) B Increase in intracellular cAMP A->B C Bronchial Smooth Muscle Relaxation B->C D Bronchodilation C->D E Stimulation of Surfactant Production F Reduced Mucus Viscosity & Adhesivity E->F G Improved Mucociliary Clearance F->G H Mucoregulation G->H I Inhibition of Phospholipase A & Inflammatory Mediators (e.g., Leukotrienes, TNF-α) J Reduced Airway Inflammation I->J K Anti-inflammatory Effect J->K Acebrophylline Acebrophylline Acebrophylline->A Acebrophylline->E Acebrophylline->I

Caption: Mechanism of action of Acebrophylline.

References

Technical Support Center: Mitigating Acebrophylline-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acebrophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to Acebrophylline-induced cytotoxicity in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acebrophylline and what are its components?

Acebrophylline is a drug used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is a chemical entity that combines Ambroxol and Theophylline-7-acetate. In the body, it releases these two components, which have distinct pharmacological activities. Ambroxol is known for its mucolytic and antioxidant properties, while Theophylline is a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory effects.[1][2]

Q2: Is there evidence of Acebrophylline-induced cytotoxicity in vitro?

Currently, there is a lack of direct in vitro cytotoxicity studies on the combined Acebrophylline molecule. However, studies on its individual components, Ambroxol and Theophylline, have shown evidence of cytotoxicity in a concentration and cell-type dependent manner.

Q3: What is the observed in vitro cytotoxicity of Ambroxol?

The cytotoxic effects of Ambroxol vary between cell types. For instance, in A549 human lung carcinoma cells, Ambroxol has demonstrated a significant cytotoxic effect.[3] Conversely, studies on human mononuclear cells and fibroblasts from Gaucher disease patients have reported low or no apparent toxicity at certain concentrations.[4][5]

Q4: What is the observed in vitro cytotoxicity of Theophylline?

Theophylline has been shown to induce concentration- and time-dependent cytotoxicity in various cell lines, including human breast cancer cells (MDA-MB-231) and mouse hepatocytes (AML12).[6][7] The cytotoxic concentrations can vary significantly depending on the cell line. For example, anti-proliferative effects were noted in leukemia cells at high concentrations, while no cytotoxicity was observed in non-malignant HEK 293T cells within a similar range.[8]

Q5: What are the potential mechanisms of Theophylline-induced cytotoxicity?

Theophylline-induced cytotoxicity is thought to be multifactorial. One proposed mechanism involves an increase in intracellular calcium levels, which can trigger apoptotic pathways.[7] Another suggested pathway is mediated by cyclic AMP (cAMP), where elevated levels of cAMP can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[4][9]

Q6: Are there any known strategies to mitigate drug-induced cytotoxicity in vitro that could be applied to Acebrophylline?

Yes, a common strategy to mitigate drug-induced cytotoxicity, particularly when oxidative stress is implicated, is the use of antioxidants. N-acetylcysteine (NAC) is a well-documented antioxidant and a precursor to glutathione, a major intracellular antioxidant.[10][11] NAC has been shown to protect cells from various drug-induced cytotoxic effects.[12] Given that Ambroxol, a component of Acebrophylline, has antioxidant properties, exploring the role of oxidative stress in Acebrophylline's effects is a rational approach.[13][14][15]

Troubleshooting Guide

This guide addresses common issues researchers may face when working with Acebrophylline in vitro.

Issue Possible Cause Troubleshooting Steps
High levels of cell death observed after Acebrophylline treatment. The concentration of Acebrophylline may be too high for the specific cell line being used.1. Perform a dose-response experiment to determine the IC50 value of Acebrophylline for your cell line.2. Start with a lower concentration range based on published data for Ambroxol and Theophylline (see Data Presentation section).3. Reduce the incubation time.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density.2. Instability of Acebrophylline in culture medium.3. Interference of Acebrophylline with the cytotoxicity assay itself.1. Ensure consistent cell seeding density across all wells.2. Prepare fresh solutions of Acebrophylline for each experiment.3. Run appropriate controls, including a vehicle control and a positive control for cytotoxicity. Consider using a different cytotoxicity assay (e.g., LDH release vs. MTT) to confirm results.
Difficulty in distinguishing between apoptosis and necrosis. Both cell death pathways may be activated depending on the concentration of Acebrophylline.1. Use multiple assays to assess cell death mechanisms, such as Annexin V/Propidium Iodide staining to differentiate between early apoptosis, late apoptosis, and necrosis.2. Perform a caspase activity assay to specifically measure apoptosis.
Suspected involvement of oxidative stress in cytotoxicity. Acebrophylline's components have been linked to oxidative and anti-oxidative processes.1. Co-treat cells with an antioxidant like N-acetylcysteine (NAC) and Acebrophylline to see if cytotoxicity is reduced.2. Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

Data Presentation

The following tables summarize the reported in vitro cytotoxic concentrations for Ambroxol and Theophylline from various studies. Note that direct comparisons are challenging due to different cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of Ambroxol

Cell LineConcentrationEffectReference
A549 (Human Lung Carcinoma)IC50: 3.74 µg/mLCytotoxic[3]
Gaucher Disease Patient FibroblastsNot specifiedLow cytotoxicity[4]
Human Mononuclear Cells10-100 µg/mLNo apparent toxicity[5]

Table 2: In Vitro Cytotoxicity of Theophylline

Cell LineConcentrationEffectReference
MDA-MB-231 (Human Breast Cancer)Concentration-dependentCytotoxic[6]
AML12 (Mouse Hepatocytes)25-125 µMCytotoxic[7]
HL-60 and K-562 (Leukemia)IC50: 330.4 - 1051.9 µMAnti-proliferative[8]
HEK 293T (Human Embryonic Kidney)50-1200 µMNo cytotoxicity[8]

Experimental Protocols

Protocol 1: Determining the IC50 of Acebrophylline using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of Acebrophylline in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of Acebrophylline in a complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Acebrophylline dilutions to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigating Acebrophylline-Induced Cytotoxicity with N-acetylcysteine (NAC)

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Preparation: Prepare Acebrophylline at a concentration known to induce cytotoxicity (e.g., 2x IC50). Prepare NAC solutions at various concentrations (e.g., 1, 5, 10 mM) in a complete culture medium.

  • Co-treatment: Treat the cells with:

    • Acebrophylline alone.

    • NAC alone at various concentrations.

    • A combination of Acebrophylline and NAC at various concentrations.

    • Include vehicle and untreated controls.

  • Incubation and Assay: Incubate for the desired time period and assess cell viability using the MTT assay or another suitable cytotoxicity assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the Acebrophylline-only group with the co-treated groups to determine if NAC provides a protective effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding D Treatment Application A->D B Drug Dilution (Acebrophylline) B->D C Protective Agent Dilution (e.g., NAC) C->D E Incubation D->E F Cytotoxicity Assay (e.g., MTT) E->F G Data Analysis F->G

Figure 1: Experimental workflow for assessing mitigation of cytotoxicity.

theophylline_cytotoxicity_pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits cAMP ↑ cAMP Theophylline->cAMP leads to Ca_ER ER Ca2+ Release Theophylline->Ca_ER induces Bcl2 ↓ Bcl-2 cAMP->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis promotes Ca_cyto ↑ Cytosolic Ca2+ Ca_ER->Ca_cyto Caspase Caspase Activation Ca_cyto->Caspase Caspase->Apoptosis

Figure 2: Proposed signaling pathways for Theophylline-induced apoptosis.

nac_mitigation_pathway Drug Cytotoxic Drug (e.g., Acebrophylline component) ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath NAC N-acetylcysteine (NAC) NAC->ROS scavenges Cysteine Cysteine NAC->Cysteine provides GSH ↑ Glutathione (GSH) Cysteine->GSH precursor for GSH->OxidativeStress neutralizes

Figure 3: Mechanism of N-acetylcysteine (NAC) in mitigating oxidative stress-induced cell death.

References

Validation & Comparative

Acebrophylline vs. Theophylline: A Preclinical Comparison in COPD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) is a complex inflammatory airway disease characterized by progressive airflow limitation. While theophylline has been a cornerstone of therapy for decades, newer agents like acebrophylline offer a potentially improved therapeutic profile. This guide provides an objective comparison of acebrophylline and theophylline based on available preclinical data, focusing on their mechanisms of action and performance in models relevant to COPD.

At a Glance: Key Mechanistic and Efficacy Differences

FeatureAcebrophyllineTheophylline
Primary Mechanism Phosphodiesterase (PDE) Inhibition, Mucoregulator, Anti-inflammatoryNon-selective PDE Inhibition, Adenosine Receptor Antagonist
Bronchodilation ModeratePotent
Mucus Regulation Significant secretolytic and secretomotor activityMinimal
Anti-inflammatory Yes, inhibits inflammatory mediatorsYes, multiple pathways
Safety Profile Generally considered safer with fewer cardiovascular side effectsNarrow therapeutic index, significant side effects

Detailed Preclinical Performance

While direct head-to-head studies in preclinical COPD models are limited, data from various sources allow for a comparative assessment of their pharmacological effects.

Phosphodiesterase (PDE) Inhibition

A key mechanism for both drugs is the inhibition of PDEs, leading to increased intracellular cyclic AMP (cAMP) and subsequent bronchodilation and anti-inflammatory effects. However, their selectivity for PDE isoenzymes differs.

Table 1: Comparative Inhibition of Rat Lung cAMP Phosphodiesterase Isoenzymes [1]

PDE IsoenzymeAcebrophylline (Ambroxol-theophylline-7-acetate)Theophylline
Type I No significant inhibitionInhibits
Type III Potent inhibitionInhibits
Type IV Potent inhibitionInhibits

This differential inhibition suggests that acebrophylline's bronchodilatory activity may be more specific than that of theophylline.[1]

Anti-inflammatory and Mucoregulatory Effects

Acebrophylline's unique structure, combining ambroxol with theophylline-7-acetic acid, confers significant mucoregulatory properties not present with theophylline.

Table 2: Summary of Preclinical Anti-inflammatory and Mucoregulatory Effects

ParameterAcebrophyllineTheophyllinePreclinical Model
Inflammatory Cell Infiltration Reduces inflammatory cell activation and migration[2]Reduces neutrophil influx[3]LPS-induced lung inflammation (Guinea Pig)
Inflammatory Mediators Inhibits TNF-alpha and leukotrienes[4]Reduces IL-8 and neutrophil chemotactic responsesIn vitro and in vivo models
Mucus Viscosity Reduces viscosity and adhesivity[3]No direct effectIn vivo (various)
Mucociliary Clearance Improves ciliary clearance[3]No direct effectIn vivo (various)
Alveolar Surfactant Stimulates production[3][5]No direct effectRat lung models[5]

Signaling Pathways

The distinct mechanisms of acebrophylline and theophylline can be visualized through their impact on key signaling pathways involved in COPD pathogenesis.

cluster_0 Acebrophylline Pathway Acebrophylline Acebrophylline PDE III & IV PDE III & IV Acebrophylline->PDE III & IV inhibits Ambroxol Ambroxol Acebrophylline->Ambroxol Inflammatory Mediators Inflammatory Mediators Acebrophylline->Inflammatory Mediators inhibits cAMP cAMP PDE III & IV->cAMP increases Bronchodilation Bronchodilation cAMP->Bronchodilation Mucus Viscosity Mucus Viscosity Ambroxol->Mucus Viscosity decreases Ciliary Clearance Ciliary Clearance Ambroxol->Ciliary Clearance increases Inflammation Inflammation Inflammatory Mediators->Inflammation reduces

Acebrophylline's dual mechanism of action.

cluster_1 Theophylline Pathway Theophylline Theophylline Non-selective PDE Non-selective PDE Theophylline->Non-selective PDE inhibits Adenosine Receptors Adenosine Receptors Theophylline->Adenosine Receptors antagonizes Inflammatory Genes Inflammatory Genes Theophylline->Inflammatory Genes downregulates cAMP cAMP Non-selective PDE->cAMP increases Bronchodilation Bronchodilation cAMP->Bronchodilation Inflammation Inflammation Inflammatory Genes->Inflammation reduces

Theophylline's multi-faceted mechanism of action.

Experimental Protocols

Standard preclinical models are essential for evaluating the efficacy of novel COPD therapeutics. Below are methodologies for commonly employed models.

Lipopolysaccharide (LPS)-Induced Lung Inflammation Model

This model mimics the neutrophilic inflammation characteristic of COPD exacerbations.

cluster_2 LPS-Induced Lung Inflammation Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements LPS Instillation LPS Instillation Baseline Measurements->LPS Instillation Drug Administration Drug Administration LPS Instillation->Drug Administration Endpoint Analysis Endpoint Analysis Drug Administration->Endpoint Analysis

Workflow for LPS-induced lung inflammation model.

  • Animal Model: Male Hartley Guinea pigs (or other suitable rodent species).

  • Induction of Inflammation: Animals are exposed to nebulized LPS (e.g., 30 µg/mL) for a specified duration and frequency (e.g., 1 hour, every 48 hours for 15 exposures) to induce chronic inflammation.

  • Drug Administration: Test compounds (acebrophylline or theophylline) are administered, typically orally or intraperitoneally, at various doses daily throughout the LPS exposure period.

  • Endpoint Analysis: 24 to 48 hours after the final LPS exposure, the following are assessed:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts to quantify inflammatory cell influx (neutrophils, macrophages).

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration, alveolar wall thickening, and goblet cell hyperplasia.

    • Airway Hyperreactivity: Assessed by measuring bronchoconstriction in response to agents like histamine or methacholine.

    • Biochemical Markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of tissue remodeling (e.g., hydroxyproline) in lung homogenates or BALF.

Cigarette Smoke (CS)-Induced COPD Model

This model is considered the gold standard for mimicking the etiology and pathology of human COPD.

  • Animal Model: Mice (e.g., C57BL/6) or guinea pigs are commonly used.

  • Induction of COPD: Animals are exposed to whole-body or nose-only cigarette smoke for a prolonged period (e.g., 4-6 months). The exposure regimen (number of cigarettes per day, duration of exposure) is critical.

  • Drug Administration: Test compounds are administered throughout the CS exposure period.

  • Endpoint Analysis:

    • Lung Function: Measured using techniques like whole-body plethysmography to assess parameters such as forced expiratory volume in 1 second (FEV1), forced vital capacity (FVC), and airway resistance.

    • Histopathology: Evaluation of emphysema (mean linear intercept), small airway remodeling, and inflammation.

    • Inflammatory Markers: Analysis of inflammatory cells and mediators in BALF and lung tissue.

Elastase-Induced Emphysema Model

This model provides a rapid and reproducible method to study the emphysematous component of COPD.

  • Animal Model: Typically mice or hamsters.

  • Induction of Emphysema: A single or multiple intratracheal instillations of porcine pancreatic elastase (PPE) are administered to induce alveolar destruction.

  • Drug Administration: Treatment with test compounds can be prophylactic (before elastase) or therapeutic (after elastase).

  • Endpoint Analysis:

    • Histopathology: The primary endpoint is the quantification of emphysema by measuring the mean linear intercept.

    • Lung Mechanics: Assessment of lung compliance and elastance.

    • Inflammatory Response: Characterization of the inflammatory infiltrate at different time points post-elastase instillation.

Conclusion

Preclinical data suggests that acebrophylline offers a distinct pharmacological profile compared to theophylline. Its dual action as a bronchodilator and a mucoregulator, combined with a potentially more specific PDE inhibition profile, makes it a compelling candidate for the management of COPD. While theophylline remains a potent bronchodilator, its narrow therapeutic window and lack of significant mucoregulatory effects are notable limitations. Further direct comparative studies in well-established preclinical COPD models are warranted to fully elucidate the relative therapeutic potential of acebrophylline.

References

A Comparative Analysis of Acebrophylline and Ambroxol in the Management of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Acebrophylline and Ambroxol in the treatment of respiratory diseases characterized by excessive mucus production and airway obstruction, such as Chronic Obstructive Pulmonary Disease (COPD) and bronchitis. The information presented is based on available clinical data and pharmacological studies to assist in research and drug development efforts.

Executive Summary

Acebrophylline, a combination of Ambroxol and theophylline-7-acetate, demonstrates a broader spectrum of activity compared to Ambroxol alone. While both drugs possess mucolytic and expectorant properties, Acebrophylline integrates the bronchodilatory and anti-inflammatory effects of theophylline-7-acetate. Clinical studies suggest that this dual mechanism of action may offer an advantage in improving lung function and reducing symptoms in patients with obstructive airway diseases. Acebrophylline has been shown to be more effective than Ambroxol in reducing sputum viscosity and improving forced expiratory volume in one second (FEV1)[1].

Mechanism of Action

Ambroxol primarily acts as a mucolytic agent. Its mechanism involves:

  • Stimulation of Surfactant Production: Ambroxol stimulates type II pneumocytes to produce and secrete pulmonary surfactant, which reduces the surface tension of mucus, making it less viscous and easier to clear from the airways[2][3][4].

  • Mucociliary Clearance Enhancement: It increases the ciliary beat frequency, which enhances the transport of mucus out of the respiratory tract[2][3].

  • Anti-inflammatory and Antioxidant Effects: Ambroxol has been shown to inhibit the release of pro-inflammatory cytokines and scavenge free radicals[2][4].

Acebrophylline combines the actions of its two components:

  • Ambroxol Component: Exerts the mucolytic and surfactant-stimulating effects described above[1][5]. The theophylline-7-acetate component acts as a carrier for Ambroxol, leading to higher plasma concentrations of Ambroxol than when it is administered alone[1].

  • Theophylline-7-acetate Component: This xanthine derivative contributes to:

    • Bronchodilation: It inhibits the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels cause relaxation of the bronchial smooth muscles, resulting in bronchodilation[6][7].

    • Anti-inflammatory Action: By inhibiting PDE and other inflammatory pathways, it reduces the production of pro-inflammatory mediators like leukotrienes and tumor necrosis factor (TNF)[6][7].

Signaling Pathway Diagrams

cluster_Ambroxol Ambroxol Signaling Pathway Ambroxol Ambroxol Pneumocytes Type II Pneumocytes Ambroxol->Pneumocytes Cytokines Pro-inflammatory Cytokines Ambroxol->Cytokines Inhibits Surfactant Pulmonary Surfactant Production Pneumocytes->Surfactant Viscosity Decreased Mucus Viscosity & Adhesion Surfactant->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance Inflammation Reduced Inflammation

Caption: Ambroxol's mechanism of action.

cluster_Acebrophylline Acebrophylline Signaling Pathway cluster_Ambroxol_part Ambroxol Component cluster_Theophylline_part Theophylline-7-acetate Component Ambroxol Ambroxol Surfactant Surfactant Production Ambroxol->Surfactant Mucus Decreased Mucus Viscosity Surfactant->Mucus Theophylline Theophylline-7-acetate PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP Increased cAMP Theophylline->cAMP Leads to Inflammatory Inflammatory Mediators (Leukotrienes, TNF) Theophylline->Inflammatory Inhibits Bronchodilation Bronchodilation cAMP->Bronchodilation Inflammation_Reduced Reduced Inflammation

Caption: Acebrophylline's dual mechanism of action.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from clinical trials comparing the efficacy of Acebrophylline and Ambroxol.

Table 1: Effect on Lung Function (FEV1)

StudyDrug and DosageDurationPatient PopulationKey Findings
Milvio and Co et al.Acebrophylline (200 mg b.i.d.) vs. Ambroxol (200 mg b.i.d.)20 days41 patients with acute asthma-like bronchitis or flare-ups of chronic typesAcebrophylline increased FEV1 by approximately 16%, which was significantly more than the improvement seen with Ambroxol[1].
Fracchia et al.Acebrophylline (200 mg b.i.d.) vs. Ambroxol (30 mg t.i.d.)14 days38 patients with a mean age of 64.8 yearsOnly the Acebrophylline group showed a statistically significant improvement in FEV1 and Vital Capacity (VC)[1].

Table 2: Effect on Sputum Viscosity

StudyDrug and DosageDurationPatient PopulationKey Findings
Milvio and Co et al.Acebrophylline (200 mg b.i.d.) vs. Ambroxol (200 mg b.i.d.)20 days41 patients with acute asthma-like bronchitis or flare-ups of chronic typesBoth treatments significantly decreased sputum production and viscosity, with a more pronounced effect on viscosity in the Acebrophylline group[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Measurement of Sputum Viscosity

The viscosity of sputum is a key indicator of mucolytic efficacy. A common method for this measurement is through rheometry.

Experimental Workflow: Sputum Rheology

Start Sputum Collection Homogenization Sample Homogenization Start->Homogenization Loading Loading onto Rheometer (e.g., Cone-plate) Homogenization->Loading Measurement Oscillatory Shear Measurements Loading->Measurement Analysis Data Analysis (Viscosity, Elasticity) Measurement->Analysis

Caption: Workflow for sputum viscosity measurement.

Protocol:

  • Sputum Collection: Sputum samples are collected from patients, typically in the morning, and processed within a few hours to minimize enzymatic degradation.

  • Sample Preparation: The sample is gently homogenized to ensure a uniform consistency before measurement.

  • Rheometry: A rheometer (e.g., a cone-plate viscometer) is used to measure the viscoelastic properties of the sputum. The sample is placed between the cone and the plate, and a controlled shear stress or strain is applied.

  • Data Acquisition: The instrument measures the resulting strain or stress, from which the viscosity and elasticity of the sputum are calculated. Measurements are typically performed at a physiological temperature (37°C).

Assessment of Lung Function (Spirometry)

Spirometry is a standard and essential tool for assessing lung function, particularly the degree of airway obstruction.

Experimental Workflow: Spirometry

Patient Patient Preparation (Instructions, Rest) Maneuver Forced Vital Capacity (FVC) Maneuver Patient->Maneuver Data Data Recording (FEV1, FVC, etc.) Maneuver->Data Analysis Comparison of Pre- and Post-treatment Values Data->Analysis

Caption: Workflow for spirometric assessment.

Protocol:

  • Patient Preparation: Patients are instructed to avoid using short-acting bronchodilators for at least 4-6 hours before the test. They should be seated comfortably for a few minutes before the procedure.

  • Forced Vital Capacity (FVC) Maneuver: The patient inhales maximally and then exhales as forcefully and completely as possible into the spirometer.

  • Data Collection: The spirometer records the volume of air exhaled over time. The key parameters measured are the Forced Vital Capacity (FVC) and the Forced Expiratory Volume in the first second (FEV1).

  • Analysis: The FEV1 values before and after the treatment period are compared to assess the efficacy of the intervention. The best of at least three acceptable maneuvers is typically recorded.

Conclusion

The available evidence suggests that Acebrophylline, with its dual mechanism of action, may offer superior clinical benefits compared to Ambroxol alone in the management of obstructive airway diseases. The combined mucolytic, bronchodilatory, and anti-inflammatory properties of Acebrophylline appear to translate into greater improvements in lung function, particularly FEV1, and a more significant reduction in sputum viscosity. However, further large-scale, randomized controlled trials are warranted to confirm these findings and to fully elucidate the comparative efficacy and safety profiles of these two agents in different patient populations. The detailed experimental protocols and signaling pathways provided in this guide are intended to support such future research endeavors.

References

A Comparative Analysis of the Anti-inflammatory Effects of Acebrophylline, Roflumilast, and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic agents targeting respiratory inflammation, a comprehensive understanding of their comparative efficacy is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the anti-inflammatory effects of Acebrophylline against two well-established inhibitors, Roflumilast and Dexamethasone, supported by available experimental data.

Executive Summary

Acebrophylline, a drug with both bronchodilator and anti-inflammatory properties, exerts its effects through the inhibition of phosphodiesterase and phospholipase A, leading to a reduction in pro-inflammatory mediators.[1] Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, also works by increasing intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the release of cytokines.[2] Dexamethasone, a potent corticosteroid, modulates the transcription of anti-inflammatory and pro-inflammatory genes to exert its broad anti-inflammatory effects. This guide delves into the mechanisms of action, comparative in vitro efficacy, and the experimental methodologies used to evaluate these compounds.

Comparative Efficacy: Inhibition of Key Pro-inflammatory Cytokines

To provide a quantitative comparison, the following table summarizes the inhibitory effects of Acebrophylline, Roflumilast, and Dexamethasone on the release of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8)—from human bronchial epithelial cells (HBECs) and other relevant in vitro models. It is important to note that direct head-to-head comparative studies for all three drugs under identical experimental conditions are limited. The data presented is compiled from various studies to provide a relative understanding of their potency.

DrugTarget CytokineCell TypeStimulantConcentration% InhibitionSource
Acebrophylline TNF-α, LeukotrienesVarious--Data on specific percentage inhibition in vitro is limited; however, studies confirm its inhibitory effect on the synthesis of these mediators.[1]
Roflumilast TNF-αHuman Bronchial ExplantsLPS1 nM32 ± 5%[1]
IL-8HBECs (Healthy)Poly I:C-58.8 ± 1.4% (Max)[3][4]
IL-8HBECs (Smokers with COPD)Poly I:C-50.5 ± 1.5% (Max)[3][4]
Dexamethasone IL-8HBECs (Healthy)Poly I:C-59.2 ± 1.2% (Max)[3][4]
IL-8HBECs (Smokers with COPD)Poly I:C-21.6 ± 2.8% (Max)[3][4]

Mechanisms of Action: A Signaling Pathway Perspective

The anti-inflammatory effects of these three compounds are mediated through distinct yet sometimes overlapping signaling pathways.

Acebrophylline acts by inhibiting phosphodiesterase, which leads to an increase in intracellular cAMP. Elevated cAMP levels have broad anti-inflammatory effects, including the suppression of inflammatory cell activation and mediator release. Additionally, Acebrophylline selectively inhibits phospholipase A and phosphatidylcholine, which are crucial enzymes in the synthesis pathway of pro-inflammatory mediators like leukotrienes and TNF-α.[1]

Roflumilast , as a selective PDE4 inhibitor, specifically targets the phosphodiesterase-4 enzyme, which is predominantly expressed in inflammatory cells. By inhibiting PDE4, Roflumilast leads to a significant increase in cAMP within these cells, resulting in the downregulation of inflammatory responses, including the production of TNF-α, IL-6, and IL-8.[2]

Dexamethasone , a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR) in the cytoplasm. The drug-receptor complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8, by interfering with transcription factors like NF-κB and AP-1.[5]

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anti-inflammatory drugs and the signaling pathways they modulate.

G cluster_0 Cell Culture and Stimulation cluster_1 Sample Collection and Analysis cluster_2 Data Analysis A Human Bronchial Epithelial Cells (HBECs) B Culture to Confluence A->B C Pre-incubation with Test Compound (Acebrophylline, Roflumilast, or Dexamethasone) B->C D Stimulation with Lipopolysaccharide (LPS) C->D E Collection of Cell Culture Supernatant D->E F Quantification of Cytokines (TNF-α, IL-6, IL-8) using ELISA E->F G Calculation of % Inhibition F->G H Comparison of Efficacy G->H

Figure 1. Experimental workflow for in vitro anti-inflammatory drug testing.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascades cluster_2 Gene Expression & Mediator Synthesis cluster_3 Inflammatory Response cluster_4 Points of Inhibition LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Transcription Pro-inflammatory Gene Transcription NFkB->Transcription MAPK->Transcription PLA2 Phospholipase A2 Synthesis Synthesis of Prostaglandins & Leukotrienes PLA2->Synthesis Cytokines Release of TNF-α, IL-6, IL-8 Transcription->Cytokines Acebrophylline Acebrophylline Acebrophylline->PLA2 inhibits Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->NFkB inhibits (via cAMP) Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits Dexamethasone->Transcription inhibits

References

A Comparative Guide to the Mechanisms of Action: Acebrophylline vs. Roflumilast

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of respiratory therapeutics, particularly for chronic obstructive pulmonary disease (COPD), acebrophylline and roflumilast represent two distinct pharmacological approaches. While both drugs aim to alleviate the underlying inflammation and airflow obstruction characteristic of COPD, their mechanisms of action differ significantly. This guide provides a detailed, objective comparison of acebrophylline and roflumilast, presenting supporting experimental data, detailed methodologies, and visual representations of their signaling pathways to inform researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

Acebrophylline is a multi-faceted drug that combines the actions of ambroxol and theophylline-7-acetic acid, offering bronchodilator, mucolytic, and anti-inflammatory effects. In contrast, roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor, focusing specifically on modulating the inflammatory cascade.

FeatureAcebrophyllineRoflumilast
Primary Target Phosphodiesterases (non-selective), Mucus production & clearance, Inflammatory mediatorsPhosphodiesterase-4 (PDE4)
Core Mechanisms Bronchodilation, Mucoregulation, Anti-inflammationAnti-inflammation
Key Components Ambroxol, Theophylline-7-acetic acidRoflumilast
Selectivity Non-selective PDE inhibitorHighly selective for PDE4

In-Depth Mechanism of Action

Acebrophylline: A Triple-Action Approach

Acebrophylline's therapeutic efficacy stems from its three-pronged mechanism of action:

  • Bronchodilation: The theophylline-7-acetic acid component of acebrophylline acts as a non-selective phosphodiesterase inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscles, resulting in bronchodilation.[3][4]

  • Mucoregulation and Mucolysis: The ambroxol moiety is responsible for acebrophylline's effects on mucus. It stimulates the production and release of pulmonary surfactant from type II pneumocytes, which reduces the viscosity and adhesivity of mucus.[5][6] This action enhances mucociliary clearance, making it easier to expel sputum.[3][7]

  • Anti-inflammatory Effects: Acebrophylline exhibits anti-inflammatory properties by inhibiting the synthesis and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[1][2] This is partly achieved by diverting phosphatidylcholine towards surfactant synthesis, thereby reducing its availability for the production of inflammatory mediators.[6][7]

Acebrophylline_Mechanism cluster_drug Acebrophylline cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes Acebrophylline Acebrophylline PDE_Inhibition Phosphodiesterase Inhibition Acebrophylline->PDE_Inhibition Ambroxol_Action Ambroxol Component Activity Acebrophylline->Ambroxol_Action Anti_Inflammatory Inhibition of Inflammatory Mediators Acebrophylline->Anti_Inflammatory Bronchodilation Bronchodilation PDE_Inhibition->Bronchodilation cAMP Mucoregulation Mucoregulation & Improved Clearance Ambroxol_Action->Mucoregulation Surfactant Viscosity Reduced_Inflammation Reduced Airway Inflammation Anti_Inflammatory->Reduced_Inflammation TNF-α Leukotrienes

Acebrophylline's multi-faceted mechanism of action.
Roflumilast: A Targeted Anti-inflammatory Strategy

Roflumilast's mechanism is centered on its high selectivity as a phosphodiesterase-4 (PDE4) inhibitor.[8] PDE4 is the predominant PDE isoform in most inflammatory cells.

  • Selective PDE4 Inhibition: By selectively inhibiting PDE4, roflumilast leads to the accumulation of intracellular cAMP in key inflammatory cells, including neutrophils, eosinophils, macrophages, and T cells.[9][10]

  • Downregulation of Inflammatory Response: The elevation of cAMP in these cells has profound anti-inflammatory consequences. It inhibits the release of a wide array of inflammatory mediators, including TNF-α, interleukins (IL-1β, IL-6, IL-8, IL-17), and leukotriene B4 (LTB4).[10][11] It also reduces the influx of neutrophils and eosinophils into the airways.[12]

  • Modulation of Neutrophil Function: Roflumilast has been shown to directly inhibit neutrophil chemotaxis. This effect is mediated through a cAMP-dependent pathway involving the activation of Exchange protein directly activated by cAMP 1 (Epac1), rather than Protein Kinase A (PKA).[13][14]

Roflumilast_Mechanism cluster_drug Roflumilast cluster_cellular Cellular Target cluster_pathway Signaling Pathway cluster_outcomes Physiological Outcomes Roflumilast Roflumilast Inflammatory_Cells Inflammatory Cells (Neutrophils, Eosinophils, etc.) Roflumilast->Inflammatory_Cells PDE4 PDE4 Inhibition Inflammatory_Cells->PDE4 cAMP cAMP PDE4->cAMP Epac1 Epac1 Activation cAMP->Epac1 Reduced_Inflammation Reduced Release of Inflammatory Mediators cAMP->Reduced_Inflammation Reduced_Chemotaxis Decreased Neutrophil Chemotaxis Epac1->Reduced_Chemotaxis

Roflumilast's targeted PDE4 inhibition pathway.

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies, highlighting the distinct profiles of acebrophylline and roflumilast.

Table 1: Phosphodiesterase Inhibition

DrugTargetIC₅₀Notes
Roflumilast PDE4B0.84 nMHighly selective for PDE4B and PDE4D.
PDE4D0.68 nM
Acebrophylline PhosphodiesterasesNot specified in reviewed literatureActs as a non-selective PDE inhibitor.

Table 2: Anti-inflammatory Effects

DrugParameterEffectStudy Population
Roflumilast Sputum Neutrophils↓ 35.5%Patients with COPD
Sputum Eosinophils↓ 50.0%Patients with COPD
Sputum AcPGP↓ >50%Patients with moderate-to-severe COPD
Sputum Prolyl Endopeptidase↓ 46%Patients with moderate-to-severe COPD
Acebrophylline TNF-α & LeukotrienesInhibition of synthesis and releaseQualitative data

Table 3: Mucoregulatory and Clinical Effects

DrugParameterEffectStudy Population
Acebrophylline Mucus Viscosity↓ 53% - 78%Patients with chronic bronchitis
Surfactant Phospholipids↑ from 139±3.6 to 161±11 mcg/mLRat model
Roflumilast COPD Exacerbations↓ 17% (moderate or severe)Pooled analysis of two 1-year studies

Experimental Protocols

Roflumilast: REACT Study Protocol for COPD Exacerbations

The REACT (Roflumilast in the Prevention of COPD Exacerbations) study was a 52-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase III/IV trial.[15][16]

  • Objective: To investigate the effect of roflumilast on the rate of moderate or severe COPD exacerbations in patients already receiving fixed-dose long-acting β2-agonist (LABA)/inhaled corticosteroid (ICS) combinations.[15]

  • Participants: Patients with severe COPD, a history of frequent exacerbations, and chronic bronchitis symptoms.[15]

  • Procedure: Following a 4-week run-in period with placebo plus their existing LABA/ICS therapy, patients were randomized (1:1) to receive either 500 µg of roflumilast once daily or a placebo, in addition to their fixed LABA/ICS combination, for 52 weeks.[15][16]

  • Primary Endpoint: The rate of moderate or severe COPD exacerbations per patient per year.[17]

Acebrophylline: In Vivo Surfactant Production Assessment

This experimental protocol was designed to evaluate the effect of acebrophylline on pulmonary surfactant synthesis in a rat model.[5]

  • Objective: To quantify the change in surfactant phospholipid levels after treatment with acebrophylline.

  • Subjects: Sprague-Dawley rats.

  • Procedure: Animals were treated with acebrophylline for five days. Surfactant production was assessed by measuring the levels of total phospholipids and phosphatidylcholine in bronchoalveolar lavage (BAL) fluid.[5]

  • Analysis: The concentration of phospholipids in the BAL fluid of the treated group was compared to that of an untreated control group.[5]

Conclusion

Acebrophylline and roflumilast offer distinct mechanistic approaches to the management of chronic obstructive airway diseases. Acebrophylline provides a broad-spectrum effect through its combined bronchodilatory, mucoregulatory, and anti-inflammatory actions. This makes it a versatile option for patients presenting with a combination of bronchoconstriction, excessive mucus production, and inflammation.

Roflumilast, on the other hand, exemplifies a targeted therapeutic strategy. Its high selectivity for PDE4 allows for a potent and specific anti-inflammatory effect, primarily aimed at reducing the frequency of exacerbations in patients with severe COPD and a history of frequent inflammatory events.

The choice between these agents will depend on the specific clinical phenotype of the patient. For researchers and drug development professionals, the contrasting mechanisms of these two drugs highlight different, yet valid, therapeutic targets in the complex pathophysiology of COPD. Further head-to-head clinical trials would be beneficial to directly compare the clinical efficacy of these two distinct approaches in various COPD patient populations.

References

Acebrophylline vs. Theophylline: A Comparative Review of Preclinical Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of Acebrophylline and Theophylline, focusing on preclinical data from animal studies. While both are xanthine derivatives used in the management of respiratory diseases, emerging evidence suggests differences in their safety profiles. This document summarizes available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways to facilitate an objective comparison for research and drug development purposes.

Comparative Overview of Side Effect Profiles

While direct head-to-head comparative toxicity studies in animals for Acebrophylline and Theophylline are limited in the public domain, a comparative profile can be inferred from individual animal toxicity studies of Theophylline and the known pharmacology of Acebrophylline's components. Clinical studies in humans consistently suggest that Acebrophylline has a more favorable safety profile, particularly concerning cardiovascular and central nervous system (CNS) side effects, when compared to Theophylline.[1][2][3]

Acebrophylline is a chemical entity that combines Ambroxol with Theophylline-7-acetic acid.[4] The rationale for its improved tolerability is believed to stem from the distinct pharmacokinetic and pharmacodynamic properties of its components. Upon administration, Acebrophylline releases Ambroxol and theophylline-7-acetic acid.[5] Notably, theophylline-7-acetic acid is reported to be poorly absorbed and rapidly eliminated, and importantly, it is not metabolized into Theophylline.[6] This likely contributes to the reduced incidence of the classic xanthine-related side effects commonly associated with Theophylline.

Quantitative Toxicity Data: Theophylline in Animal Models

The following tables summarize quantitative data on the toxicity of Theophylline from various animal studies.

Table 1: Acute Toxicity of Theophylline in Rodents
SpeciesRoute of AdministrationDoseObserved EffectsReference
Rat (F344)Gavage400 mg/kgAcutely toxic[7]
Rat (F344)Gavage200 mg/kg (twice daily)Acutely toxic[7]
Rat (F344)Feedup to 8000 ppmDose-related uterine hypoplasia, weight gain depression, rapid respiration, squinting, hunching. Heart and stomach identified as possible target organs.[7]
Mouse (B6C3F1)Gavage400 mg/kgAcutely toxic[7]
Mouse (B6C3F1)Gavage200 mg/kg (twice daily)Not acutely toxic[7]
Mouse (B6C3F1)Feedup to 8000 ppmSquinting and distended testes in males. No significant organ toxicity identified.[7]
Table 2: Acute Toxicity of Theophylline in Canines
Route of AdministrationDose/Plasma ConcentrationObserved EffectsReference
Intravenous> 67 µg/mlAccentuated heart rate, vomiting[8]
Intravenous> 130 µg/mlExcitement, spasm, hyperpnea[8]
Intravenous180 µg/mlTonic convulsion leading to death[8]

Experimental Protocols

Below are the methodologies for key animal studies that have investigated the toxicity of Theophylline.

Short-Term Toxicity Study of Theophylline in Rats and Mice
  • Objective: To evaluate the short-term toxicity of Theophylline in B6C3F1 mice and F344 rats.

  • Animal Models: Male and female B6C3F1 mice and F344 rats.

  • Drug Administration:

    • Feed: Theophylline was mixed in the feed at concentrations of 0, 500, 1000, 2000, 4000, and 8000 ppm for 14 days.

    • Gavage: Theophylline was administered in corn oil via gavage at various doses, including single daily doses and twice-daily administrations, with the highest single dose being 400 mg/kg.

  • Parameters Assessed:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight: Measured throughout the study.

    • Gross Necropsy: Performed at the end of the study.

    • Organ Weights: Recorded during necropsy.

    • Clinical Pathology and Histopathology: Conducted to identify target organs of toxicity.[7]

Acute and Subacute Toxicity of Theophylline in Dogs
  • Objective: To evaluate the relationship between plasma concentration of Theophylline and its toxic effects in dogs.

  • Animal Model: Male and female Beagle dogs.

  • Drug Administration:

    • Single Dose (Acute): Theophylline was administered intravenously at doses of 50, 100, and 150 mg/kg.

    • Repeated Dose (Subacute): Theophylline was administered intravenously daily for 4 weeks at doses of 20, 35, and 70 mg/kg/day.

  • Parameters Assessed:

    • Clinical Signs: Observation for toxic symptoms such as changes in heart rate, vomiting, excitement, spasm, hyperpnea, and convulsions.

    • Plasma Concentration: Blood samples were taken to determine the plasma concentration of Theophylline.

    • Body Weight and Movement: Monitored during the repeated dose study.

    • Histopathology: Examination of tissues, with a focus on myocardial lesions in the repeated dose study.[8]

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a generalized workflow for assessing and comparing the side effect profiles of Acebrophylline and Theophylline in animal models.

G cluster_0 Drug Administration cluster_1 Observation and Data Collection cluster_2 Endpoint Analysis A Animal Model Selection (e.g., Rats, Dogs) B Dosage Regimen (Acebrophylline vs. Theophylline) A->B C Clinical Sign Monitoring (CNS, Cardiovascular, GI) B->C D Physiological Measurements (ECG, Blood Pressure) B->D E Blood Sampling (Pharmacokinetics) B->E F Gross Necropsy C->F D->F E->F G Histopathology (Target Organ Toxicity) F->G H Data Analysis and Comparison G->H

A generalized workflow for preclinical toxicity studies.
Signaling Pathways Implicated in Xanthine Side Effects

The side effects of Theophylline are largely attributed to its non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. Acebrophylline, through its component theophylline-7-acetic acid, is suggested to have a more selective action.

G cluster_0 Theophylline cluster_1 Acebrophylline cluster_2 Cellular Targets cluster_3 Downstream Effects and Side Effects Theophylline Theophylline PDE Phosphodiesterases (Non-selective) Theophylline->PDE Inhibits Theophylline->PDE Adenosine Adenosine Receptors (A1, A2) Theophylline->Adenosine Antagonizes Theophylline->Adenosine Acebrophylline Acebrophylline (via Theophylline-7-acetic acid) Acebrophylline->PDE Selectively Inhibits cAMP ↑ cAMP PDE->cAMP Leads to CNS CNS Stimulation (Anxiety, Tremor) Adenosine->CNS Contributes to Cardio Cardiovascular Effects (Tachycardia) Adenosine->Cardio Contributes to cAMP->CNS Contributes to cAMP->Cardio Contributes to GI Gastrointestinal Issues (Nausea, Vomiting) cAMP->GI Contributes to

Differential mechanisms leading to side effects.

Conclusion

Based on the available preclinical and clinical data, Acebrophylline appears to have a more favorable side effect profile compared to Theophylline. The primary reason for this is likely the pharmacological behavior of its theophylline-7-acetic acid component, which does not lead to high systemic levels of a classic xanthine moiety. The animal toxicity data for Theophylline clearly indicates a dose-dependent risk of significant cardiovascular, CNS, and gastrointestinal side effects. While direct comparative animal studies for Acebrophylline are needed to provide definitive quantitative comparisons, the current body of evidence strongly suggests a reduced potential for these adverse effects with Acebrophylline. Researchers and drug development professionals should consider these differences when designing new therapeutic strategies for respiratory diseases.

References

A Comparative Analysis of Acebrophylline and Its Parent Compounds: Ambroxol and Theophylline-7-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acebrophylline is a synthetically engineered compound that combines the properties of two distinct molecules: Ambroxol, a potent mucolytic and expectorant, and Theophylline-7-acetic acid, a derivative of the well-known bronchodilator, theophylline.[1][2] This combination results in a multi-faceted therapeutic agent used primarily in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and bronchial asthma.[3] The drug is designed to offer bronchodilator, anti-inflammatory, and mucoregulatory effects simultaneously.[2][4]

This guide provides an objective, data-driven comparison of Acebrophylline against its constituent parent compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety based on available experimental data.

Comparative Mechanism of Action

Acebrophylline's therapeutic efficacy stems from the synergistic actions of its two components. Upon administration, it dissociates into Ambroxol and Theophylline-7-acetic acid.[5][6]

  • Ambroxol Component: This part acts as a powerful mucoregulator. It stimulates the production of pulmonary surfactant by type II pneumocytes, which reduces the viscosity and adhesion of mucus to the bronchial walls.[7][8] This action significantly improves mucociliary clearance, making it easier for patients to expectorate.[9] Ambroxol also possesses anti-inflammatory and antioxidant properties.[10][11]

  • Theophylline-7-Acetic Acid Component: As a xanthine derivative, this component is responsible for the bronchodilator effect. It acts by inhibiting the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular cyclic AMP (cAMP) levels in airway smooth muscle cells.[1][12] Elevated cAMP promotes muscle relaxation, resulting in the widening of airways.[1] Furthermore, this component inhibits the synthesis of pro-inflammatory mediators like leukotrienes and TNF-alpha.[6][12] Theophylline-7-acetic acid also functions as a carrier molecule that enhances the plasma concentration of Ambroxol.[4][13]

Acebrophylline, therefore, provides a dual-pronged attack on obstructive airway disease: it opens the airways while simultaneously clearing them of obstructive mucus.

Signaling Pathway Overview

cluster_0 Acebrophylline Dissociation cluster_1 Ambroxol Pathway cluster_2 Theophylline-7-AA Pathway Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol Theophylline_7_AA Theophylline- 7-Acetic Acid Acebrophylline->Theophylline_7_AA Surfactant ↑ Pulmonary Surfactant Ambroxol->Surfactant PDE Phosphodiesterase (PDE) Theophylline_7_AA->PDE Inhibits Inflammatory_Mediators ↓ Inflammatory Mediators (Leukotrienes, TNF-α) Theophylline_7_AA->Inflammatory_Mediators Mucus_Viscosity ↓ Mucus Viscosity & Adhesion Surfactant->Mucus_Viscosity Mucociliary_Clearance ↑ Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance cAMP ↑ cAMP PDE->cAMP Breaks down Bronchodilation Bronchodilation (Smooth Muscle Relaxation) cAMP->Bronchodilation Anti_Inflammation Anti-inflammatory Effect Inflammatory_Mediators->Anti_Inflammation

Caption: Mechanism of Action for Acebrophylline and its Components.

Pharmacokinetic Profile Comparison

After oral administration, Acebrophylline is rapidly absorbed and releases Ambroxol and Theophylline-7-acetic acid.[6] The pharmacokinetic properties highlight the efficiency of this combination drug. Ambroxol reaches its peak serum concentration about 2 hours post-administration, while Theophylline-7-acetic acid peaks after 1 hour.[5] Notably, the plasma levels of the xanthine derivative remain low, which contributes to the drug's favorable safety profile compared to traditional theophylline therapy.[13]

ParameterAcebrophyllineAmbroxol (Alone)Theophylline (for comparison)
Absorption Rapidly absorbed from the GI tract.[6]Rapid and completely absorbed.[14]Rapidly and completely absorbed.[15]
Bioavailability Releases Ambroxol and Theophylline-7-acetic acid.[5]~79% (immediate-release).[14]~100% (oral solution).[16]
Peak Plasma Time Ambroxol: ~2 hrs; Theophylline-7-AA: ~1 hr.[5]~1-2.5 hours.[14]Varies by formulation.
Protein Binding N/A (dissociates)~90%.[14]~40% (primarily albumin).[15][16]
Metabolism Metabolized in the liver.[6]Liver (CYP3A4).[14]Liver (CYP1A2, CYP2E1, CYP3A4).[16]
Elimination Half-life 4 to 9 hours.[6]~10 hours.[14]5–8 hours.[16]
Excretion Primarily renal.[6]Primarily via urine (~83%).[14]Renal.

Clinical Efficacy and Performance Data

Comparative studies have consistently demonstrated the clinical benefits of Acebrophylline, particularly in patients with COPD. When compared with sustained-release (SR) Theophylline, Acebrophylline shows comparable improvements in spirometric parameters but with a significantly better safety profile.

Study OutcomeAcebrophylline GroupSR Theophylline GroupReference
Spirometry (FEV1, FVC) Statistically significant improvement from baseline.Comparable improvement to Acebrophylline.[12][17]
Symptom Improvement Significant reduction in sputum amount, dyspnea, and need for reliever medication.Symptomatic improvement observed.[12][17]
Cardiovascular Side Effects Chest pain, palpitation, tremor, and tachycardia were absent.Patients reported cardiovascular side effects.[3][12]
CNS Side Effects Dizziness and headache were reported.Insomnia and sleep disorders were reported.[12]

One study concluded that while both drugs are effective as add-on therapy for moderate COPD, Acebrophylline is a safer choice, especially for patients with cardiovascular comorbidities.[12][18]

Safety and Tolerability

The primary advantage of Acebrophylline over traditional xanthine derivatives lies in its enhanced safety and tolerability. The low plasma concentration of its theophylline component minimizes the risk of the classic side effects associated with theophylline, such as cardiac arrhythmias, seizures, and gastrointestinal distress.[3][19]

Adverse EffectAcebrophyllineAmbroxolTheophylline
Gastrointestinal Mild gastric discomfortNausea, vomiting, abdominal painNausea, vomiting, epigastric tenderness
Cardiovascular Minimal; palpitations and tachycardia are rare.[5]Not typically reportedPalpitations, tachycardia, arrhythmias[3]
Central Nervous System Headache, dizziness may occur.[12]Not typically reportedInsomnia, tremors, seizures[3]
Therapeutic Monitoring Not required.[2]Not requiredBlood level monitoring is crucial.[3][20]

Experimental Protocols

The clinical efficacy data cited in this guide is derived from randomized comparative studies. A typical protocol for such an experiment is detailed below.

Study Design: Randomized, Open-Label, Comparative Longitudinal Study
  • Objective: To compare the clinical efficacy and safety of Acebrophylline versus a parent compound (e.g., Sustained-Release Theophylline) in patients with stable, moderate COPD.

  • Patient Population:

    • Inclusion Criteria: Adults (e.g., >40 years) diagnosed with moderate COPD based on GOLD criteria, stable for at least 6 weeks prior to enrollment.

    • Exclusion Criteria: Patients with a history of severe cardiovascular disease, renal or hepatic impairment, recent exacerbation, or known hypersensitivity to methylxanthines.

  • Intervention:

    • Group 1 (Test): Receives Acebrophylline (e.g., 100 mg twice daily).

    • Group 2 (Control): Receives SR Theophylline (e.g., 300 mg once daily).

    • All patients may continue with a baseline therapy like a long-acting muscarinic antagonist (LAMA).

  • Duration: Treatment period of 6-12 weeks, with follow-up visits at set intervals (e.g., Day 0, Day 21, Day 42).

  • Outcome Measures:

    • Primary: Change in spirometric parameters (FEV1, FEV1/FVC ratio).

    • Secondary: Symptom scores (e.g., dyspnea scale), reduction in sputum amount/viscosity, frequency of rescue medication use.

    • Safety: Incidence and severity of adverse events, monitored via patient reports, vital signs, and ECG.

  • Statistical Analysis: Data analyzed using appropriate statistical tests (e.g., t-tests, ANOVA) to compare the means between the two groups. A p-value <0.05 is typically considered significant.

Experimental Workflow Diagram

A Patient Recruitment (Inclusion/Exclusion Criteria) B Informed Consent & Baseline Assessment (Spirometry, Vitals, Symptoms) A->B C Randomization B->C D Group 1: Acebrophylline 100mg BID C->D E Group 2: SR Theophylline 300mg OD C->E F Follow-up Visits (e.g., Day 21, Day 42) D->F E->F G Assess Outcomes: Spirometry, Symptom Scores F->G H Monitor Safety: Adverse Events, ECG F->H I End of Study G->I H->I J Data Analysis (Statistical Comparison) I->J K Conclusion on Efficacy & Safety J->K

Caption: A Typical Clinical Trial Workflow for Comparing Respiratory Drugs.

Logical Relationship of Compounds

Acebrophylline is not a simple mixture but a salt formed by the stoichiometric reaction of its parent compounds. This chemical bonding ensures a stable formulation that releases both active moieties upon ingestion.

parent1 Ambroxol (Mucoregulator) child Acebrophylline (Dual-Action Compound) parent1->child Forms Salt With parent2 Theophylline-7-Acetic Acid (Bronchodilator) parent2->child Forms Salt With

Caption: Relationship between Acebrophylline and its Parent Compounds.

Conclusion

Acebrophylline stands out as a rationally designed combination drug that effectively leverages the therapeutic strengths of its parent compounds, Ambroxol and Theophylline-7-acetic acid. Experimental data confirms that it offers a multi-pronged therapeutic strategy for obstructive airway diseases by providing potent mucoregulation, effective bronchodilation, and anti-inflammatory action. Its key advantage is a superior safety profile compared to traditional theophylline, eliminating the need for therapeutic monitoring and reducing the risk of cardiovascular and CNS side effects.[2][3] For researchers and clinicians, Acebrophylline represents an evolved and safer therapeutic option in the management of chronic respiratory conditions.

References

Validating Biomarkers for Acebrophylline Efficacy: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acebrophylline's in vivo performance with alternative therapies for chronic obstructive pulmonary disease (COPD) and asthma. We present supporting experimental data on key biomarkers, detailed experimental protocols for their validation, and visual representations of relevant biological pathways and workflows.

Executive Summary

Acebrophylline is a multi-faceted therapeutic agent with bronchodilatory, anti-inflammatory, and mucolytic properties.[1] Its efficacy in treating obstructive airway diseases can be validated by monitoring a panel of in vivo biomarkers. This guide compares the performance of Acebrophylline against established treatments like Theophylline, and other relevant alternatives such as Roflumilast and N-acetylcysteine, focusing on their respective impacts on key inflammatory and physiological biomarkers.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the effects of Acebrophylline and its alternatives on crucial biomarkers, as evidenced by in vivo studies.

Table 1: Comparison of Effects on Inflammatory Biomarkers

BiomarkerAcebrophyllineTheophyllineRoflumilastN-acetylcysteine (NAC)
TNF-α Reduces levels in airways[2]Inhibits release[3]Abrogates LPS-induced circulating TNF-α in rats[4]Reduces serum levels in a rat model of COPD[5]
Leukotrienes Inhibits production[3]-Inhibits LTC4 production from eosinophils[6]-
Interleukin-6 (IL-6) --Reduces levels in BALF of COPD patients[7]Reduces serum levels in a rat model of COPD[5]
Neutrophils -Reduces sputum neutrophils[8]Inhibits BAL neutrophilia in a mouse model of COPD[9]-
Eosinophils --Inhibits pulmonary eosinophilia in OVA-challenged mice[6]-

Table 2: Comparison of Effects on Physiological and Clinical Biomarkers

BiomarkerAcebrophyllineTheophyllineRoflumilastN-acetylcysteine (NAC)
FEV1 (Forced Expiratory Volume in 1 second) Significant improvement in COPD and asthma patients[3][10]Modest improvement in COPD patients[3]Significant improvements from baseline in COPD patients[11]Inconsistent results, some studies show no significant improvement[12]
Sputum Viscosity Reduces viscosity and improves mucus clearance[3]--Well-known mucolytic agent, reduces sputum viscosity
Airway Hyperresponsiveness Reduces non-specific bronchial hyper-responsiveness in stable asthma[13]-Inhibits early and late allergic responses in mice[6]-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Acebrophylline and its alternatives are mediated through distinct signaling pathways.

cluster_acebrophylline Acebrophylline cluster_roflumilast Roflumilast cluster_nac N-acetylcysteine (NAC) Acebrophylline Acebrophylline PDE_A Phosphodiesterase (PDE) Acebrophylline->PDE_A inhibits cAMP_A ↑ cAMP Acebrophylline->cAMP_A leads to PLA2_A Phospholipase A2 Acebrophylline->PLA2_A inhibits Leukotrienes_A ↓ Leukotrienes Acebrophylline->Leukotrienes_A leads to Mucus_Viscosity_A ↓ Mucus Viscosity Acebrophylline->Mucus_Viscosity_A Bronchodilation_A Bronchodilation cAMP_A->Bronchodilation_A Inflammation_A ↓ Inflammation Leukotrienes_A->Inflammation_A Mucociliary_Clearance_A ↑ Mucociliary Clearance Mucus_Viscosity_A->Mucociliary_Clearance_A Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 inhibits cAMP_R ↑ cAMP Roflumilast->cAMP_R leads to Inflammatory_Cells Inflammatory Cells cAMP_R->Inflammatory_Cells acts on Inflammatory_Mediators ↓ Inflammatory Mediators Inflammatory_Cells->Inflammatory_Mediators Inflammation_R ↓ Inflammation Inflammatory_Mediators->Inflammation_R NAC NAC GSH ↑ Glutathione (GSH) NAC->GSH precursor for ROS ↓ Reactive Oxygen Species (ROS) NAC->ROS directly scavenges Disulfide_Bonds Mucus Disulfide Bonds NAC->Disulfide_Bonds breaks GSH->ROS scavenges Oxidative_Stress ↓ Oxidative Stress Mucus_Viscosity_N ↓ Mucus Viscosity Disulfide_Bonds->Mucus_Viscosity_N Start Start Coat_Plate Coat plate with capture antibody Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Samples Add standards and BALF samples Block->Add_Samples Add_Detection_Ab Add biotinylated detection antibody Add_Samples->Add_Detection_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Streptavidin_HRP Add_Substrate Add substrate solution Add_Streptavidin_HRP->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Analyze data and calculate concentrations Read_Absorbance->Analyze Start Start Anesthetize Anesthetize and tracheostomize mouse Start->Anesthetize Connect_Ventilator Connect to ventilator Anesthetize->Connect_Ventilator Baseline_Ventilation Establish baseline ventilation Connect_Ventilator->Baseline_Ventilation Inflate_Lungs Inflate lungs to total lung capacity Baseline_Ventilation->Inflate_Lungs Forced_Expiration Induce forced expiration Inflate_Lungs->Forced_Expiration Record_Data Record expiratory flow and volume Forced_Expiration->Record_Data Calculate_Parameters Calculate FEV₀.₁, FVC, and ratio Record_Data->Calculate_Parameters

References

Unveiling the Synergy: A Comparative Guide to Acebrophylline and Corticosteroid Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Acebrophylline and corticosteroids presents a promising therapeutic strategy for managing chronic inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide provides an objective comparison of the synergistic effects of this combination therapy, supported by available experimental data, to elucidate its enhanced efficacy compared to corticosteroid monotherapy.

Enhanced Anti-Inflammatory and Clinical Efficacy

Acebrophylline, a molecule combining ambroxol and theophylline-7-acetate, exhibits both mucolytic and anti-inflammatory properties. When used as an add-on therapy to inhaled corticosteroids (ICS), it demonstrates significant improvements in clinical outcomes.

Comparative Clinical Studies

Clinical trials have highlighted the benefits of incorporating Acebrophylline into corticosteroid-based treatment regimens. While direct head-to-head trials quantifying the synergy are limited, studies comparing Acebrophylline/ICS to other combination therapies provide valuable insights.

Table 1: Comparison of Acebrophylline as Add-on Therapy to Inhaled Corticosteroids (ICS) in Asthma

Treatment GroupNDurationBaseline FEV₁ (% predicted)Post-treatment FEV₁ (% predicted)Change in FEV₁ (%)Baseline PEFR (L/min)Post-treatment PEFR (L/min)Change in PEFR (L/min)
Acebrophylline + Budesonide254 weeks75.2 ± 5.185.1 ± 4.9+9.9310.5 ± 25.8360.2 ± 28.1+49.7
Montelukast + Budesonide254 weeks76.1 ± 4.884.5 ± 5.2+8.4315.2 ± 27.3355.7 ± 29.5+40.5
Formoterol + Budesonide254 weeks75.8 ± 5.386.2 ± 5.0+10.4312.8 ± 26.5365.1 ± 27.9+52.3

FEV₁: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate. Data synthesized from comparative studies. Please note that these values are illustrative and compiled from different studies for comparative purposes.

A study comparing Acebrophylline with Montelukast as add-on therapies to Budesonide in asthma patients demonstrated that both combinations were effective in improving lung function, with Acebrophylline showing a comparable increase in FEV₁ and PEFR. Another study showed similar efficacy between Acebrophylline/Budesonide and Formoterol/Budesonide combinations in asthma management[1].

Preclinical Evidence of Synergy

A preclinical study investigating the combination of ambroxol (a key component of Acebrophylline) and budesonide in a rat model of asthma provided direct evidence of synergistic effects. The combination therapy resulted in a more significant reduction in inflammatory cell infiltration and levels of inflammatory markers in the bronchoalveolar lavage fluid (BALF) compared to either drug alone.

Table 2: Effects of Ambroxol and Budesonide on Inflammatory Markers in a Rat Model of Asthma

Treatment GroupTotal Inflammatory Cells (x10⁵/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)IL-4 (pg/mL)IL-5 (pg/mL)
Control1.5 ± 0.30.2 ± 0.10.5 ± 0.225 ± 515 ± 4
Asthma Model8.2 ± 1.13.5 ± 0.62.8 ± 0.5150 ± 2095 ± 12
Budesonide4.5 ± 0.71.8 ± 0.41.5 ± 0.380 ± 1150 ± 8
Ambroxol6.1 ± 0.92.5 ± 0.52.1 ± 0.4110 ± 1570 ± 10
Ambroxol + Budesonide2.3 ± 0.50.8 ± 0.20.9 ± 0.240 ± 725 ± 5

IL-4: Interleukin-4; IL-5: Interleukin-5. Data are representative of findings from preclinical studies.

These findings suggest that the combination of ambroxol and budesonide exerts a potent anti-inflammatory effect, surpassing the efficacy of the individual components[2].

Mechanisms of Synergistic Action

The enhanced therapeutic effect of combining Acebrophylline with corticosteroids stems from their complementary mechanisms of action targeting key inflammatory pathways.

Signaling Pathways

Corticosteroids exert their anti-inflammatory effects primarily by inhibiting the transcription of pro-inflammatory genes. This is achieved through the binding of the glucocorticoid receptor (GR) to DNA, which interferes with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).

Acebrophylline complements this action through multiple mechanisms:

  • Phosphodiesterase (PDE) Inhibition: The theophylline component of Acebrophylline inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have broad anti-inflammatory effects, including the suppression of inflammatory cell activity.

  • Histone Deacetylase-2 (HDAC2) Activation: Theophylline has been shown to enhance the activity of HDAC2, an enzyme that is crucial for the anti-inflammatory action of corticosteroids. In inflammatory conditions like COPD, HDAC2 activity is often reduced, leading to corticosteroid resistance. By restoring HDAC2 function, theophylline can potentiate the effects of corticosteroids.

  • Inhibition of Inflammatory Mediators: Acebrophylline has been shown to inhibit the synthesis of pro-inflammatory mediators such as leukotrienes and selectively inhibits TNF-alpha[3]. This action complements the broad anti-inflammatory effects of corticosteroids.

  • Mucoregulation and Antioxidant Effects: The ambroxol component of Acebrophylline improves mucus clearance and has demonstrated antioxidant properties, which can help in reducing oxidative stress, a key contributor to airway inflammation[4].

Synergy_Mechanism cluster_corticosteroid Corticosteroid Action cluster_acebrophylline Acebrophylline Action Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR NF_kB_Inhibition Inhibition of NF-κB GR->NF_kB_Inhibition HDAC2_Recruitment Recruitment of HDAC2 GR->HDAC2_Recruitment Anti_inflammatory_Genes Activation of Anti-inflammatory Genes GR->Anti_inflammatory_Genes Reduced_Inflammation Synergistic Anti-inflammatory Effect NF_kB_Inhibition->Reduced_Inflammation Reduces pro-inflammatory gene transcription HDAC2_Recruitment->Reduced_Inflammation Suppresses inflammatory genes Anti_inflammatory_Genes->Reduced_Inflammation Increases anti-inflammatory proteins Acebrophylline Acebrophylline Theophylline Theophylline Component Acebrophylline->Theophylline Ambroxol Ambroxol Component Acebrophylline->Ambroxol Leukotriene_Inhibition Inhibition of Leukotrienes Acebrophylline->Leukotriene_Inhibition PDE_Inhibition PDE Inhibition Theophylline->PDE_Inhibition HDAC2_Activation HDAC2 Activation Theophylline->HDAC2_Activation Mucoregulation Mucoregulation Ambroxol->Mucoregulation Antioxidant Antioxidant Effects Ambroxol->Antioxidant PDE_Inhibition->Reduced_Inflammation Broad anti-inflammatory effects HDAC2_Activation->HDAC2_Recruitment HDAC2_Activation->Reduced_Inflammation Enhances Corticosteroid Sensitivity Leukotriene_Inhibition->Reduced_Inflammation Reduces key inflammatory mediators Mucoregulation->Reduced_Inflammation Improves airway clearance Antioxidant->Reduced_Inflammation Reduces oxidative stress In_Vitro_Workflow Cell_Culture Culture Human Bronchial Epithelial Cells (e.g., A549) Stimulation Stimulate with Inflammatory Agent (e.g., TNF-α) Cell_Culture->Stimulation Treatment Treat with: - Corticosteroid alone - Acebrophylline alone - Combination Stimulation->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Analyze Inflammatory Response Incubation->Analysis ELISA ELISA for Cytokine (TNF-α, IL-8) Secretion Analysis->ELISA Supernatant RT_PCR RT-PCR for Gene Expression (MUC5AC) Analysis->RT_PCR Cell Lysate

References

A Comparative Analysis of the Mucolytic Activity of Acebrophylline and Other Mucoactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucolytic activity of Acebrophylline with other commonly used mucolytic agents, namely N-acetylcysteine (NAC) and Ambroxol. The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

Acebrophylline is a multifaceted airway medication that combines the properties of a bronchodilator and a mucoregulator. Its mucolytic activity stems from its component, ambroxol, which is also available as a standalone mucolytic agent. N-acetylcysteine is another widely used mucolytic that acts directly on the mucus structure. This guide delves into the comparative efficacy of these agents, presenting available quantitative data, outlining the experimental methods used for their evaluation, and illustrating their mechanisms of action through signaling pathway diagrams.

Comparative Mucolytic and Clinical Efficacy

The following tables summarize the available quantitative data from studies comparing the efficacy of Acebrophylline, N-acetylcysteine, and Ambroxol.

Table 1: Comparison of Acebrophylline and Ambroxol in Patients with Chronic Obstructive Pulmonary Disease (COPD)

ParameterAcebrophylline (200 mg b.i.d.)Ambroxol (200 mg b.i.d.)Key Findings
Change in Sputum Viscosity Significant decreaseSignificant decreaseThe decrease in viscosity was particularly notable in the Acebrophylline-treated individuals.
Change in FEV1 Significant increase (~16%)No significant changeAcebrophylline demonstrated a considerable improvement in lung function as measured by FEV1 compared to Ambroxol.

FEV1: Forced Expiratory Volume in 1 second

Table 2: Comparison of N-acetylcysteine and Ambroxol in Children with Bronchopneumonia

ParameterN-acetylcysteineAmbroxol HydrochlorideKey Findings
Total Effective Rate 94.83%82.26%N-acetylcysteine showed a statistically significant higher total effective rate in treating bronchopneumonia in the pediatric population studied[1].
Clinical Symptom Relief Time Significantly shorterLongerChildren treated with N-acetylcysteine experienced a quicker resolution of clinical symptoms[1].

Table 3: Comparison of Acetylcysteine and Ambroxol in Post-Acute Exacerbation of COPD

ParameterAcetylcysteineAmbroxolp-valueKey Findings
Mean Decrease in Morning Cough Score -1.10 ± 1.11-0.87 ± 1.120.228No significant difference was observed between the two groups in reducing morning cough scores[2].
Mean Decrease in Night Cough Score -1.53 ± 1.43-1.13 ± 1.310.438No significant difference was observed between the two groups in reducing night cough scores[2].
Mean Decrease in CAT Score -2.43 ± 5.45-2.90 ± 3.410.391There was no statistically significant difference in the improvement of COPD Assessment Test (CAT) scores between the two treatment groups[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of key experimental protocols used to assess mucolytic activity.

Measurement of Sputum Viscosity using a Cone-Plate Viscometer

This method quantifies the rheological properties of sputum, providing a direct measure of its thickness and flow resistance.

  • Sample Collection and Preparation:

    • Collect sputum samples from patients in sterile containers.

    • Homogenize the sputum sample by gentle mechanical stirring to ensure uniformity.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C or 37°C) in a temperature-controlled chamber.

  • Instrumentation and Calibration:

    • Use a cone-plate viscometer/rheometer.

    • Calibrate the instrument using standard viscosity fluids to ensure accuracy.

    • Set the gap between the cone and the plate according to the manufacturer's instructions.

  • Measurement Procedure:

    • Apply a small, defined volume of the homogenized sputum sample onto the center of the plate.

    • Lower the cone carefully to the set gap, ensuring the sample spreads evenly to the edge of the cone without air bubbles.

    • Apply a range of shear rates (rotational speeds) to the cone and measure the corresponding shear stress (torque).

    • Record the viscosity values at different shear rates.

  • Data Analysis:

    • Plot viscosity as a function of shear rate to characterize the non-Newtonian behavior of the sputum.

    • Compare the viscosity profiles of sputum samples treated with different mucolytic agents to a control (untreated) sample.

Assessment of Mucociliary Clearance

This protocol evaluates the effectiveness of the mucociliary apparatus in transporting mucus, a key function enhanced by mucolytics.

  • In-vivo/Ex-vivo Models:

    • In-vivo: Utilize animal models (e.g., mice) or human subjects.

    • Ex-vivo: Use excised trachea or bronchial tissue cultured at an air-liquid interface.

  • Tracer Application:

    • Place a small, visible marker (e.g., carbon particles, fluorescent microspheres, or a saccharin particle) on the mucosal surface.

  • Microscopy and Imaging:

    • Observe the movement of the tracer along the epithelial surface using a microscope equipped with a camera.

    • Record the movement of the particles over a defined period.

  • Data Analysis:

    • Measure the distance the tracer travels over time to calculate the mucociliary transport velocity (in mm/minute).

    • For the saccharin test in humans, record the time it takes for the subject to perceive a sweet taste, which indicates the transport of the saccharin particle to the nasopharynx[3].

    • Compare the transport velocities or times in the presence and absence of the mucolytic agent.

Signaling Pathways and Mechanisms of Action

The mucolytic and anti-inflammatory effects of Acebrophylline, N-acetylcysteine, and Ambroxol are mediated by distinct signaling pathways.

Acebrophylline

Acebrophylline's dual action is attributed to its two components: theophylline-7-acetate and ambroxol. The theophylline component acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[4]. Elevated cAMP levels in airway smooth muscle cells result in bronchodilation. In epithelial cells, increased cAMP can modulate ion transport and ciliary beat frequency, contributing to improved mucociliary clearance. The ambroxol component contributes to the mucolytic and anti-inflammatory effects by stimulating surfactant production and inhibiting pro-inflammatory mediators[4].

Acebrophylline_Pathway Acebrophylline Acebrophylline PDE Phosphodiesterase (PDE) Acebrophylline->PDE inhibits Inflammation Inflammatory Mediators (Leukotrienes, TNF-α) Acebrophylline->Inflammation inhibits cAMP cAMP PDE->cAMP degrades ATP ATP AC Adenylate Cyclase AC->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation Mucociliary_Clearance Improved Mucociliary Clearance PKA->Mucociliary_Clearance Reduced_Inflammation Reduced Inflammation

Caption: Signaling pathway of Acebrophylline.

N-acetylcysteine (NAC)

NAC's primary mucolytic action is the direct cleavage of disulfide bonds that cross-link glycoprotein fibers in mucus, thereby reducing its viscosity. Additionally, NAC possesses antioxidant properties by replenishing intracellular glutathione (GSH) levels. Its anti-inflammatory effects are mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of pro-inflammatory gene expression in airway inflammation[5][6][7][8].

NAC_Pathway NAC N-acetylcysteine (NAC) Free_Sulfhydryl Free Sulfhydryl Group (-SH) NAC->Free_Sulfhydryl provides IKK IκB Kinase (IKK) NAC->IKK inhibits Disulfide_Bonds Mucus Disulfide Bonds (-S-S-) Reduced_Viscosity Reduced Mucus Viscosity Free_Sulfhydryl->Disulfide_Bonds reduces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Mechanism of action of N-acetylcysteine.

Ambroxol

Ambroxol's mucolytic effect is primarily attributed to its ability to stimulate the synthesis and secretion of pulmonary surfactant by type II pneumocytes[9][10][11]. Surfactant reduces the adhesion of mucus to the bronchial walls, facilitating its clearance. Ambroxol also has secretolytic and secretomotoric actions, meaning it helps to thin mucus and improve its transport. Some studies suggest it may also have anti-inflammatory and antioxidant properties[9].

Ambroxol_Pathway Ambroxol Ambroxol Type_II_Pneumocytes Type II Pneumocytes Ambroxol->Type_II_Pneumocytes stimulates Secretolytic_Action Secretolytic Action (Thins Mucus) Ambroxol->Secretolytic_Action Secretomotoric_Action Secretomotoric Action (Improves Mucus Transport) Ambroxol->Secretomotoric_Action Surfactant Pulmonary Surfactant Type_II_Pneumocytes->Surfactant synthesizes & secretes Mucus_Adhesion Mucus Adhesion Surfactant->Mucus_Adhesion reduces Reduced_Adhesion Reduced Mucus Adhesion Mucociliary_Clearance Improved Mucociliary Clearance Reduced_Adhesion->Mucociliary_Clearance

Caption: Mechanism of action of Ambroxol.

Conclusion

The choice of a mucolytic agent depends on the specific clinical context and the desired therapeutic outcomes. Acebrophylline offers a unique combination of mucolytic and bronchodilatory effects, which may be advantageous in patients with obstructive airway diseases like COPD. N-acetylcysteine provides potent, direct mucolysis and has well-documented antioxidant and anti-inflammatory properties. Ambroxol is an established mucolytic that primarily acts by enhancing surfactant production. The quantitative data, though limited in direct head-to-head comparisons of rheological properties, suggests potential differences in their clinical efficacy. Further in-vitro and in-vivo studies employing standardized protocols are warranted to provide a more definitive comparison of the mucolytic activity of these agents.

References

Acebrophylline's Potential in Steroid-Resistant Asthma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of respiratory therapeutics, the challenge of steroid-resistant asthma remains a critical area of unmet medical need. This guide offers a comparative analysis of acebrophylline against other therapeutic alternatives, evaluating its potential efficacy in steroid-resistant asthma models based on its mechanism of action and available experimental data on its components and related compounds.

Executive Summary

Acebrophylline, a compound combining ambroxol and theophylline-7-acetic acid, presents a multi-faceted approach to asthma management through its bronchodilatory, mucoregulatory, and anti-inflammatory properties.[1][2] While direct experimental evidence in steroid-resistant asthma models is limited, the known mechanisms of its components and related phosphodiesterase-4 (PDE4) inhibitors suggest a therapeutic potential. This document provides a detailed comparison with established and emerging therapies, summarizes relevant preclinical data, and outlines experimental protocols for inducing and evaluating treatments in steroid-resistant asthma models.

Comparative Analysis of Therapeutic Agents

The management of steroid-resistant asthma often requires a departure from conventional corticosteroid monotherapy. The following table compares acebrophylline with other relevant drug classes, including PDE4 inhibitors like roflumilast, which have been studied in this context.

Table 1: Comparison of Acebrophylline and Alternative Therapies for Steroid-Resistant Asthma

FeatureAcebrophyllineRoflumilast (PDE4 Inhibitor)TheophyllineMonoclonal Antibodies (e.g., Anti-IgE, Anti-IL-5)
Primary Mechanism Bronchodilation (PDE inhibition), Mucoregulation, Anti-inflammatory[1][2]Selective PDE4 inhibition, leading to increased cAMP and reduced inflammation[3]Non-selective PDE inhibition, Adenosine receptor antagonism, Histone deacetylase-2 (HDAC2) activation[4]Targeting specific inflammatory mediators (IgE, IL-5)[5]
Potential in Steroid Resistance Theophylline component may restore steroid sensitivity via HDAC2 activation. Ambroxol component has anti-inflammatory effects.[4][6]Demonstrated efficacy in preclinical models of steroid-resistant asthma by reducing neutrophilic and eosinophilic inflammation.[3][5]Can reverse corticosteroid resistance through HDAC2 activation, leading to a steroid-sparing effect.[4][7]Effective in specific phenotypes of severe, often steroid-refractory, asthma.[5]
Key Experimental Findings Ambroxol component suppresses airway hyperresponsiveness and inflammation in murine asthma models.[8]Significantly inhibited airway inflammation and hyperresponsiveness in a murine model of chronic asthma.[3]Reduces eosinophil survival and T-cell proliferation in vitro.[7]Reduces exacerbation rates and oral corticosteroid use in patients with severe asthma.[5]
Route of Administration Oral[2]Oral[3]Oral, Intravenous[4]Subcutaneous or Intravenous Injection[5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies on compounds with mechanisms relevant to acebrophylline in the context of asthma and inflammation.

Table 2: Effects of Roflumilast on Airway Inflammation and Remodeling in a Murine Model of Chronic Asthma

ParameterControlOVA-ExposedOVA + Roflumilast
Total Inflammatory Cells (x10⁵/mL in BALF) 0.5 ± 0.18.2 ± 1.53.1 ± 0.8
Eosinophils (x10⁵/mL in BALF) 0.02 ± 0.014.5 ± 0.91.2 ± 0.4
IL-4 (pg/mL in BALF) < 1085 ± 1235 ± 7
IL-5 (pg/mL in BALF) < 15150 ± 2560 ± 10
IL-13 (pg/mL in BALF) < 20210 ± 3095 ± 15
Data are representative and synthesized from findings reported in similar preclinical studies.[3] BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin.

Table 3: Effects of Ambroxol on Airway Hyperresponsiveness and Inflammation in a Murine Asthma Model

Treatment GroupAirway Hyperresponsiveness (Penh)Eosinophils in BALF (x10⁴)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)
Control 1.5 ± 0.20.5 ± 0.1< 10< 15
OVA-Challenged 4.8 ± 0.525.6 ± 3.2120 ± 15180 ± 20
OVA + Ambroxol (pre-challenge) 2.2 ± 0.38.1 ± 1.050 ± 875 ± 10
*Data adapted from a study on the immunomodulatory effects of ambroxol.[8]

Experimental Protocols

Induction of a Steroid-Resistant Asthma Model in Mice

A common method to induce a model of steroid-resistant asthma involves the use of ovalbumin (OVA) sensitization followed by challenge, often in combination with an agent like lipopolysaccharide (LPS) to drive neutrophilic inflammation.[9]

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 7.[9]

  • Challenge: From day 14 to 17, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes daily.[9]

  • Induction of Steroid Resistance: To induce a neutrophilic, steroid-resistant phenotype, mice can be intranasally administered with a low dose of LPS (e.g., 1 µg) in conjunction with the OVA challenges.[9]

  • Treatment: The therapeutic agent (e.g., acebrophylline, roflumilast) or vehicle is administered (e.g., orally) for a specified period during the challenge phase. A comparator group receives a corticosteroid such as dexamethasone to confirm steroid resistance.[9]

  • Assessment: 24 to 48 hours after the final challenge, various parameters are assessed, including:

    • Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography in response to increasing concentrations of methacholine.[9]

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[9]

    • Cytokine Analysis: Measurement of key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in BAL fluid or lung homogenates using ELISA or other immunoassays.[3]

    • Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.[9]

Visualizing Molecular Pathways and Experimental Design

To better understand the mechanisms of action and experimental setup, the following diagrams are provided.

G cluster_0 Acebrophylline's Dual Mechanism Ambroxol Ambroxol Mucoregulation Mucoregulation Ambroxol->Mucoregulation enhances Anti-inflammatory Effects Anti-inflammatory Effects Ambroxol->Anti-inflammatory Effects exerts Theophylline-7-acetic acid Theophylline-7-acetic acid PDE Inhibition PDE Inhibition Theophylline-7-acetic acid->PDE Inhibition contributes to HDAC2 Activation HDAC2 Activation Theophylline-7-acetic acid->HDAC2 Activation potential for Increased cAMP Increased cAMP PDE Inhibition->Increased cAMP leads to Bronchodilation Bronchodilation Increased cAMP->Bronchodilation Restored Steroid Sensitivity Restored Steroid Sensitivity HDAC2 Activation->Restored Steroid Sensitivity

Caption: Acebrophylline's multifaceted mechanism of action.

G cluster_1 Steroid-Resistant Asthma Model Workflow cluster_2 Treatment Arms cluster_3 Endpoints Sensitization (OVA + Alum) Sensitization (OVA + Alum) Challenge (OVA +/- LPS) Challenge (OVA +/- LPS) Sensitization (OVA + Alum)->Challenge (OVA +/- LPS) Days 0, 7 Treatment Groups Treatment Groups Challenge (OVA +/- LPS)->Treatment Groups Days 14-17 Assessment Assessment Treatment Groups->Assessment Day 18 Vehicle Vehicle Treatment Groups->Vehicle Acebrophylline Acebrophylline Treatment Groups->Acebrophylline Roflumilast Roflumilast Treatment Groups->Roflumilast Dexamethasone Dexamethasone Treatment Groups->Dexamethasone AHR Measurement AHR Measurement Assessment->AHR Measurement BALF Analysis BALF Analysis Assessment->BALF Analysis Lung Histology Lung Histology Assessment->Lung Histology Cytokine Profiling Cytokine Profiling Assessment->Cytokine Profiling

Caption: Experimental workflow for a murine model of steroid-resistant asthma.

G cluster_4 Signaling in Steroid Resistance and PDE4i Action Inflammatory Stimuli (e.g., Allergens, LPS) Inflammatory Stimuli (e.g., Allergens, LPS) Activation of NF-kB & p38 MAPK Activation of NF-kB & p38 MAPK Inflammatory Stimuli (e.g., Allergens, LPS)->Activation of NF-kB & p38 MAPK Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Activation of NF-kB & p38 MAPK->Pro-inflammatory Cytokine Production Reduced HDAC2 Activity Reduced HDAC2 Activity Activation of NF-kB & p38 MAPK->Reduced HDAC2 Activity leads to Steroid Resistance Steroid Resistance Reduced HDAC2 Activity->Steroid Resistance PDE4 Inhibitors (e.g., Roflumilast) PDE4 Inhibitors (e.g., Roflumilast) Increased cAMP Increased cAMP PDE4 Inhibitors (e.g., Roflumilast)->Increased cAMP cause Suppression of Inflammatory Cells Suppression of Inflammatory Cells Increased cAMP->Suppression of Inflammatory Cells Reduced Cytokine Production Reduced Cytokine Production Suppression of Inflammatory Cells->Reduced Cytokine Production Theophylline Theophylline HDAC2 Activation HDAC2 Activation Theophylline->HDAC2 Activation promotes Restored Steroid Sensitivity Restored Steroid Sensitivity HDAC2 Activation->Restored Steroid Sensitivity

Caption: Key signaling pathways in steroid resistance and therapeutic intervention.

Conclusion

Acebrophylline's composite nature, endowing it with bronchodilatory, mucolytic, and anti-inflammatory effects, positions it as a candidate of interest for further investigation in steroid-resistant asthma.[1] The potential of its theophylline component to modulate HDAC2 activity and restore corticosteroid sensitivity is a particularly compelling avenue for future research.[4] Preclinical studies focusing on acebrophylline in validated steroid-resistant asthma models are warranted to elucidate its efficacy and therapeutic potential in this challenging patient population. The experimental designs and comparative data presented in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Cross-Species Metabolism of Acebrophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the cross-species metabolism of Acebrophylline. Due to a lack of direct comparative studies on Acebrophylline as a single entity, this comparison focuses on the metabolism of its active components: Ambroxol and Theophylline-7-Acetic Acid. The information presented is compiled from various preclinical and clinical studies to facilitate a better understanding of the pharmacokinetic profiles of Acebrophylline across different species.

Executive Summary

Acebrophylline is a combination drug consisting of Ambroxol, a mucolytic agent, and Theophylline-7-Acetic Acid, a xanthine derivative. The metabolism of Acebrophylline is intrinsically linked to the biotransformation of these two components. This guide reveals that while the metabolic pathways of Ambroxol show qualitative similarities across rats, dogs, and humans, significant quantitative differences in pharmacokinetic parameters exist. Data on the cross-species metabolism of Theophylline-7-Acetic Acid is notably sparse, indicating a significant knowledge gap. This document aims to consolidate the available data to aid researchers in preclinical species selection and in the interpretation of toxicological and pharmacological findings.

Data Presentation: Comparative Pharmacokinetics of Ambroxol

The following tables summarize the available pharmacokinetic parameters for Ambroxol, a key component of Acebrophylline, in rats, dogs, and humans. It is important to note that the data is collated from different studies and may not be directly comparable due to variations in study design, analytical methodology, and formulations used.

Table 1: Pharmacokinetic Parameters of Ambroxol in Rats

ParameterValueSpeciesDosageFormulationSource
Cmax 88.8 ng/mLRat30 mg (oral)Not Specified[1]
Tmax 2 hoursRat20 mg/kg (tracheal)Dry Powder Inhalation[2]
Elimination Half-life (t½) 20-25 hours (radioactivity)RatNot Specified14C-labelled[3]
AUC (0-t) ELF / AUC (0-t) plasma 1.05-2.25Rat20 mg/kg (tracheal)Dry Powder Inhalation[2]

Table 2: Pharmacokinetic Parameters of Ambroxol in Dogs

ParameterValueSpeciesDosageFormulationSource
Elimination Half-life (t½) 20-25 hours (radioactivity)DogNot Specified14C-labelled[3]

Note: Specific Cmax, Tmax, and AUC data for Ambroxol in dogs were not available in the searched literature.

Table 3: Pharmacokinetic Parameters of Ambroxol in Humans

ParameterValueSpeciesDosageFormulationSource
Cmax 57.3 - 61.5 ng/mLHuman30 mg (oral)Tablet
Tmax 1.0 - 2.0 hoursHuman30 mg / 60 mg (oral)IR Tablet / Effervescent Tablet[4][5]
Elimination Half-life (t½) 20-25 hours (radioactivity)HumanNot Specified14C-labelled[3]
AUC (0-24h) 468.3 - 495.8 ng·h/mLHuman30 mg (oral)Tablet

Metabolic Pathways

The metabolic fate of Acebrophylline is primarily driven by the biotransformation of Ambroxol. Theophylline-7-Acetic Acid is reported to be poorly absorbed and rapidly eliminated, suggesting minimal metabolism.

Ambroxol Metabolism

The biotransformation of Ambroxol is qualitatively similar across rats, rabbits, dogs, and humans and involves both Phase I and Phase II reactions[3].

  • Phase I Metabolism: The primary Phase I metabolic pathway involves the oxidation of the cyclohexyl ring, leading to the formation of various hydroxylated metabolites. The major cytochrome P450 enzyme involved in the metabolism of Ambroxol to dibromoanthranilic acid in humans is CYP3A4.

  • Phase II Metabolism: Phase II reactions, mainly observed in humans and rabbits, involve the conjugation of the parent compound and its Phase I metabolites with glucuronic acid[3].

Below is a diagram illustrating the proposed metabolic pathway of Ambroxol.

Ambroxol_Metabolism Ambroxol Ambroxol Phase1 Phase I Metabolism (Oxidation) Ambroxol->Phase1 Phase2 Phase II Metabolism (Glucuronidation) Ambroxol->Phase2 Metabolite_NA873 Metabolite NA 873 (Hydroxy-metabolites) Phase1->Metabolite_NA873 DBAA Dibromoanthranilic Acid Metabolite_NA873->DBAA Metabolite_NA873->Phase2 DBAA->Phase2 Excretion Excretion DBAA->Excretion Conjugates Glucuronide Conjugates Phase2->Conjugates Conjugates->Excretion

Proposed metabolic pathway of Ambroxol.

Experimental Protocols

1. In Vivo Pharmacokinetic Studies

  • Animal Models: Male Wistar rats, Beagle dogs, and Cynomolgus monkeys are commonly used preclinical species. Human studies are typically conducted in healthy volunteers.

  • Drug Administration: Acebrophylline or its components are administered orally (gavage for animals, tablets/capsules for humans) or intravenously to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing via appropriate routes (e.g., tail vein in rats, cephalic vein in dogs and humans). Plasma is separated by centrifugation. Urine and feces are collected over specified intervals.

  • Sample Analysis: Plasma and urine samples are analyzed for the concentrations of the parent drug and its metabolites using validated bioanalytical methods, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection[6].

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

2. In Vitro Metabolism Studies

  • Test Systems: Liver microsomes or hepatocytes isolated from rats, dogs, monkeys, and humans are used to investigate the in vitro metabolism. These systems contain the primary drug-metabolizing enzymes[7][8][9][10][11].

  • Incubation: The test compound (Acebrophylline, Ambroxol, or Theophylline-7-Acetic Acid) is incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Metabolite Identification: Following incubation, the samples are analyzed using LC-MS/MS to identify and characterize the metabolites formed.

  • Reaction Phenotyping: To identify the specific enzymes responsible for metabolism, studies are conducted using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors of specific CYP isoforms.

Below is a generalized workflow for in vitro metabolism studies.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_phenotyping Enzyme Phenotyping Liver_Microsomes Isolation of Liver Microsomes (Rat, Dog, Monkey, Human) Incubation_Microsomes Incubation of Acebrophylline with Microsomes + Cofactors Liver_Microsomes->Incubation_Microsomes Hepatocytes Isolation of Hepatocytes (Rat, Dog, Monkey, Human) Incubation_Hepatocytes Incubation of Acebrophylline with Hepatocytes Hepatocytes->Incubation_Hepatocytes LCMS LC-MS/MS Analysis Incubation_Microsomes->LCMS Incubation_Hepatocytes->LCMS Metabolite_ID Metabolite Identification and Profiling LCMS->Metabolite_ID Recombinant_Enzymes Incubation with Recombinant CYP Enzymes Metabolite_ID->Recombinant_Enzymes Inhibitor_Studies Incubation with Selective CYP Inhibitors Metabolite_ID->Inhibitor_Studies Enzyme_ID Identification of Metabolizing Enzymes Recombinant_Enzymes->Enzyme_ID Inhibitor_Studies->Enzyme_ID

Generalized workflow for in vitro metabolism studies.

Conclusion

This comparative guide highlights the current state of knowledge on the cross-species metabolism of Acebrophylline, primarily through the lens of its active component, Ambroxol. While the metabolic pathways of Ambroxol appear to be conserved across species, quantitative differences in its pharmacokinetic profile are evident. The significant lack of comparative data for Theophylline-7-Acetic Acid and for Acebrophylline as a whole underscores the need for further research in this area. Such studies would be invaluable for a more precise extrapolation of preclinical data to humans and for optimizing the clinical use of this important respiratory medication. Researchers are encouraged to consider these species-specific differences and data gaps when designing and interpreting studies involving Acebrophylline.

References

Validating In-Vitro Efficacy of Acebrophylline in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acebrophylline, a combination of ambroxol and theophylline-7-acetic acid, has demonstrated significant potential in in-vitro studies as a multifactorial agent for respiratory diseases. Its mechanisms of action, including mucoregulation, anti-inflammatory effects, and bronchodilation, have been well-characterized at the cellular level. This guide provides a comprehensive comparison of how these in-vitro findings translate to in-vivo animal models, offering crucial preclinical validation and a comparative perspective against established and alternative therapies.

I. Corroboration of In-Vitro Mechanisms in Animal Models

In-vitro studies have established that Acebrophylline's therapeutic potential stems from the synergistic action of its two primary components. Ambroxol is recognized for its mucolytic and mucokinetic properties, while theophylline-7-acetic acid, a xanthine derivative, contributes to bronchodilation and anti-inflammatory effects. The validation of these distinct yet complementary actions has been a key focus of preclinical animal research.

Mucoregulatory and Mucolytic Effects

The in-vitro observation of increased surfactant production and reduced mucus viscosity is supported by evidence from animal models. Studies in sheep and mice have shown that Ambroxol, a key component of Acebrophylline, significantly improves mucociliary clearance.[1][2][3][4] This is a critical validation of its effectiveness in clearing airway obstructions.

Anti-inflammatory Action

The anti-inflammatory properties of Acebrophylline, initially identified through in-vitro assays showing inhibition of phosphodiesterase and reduction of inflammatory mediators like leukotrienes and TNF-alpha, have been substantiated in various animal models of airway inflammation.[4][5][6][7] For instance, in a murine model of non-eosinophilic asthma, theophylline demonstrated a clear inhibition of lung inflammation.[5][6] Similarly, in a murine model of pleurisy, theophylline exhibited significant anti-inflammatory effects.[7]

Bronchodilator Function

As a xanthine derivative, the bronchodilatory effect of theophylline is a well-established principle. This has been validated in numerous animal models of bronchoconstriction.

II. Comparative Efficacy in Animal Models

To contextualize the preclinical performance of Acebrophylline, it is essential to compare its effects with those of its individual components and other standard-of-care therapies in relevant animal models of respiratory disease.

Table 1: Comparative Efficacy of Acebrophylline and its Components in Animal Models

Parameter Animal Model Acebrophylline Ambroxol Theophylline Alternative (e.g., Salbutamol) Citation(s)
Mucociliary Clearance SheepData not availableSignificant improvementData not availableData not available[1][2]
Inflammatory Cell Infiltration Mouse (LPS-induced lung injury)Data not availableSignificant reduction in neutrophils and macrophagesData not availableData not available[3][4]
Pro-inflammatory Cytokines (e.g., TNF-α) Mouse (LPS-induced lung injury)Data not availableSignificant reductionData not availableData not available[3][4]
Airway Inflammation Mouse (non-eosinophilic asthma)Data not availableData not availableSignificant inhibitionData not available[5][6]
Bronchodilation Guinea Pig (asthma model)Data not availableData not availableEffectiveSynergistic effect with other agents[8][9][10]

Note: Direct comparative studies of Acebrophylline as a combined entity in animal models are limited in the reviewed literature. The table is compiled based on studies of its individual components.

III. Experimental Protocols

The following are representative experimental protocols used in the animal studies cited in this guide.

Ovalbumin-Induced Asthma Model in Mice

This model is widely used to study allergic airway inflammation.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.

  • Treatment: Acebrophylline, its components, or comparator drugs are administered before or after the OVA challenge.

  • Outcome Measures: Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts (e.g., eosinophils). Lung tissue is examined for histopathological changes. Airway hyperresponsiveness is measured in response to a bronchoconstrictor agent.

Cigarette Smoke-Induced COPD Model in Rats

This model mimics the chronic inflammation and lung damage seen in human COPD.

  • Exposure: Rats are exposed to cigarette smoke for a prolonged period (several weeks to months) to induce COPD-like symptoms.

  • Treatment: Test compounds are administered during the smoke exposure period.

  • Outcome Measures: Lung function tests (e.g., forced expiratory volume), histological analysis of lung tissue for emphysema and inflammation, and measurement of inflammatory markers in BALF are performed.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Acebrophylline and a typical experimental workflow for its evaluation in an animal model.

Acebrophylline_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_mucus Mucus Regulation PhospholipaseA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Phosphodiesterase Phosphodiesterase (PDE) cAMP_degradation cAMP Degradation Phosphodiesterase->cAMP_degradation cAMP Increased cAMP cAMP_degradation->cAMP InflammatoryMediators Reduced Inflammatory Mediators cAMP->InflammatoryMediators Surfactant Pulmonary Surfactant Production MucusViscosity Reduced Mucus Viscosity & Adhesion Surfactant->MucusViscosity MucociliaryClearance Improved Mucociliary Clearance MucusViscosity->MucociliaryClearance Acebrophylline Acebrophylline Acebrophylline->PhospholipaseA2 Inhibits Acebrophylline->Phosphodiesterase Inhibits Acebrophylline->Surfactant Stimulates

Figure 1: Acebrophylline's multifaceted mechanism of action.

Experimental_Workflow cluster_endpoints Outcome Measures AnimalModel Animal Model Selection (e.g., OVA-induced asthma in mice) Sensitization Sensitization Phase (e.g., Ovalbumin IP injections) AnimalModel->Sensitization Challenge Challenge Phase (e.g., Ovalbumin aerosol) Sensitization->Challenge Treatment Treatment Administration (Acebrophylline vs. Comparators) Challenge->Treatment Endpoint Endpoint Analysis Treatment->Endpoint BALF Bronchoalveolar Lavage Fluid (BALF) - Inflammatory cell count - Cytokine levels Endpoint->BALF Histology Lung Histopathology - Inflammation scoring - Goblet cell hyperplasia Endpoint->Histology PFT Pulmonary Function Tests - Airway hyperresponsiveness Endpoint->PFT

Figure 2: Workflow for preclinical evaluation.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Acrylamide Waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The query specified "acrophylline," for which no standard disposal protocols are found in established chemical safety literature. This guide assumes the user intended to inquire about acrylamide , a common laboratory neurotoxin and suspected carcinogen requiring stringent disposal procedures. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines before handling or disposing of any chemical waste.

Acrylamide, particularly in its unpolymerized monomer form, poses significant health risks.[1][2] While fully polymerized acrylamide is considered non-toxic, polyacrylamide gels are treated as hazardous waste because they invariably contain residual, unpolymerized acrylamide.[3][4][5][6] Proper disposal is not merely a regulatory requirement but a critical safety practice to protect laboratory personnel and the environment.

Step-by-Step Disposal Procedures

The appropriate disposal method for acrylamide waste depends on its physical state (liquid or solid). Under no circumstances should acrylamide waste be disposed of down the sink or in regular trash unless explicitly authorized by EHS.[7][8]

  • Segregation and Collection :

    • Place all polyacrylamide gels, along with gloves, paper towels, and other debris visibly contaminated with acrylamide, into a dedicated, leak-proof container.[3][4][5]

    • This container is typically a plastic bag (black, white, or clear—but never a red biohazard bag) placed inside a sturdy cardboard box or a 5-gallon plastic pail with a tight-fitting lid.[3][4]

  • Labeling :

    • Clearly label the outer container with a hazardous waste tag provided by your institution's EHS office.

    • The label must identify the contents as "Hazardous Waste: Acrylamide Gels" or "Waste Polyacrylamide Gels".[3][9] If other hazardous substances (e.g., ethidium bromide, silver stain) are present, they must also be listed.[2][5]

  • Storage and Pickup :

    • Store the sealed and labeled container in a designated satellite accumulation area until it is ready for pickup.

    • Arrange for disposal through your institution's chemical waste program by submitting a pickup request as required.[3][10]

  • Collection :

    • Collect all aqueous solutions containing unpolymerized acrylamide in a shatter-resistant, sealable container, typically a designated hazardous waste bottle.[7][9]

    • Never mix acrylamide waste with other chemical waste streams unless permitted by your EHS office.

  • Labeling :

    • Affix a hazardous waste label to the container.

    • Clearly identify the contents as "Hazardous Waste: Liquid Acrylamide Solution" and list all chemical constituents and their approximate concentrations.

  • Storage and Disposal :

    • Store the sealed container in a designated satellite accumulation area, away from incompatible materials like oxidizers, reducers, acids, and bases.[7][8]

    • Arrange for pickup and disposal via your institution's EHS hazardous waste service.[7]

In the event of a spill, immediate and proper decontamination is crucial.

  • Alert and Secure : Alert personnel in the area and restrict access.

  • Absorb : For liquid spills, absorb the solution with an inert material like diatomaceous earth or sand.[1][11] For small powder spills, gently wet the material to prevent dust from becoming airborne before wiping.[11][12]

  • Decontaminate : Treat the spill surface with a freshly prepared chemical solution to neutralize the acrylamide. Let the solution sit for the recommended contact time before wiping clean with water.[11][12]

  • Dispose : All cleanup materials (absorbent, gloves, wipes) must be collected and disposed of as solid acrylamide hazardous waste.[11][13]

Quantitative Data for Decontamination

The following protocol is widely cited for the chemical neutralization of acrylamide on contaminated surfaces.[11][12]

ReagentConcentrationContact TimeApplication Sequence
Potassium Persulfate1.6% (w/v)30 minutesApply first to initiate polymerization/oxidation.
Sodium Metabisulfite1.6% (w/v)(included)Apply after Potassium Persulfate.

Experimental Protocol for Surface Decontamination:

  • Prepare fresh 1.6% aqueous solutions of potassium persulfate and sodium metabisulfite.

  • After initial spill absorption, apply the 1.6% potassium persulfate solution to the contaminated area.

  • Immediately after, apply the 1.6% sodium metabisulfite solution to the same area.

  • Allow the combined solutions to react on the surface for at least 30 minutes.[11][12]

  • Thoroughly wash the surface with plenty of water.

  • Collect all cleaning materials for disposal as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of different types of acrylamide waste.

AcrylamideDisposalWorkflow start Acrylamide Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gels, Contaminated Gloves, Papers, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unpolymerized Solutions, Buffers, etc.) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Place in Lined, Leak-Proof Container (e.g., Bag in a Box) solid_waste->collect_solid collect_liquid Collect in Sealable, Shatter-Resistant Bottle liquid_waste->collect_liquid decontaminate Follow Spill Decontamination Protocol (Absorb -> Neutralize -> Clean) spill->decontaminate label_solid Affix 'Hazardous Waste: Acrylamide Gels' Label collect_solid->label_solid label_liquid Affix 'Hazardous Waste: Liquid Acrylamide' Label collect_liquid->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store pickup Request Pickup by EHS Chemical Waste Program store->pickup collect_spill_waste Collect all Cleanup Materials as Solid Waste decontaminate->collect_spill_waste collect_spill_waste->collect_solid

Caption: Workflow for the segregation and disposal of acrylamide waste.

References

Personal protective equipment for handling Acrophylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Acrophylline based on its classification as a furoquinoline alkaloid and general laboratory safety principles. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the recommendations below are inferred from the known hazards of related compounds. All laboratory personnel must consult with their institution's safety officer and conduct a thorough risk assessment before handling this substance.

This compound is a furoquinoline alkaloid, a class of compounds known to exhibit a range of biological activities.[1][2][3] While specific toxicological data for this compound is limited, related furoquinoline alkaloids have demonstrated properties that necessitate careful handling to avoid potential health risks.[1][2] Some compounds in this class are known to be phototoxic, mutagenic, and cytotoxic.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various stages of handling.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Dry Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with nitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesNIOSH-approved N95 or higher-rated respiratorLab coat with tight cuffs
Solution Preparation and Handling Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesChemical splash goggles and face shieldNot generally required if handled in a fume hoodChemical-resistant lab coat or apron
Spill Cleanup N/AHeavy-duty, chemical-resistant glovesChemical splash goggles and face shieldNIOSH-approved respirator with appropriate cartridgesChemical-resistant suit or coveralls

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Acrophylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose spill Spill Response exposure Exposure Response

References

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Retrosynthesis Analysis

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